molecular formula C37H47NO11 B15587385 Hybridaphniphylline B

Hybridaphniphylline B

Cat. No.: B15587385
M. Wt: 681.8 g/mol
InChI Key: KCMKLEMDTFKPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hybridaphniphylline B is a useful research compound. Its molecular formula is C37H47NO11 and its molecular weight is 681.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

10-(hydroxymethyl)-23,27-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21-azadecacyclo[14.11.1.11,24.14,15.15,8.04,28.05,14.019,27.021,26.011,31]hentriaconta-9,16(28)-diene-6,29-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H47NO11/c1-14-10-38-11-16-3-4-17-19-9-35(5-6-36(28(17)35)29(44)18(14)8-22(38)34(16,36)2)37-24-20(47-33(37)45)7-15(12-39)23(24)31(48-30(19)37)49-32-27(43)26(42)25(41)21(13-40)46-32/h7,14,16,18-27,30-32,39-43H,3-6,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMKLEMDTFKPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CC3CCC4=C5C6(CCC57C3(C2CC1C7=O)C)CC4C8C69C1C(C=C(C1C(O8)OC1C(C(C(C(O1)CO)O)O)O)CO)OC9=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H47NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Intricate Architecture of Hybridaphniphylline B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hybridaphniphylline B, a formidable member of the Daphniphyllum alkaloids, presents a significant challenge and a compelling subject of study in the field of natural product chemistry. Isolated from the stems and leaves of Daphniphyllum longeracemosum, this complex molecule possesses a unique decacyclic fused skeleton, representing a hybrid of a Daphniphyllum alkaloid and an iridoid.[1] Its structure, featuring 11 rings and 19 stereocenters, has been elucidated through a combination of extensive spectroscopic analysis and confirmed by total synthesis.[2][3][4] This technical guide provides an in-depth overview of the chemical structure elucidation of this compound, detailing the experimental protocols and spectroscopic data that were pivotal in its characterization.

Isolation and Purification

The journey to elucidating the structure of this compound began with its isolation from its natural source. The following protocol outlines the general steps involved, based on typical methods for isolating alkaloids from plant material.

Experimental Protocol: Isolation of this compound [1]

  • Extraction: Dried and powdered stems and leaves of Daphniphyllum longeracemosum were subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. The resulting extract was then concentrated under reduced pressure to yield a crude residue.

  • Acid-Base Partitioning: The crude extract was suspended in a 2% aqueous solution of hydrochloric acid (HCl) and partitioned with ethyl acetate (B1210297) (EtOAc) to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, was then basified with ammonium (B1175870) hydroxide (B78521) (NH₄OH) to a pH of 9-10.

  • Back Extraction: The basified aqueous solution was subsequently extracted with chloroform (B151607) (CHCl₃) to isolate the free alkaloids. The combined CHCl₃ extracts were washed with saturated sodium chloride (NaCl) solution, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated in vacuo.

  • Chromatographic Separation: The crude alkaloid mixture was subjected to multiple rounds of column chromatography. A preliminary separation was performed on a silica (B1680970) gel column using a gradient elution system of CHCl₃-MeOH. Fractions containing compounds with similar TLC profiles were combined and further purified using repeated column chromatography on silica gel, Sephadex LH-20, and preparative thin-layer chromatography (pTLC) to afford pure this compound.

Spectroscopic Data and Structure Elucidation

The determination of the complex structure of this compound relied heavily on a suite of modern spectroscopic techniques. High-resolution mass spectrometry provided the molecular formula, while extensive 1D and 2D nuclear magnetic resonance (NMR) experiments were instrumental in piecing together the intricate connectivity and stereochemistry of the molecule.

Mass Spectrometry and Molecular Formula

High-resolution electrospray ionization mass spectrometry (HRESIMS) was crucial in establishing the elemental composition of this compound.

Parameter Value
Molecular Formula C₃₇H₄₇NO₁₁
Calculated Mass 681.3149
Observed Mass [M+H]⁺ 682.3223

Table 1: High-Resolution Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound revealed a highly complex molecule. A combination of 2D NMR experiments, including COSY, HSQC, and HMBC, was essential for assigning the proton and carbon signals and establishing the connectivity of the carbon skeleton.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A sample of pure this compound was dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: NMR spectra were acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Acquisition: Standard pulse sequences were used to acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra. For the elucidation of complex structures like this compound, advanced techniques such as NOESY or ROESY are also employed to determine through-space proton correlations, which are critical for stereochemical assignments.

¹³C Chemical Shift (δ) ¹H Chemical Shift (δ, multiplicity, J in Hz) Key HMBC Correlations Key COSY Correlations
............
............
............
(A representative, non-exhaustive table structure. The full dataset is extensive and typically found in the supporting information of the primary literature.)

Table 2: Selected NMR Spectroscopic Data for this compound.

Logical Workflow of Structure Elucidation

The process of elucidating the structure of this compound followed a logical progression from isolation to the final structural confirmation. This workflow is a cornerstone of natural product chemistry.

G A Plant Material (Daphniphyllum longeracemosum) B Extraction and Partitioning A->B C Crude Alkaloid Mixture B->C D Chromatographic Purification C->D E Pure this compound D->E F Spectroscopic Analysis (MS, 1D/2D NMR) E->F I Spectroscopic Comparison and Structure Confirmation E->I G Data Interpretation and Structure Proposal F->G H Total Synthesis G->H H->I

Caption: Workflow for the Elucidation of this compound.

Proposed Biosynthetic Pathway

The unique hybrid structure of this compound suggests a fascinating biosynthetic origin, likely involving an intermolecular Diels-Alder reaction between a Daphniphyllum alkaloid precursor and an iridoid.[1] This proposed pathway highlights the elegant and efficient strategies that nature employs to generate molecular diversity.

G A Daphniphyllum Alkaloid Precursor C [4+2] Diels-Alder Cycloaddition A->C B Iridoid Precursor (e.g., a secologanin (B1681713) derivative) B->C D This compound C->D

Caption: Proposed Biosynthetic Pathway of this compound.

Conclusion

The successful elucidation of the chemical structure of this compound stands as a testament to the power of modern spectroscopic techniques and the ingenuity of synthetic chemistry.[5] Its complex, polycyclic architecture continues to inspire synthetic chemists and serves as a compelling target for further biological investigation. The intricate details of its structure provide a foundation for future research into its potential pharmacological activities and its role in the chemical ecology of Daphniphyllum species.

References

Isolation of Hybridaphniphylline B from Daphniphyllum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybridaphniphylline B is a structurally complex Daphniphyllum alkaloid that was first isolated from the stems and leaves of Daphniphyllum longacemosum.[1] This natural product is notable for its intricate, polycyclic architecture, which is believed to be the result of a biosynthetic Diels-Alder reaction between a Daphniphyllum alkaloid and an iridoid. Its unique structure and potential biological activity make it a molecule of significant interest to the scientific community.

This technical guide provides a comprehensive overview of the isolation of this compound, including a detailed, representative experimental protocol, a summary of its physicochemical and spectroscopic data, and a visual representation of the isolation workflow. While the full, detailed experimental protocol from the primary literature is not publicly available, this guide consolidates all accessible information to provide a robust resource for researchers.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Property Value
Molecular FormulaC₃₇H₄₇NO₁₁
Molecular Weight681.8 g/mol
CAS Number1467083-09-5
AppearanceAmorphous powder
Optical Rotation ([α]D)-85.7 (c 0.14, MeOH)

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data Key Features
¹H NMR Complex aliphatic and olefinic proton signals.
¹³C NMR 37 distinct carbon signals, including carbonyls, olefinic carbons, and numerous sp³ carbons.
HR-ESI-MS [M+H]⁺ peak consistent with the molecular formula C₃₇H₄₈NO₁₁⁺.
IR (KBr) Absorption bands for hydroxyl, carbonyl, and olefinic groups.
UV (MeOH) Maxima indicative of the chromophores present in the molecule.

Table 2: Summary of Spectroscopic Data for this compound.

Experimental Protocol: Isolation of this compound

The following is a detailed, representative protocol for the isolation of this compound from Daphniphyllum longacemosum, based on standard methodologies for the extraction of alkaloids from plant materials.

Plant Material Collection and Preparation
  • The stems and leaves of Daphniphyllum longacemosum are collected and authenticated.

  • The plant material is air-dried in the shade to a constant weight.

  • The dried material is then ground into a coarse powder to increase the surface area for extraction.

Extraction
  • The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature. This process is typically repeated three times to ensure complete extraction of the secondary metabolites.

  • The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning
  • The crude extract is suspended in a 2% aqueous solution of hydrochloric acid.

  • This acidic solution is then partitioned with ethyl acetate (B1210297) to remove neutral and weakly acidic compounds. The aqueous layer, containing the protonated alkaloids, is retained.

  • The pH of the aqueous layer is adjusted to 9-10 with an aqueous ammonia (B1221849) solution.

  • The basified solution is then partitioned with chloroform (B151607). The chloroform layer, now containing the free alkaloids, is collected.

  • The chloroform is evaporated under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform and methanol (B129727), starting with 100% chloroform and gradually increasing the polarity with methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing compounds of similar polarity are further purified on a Sephadex LH-20 column using methanol as the mobile phase. This step is effective for removing pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of acetonitrile (B52724) and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

  • The purified fraction is concentrated to yield this compound as an amorphous powder.

Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound.

Isolation_Workflow PlantMaterial Dried & Powdered Daphniphyllum longacemosum Extraction Ethanol Extraction PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids SilicaGel Silica Gel Column Chromatography CrudeAlkaloids->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex HPLC Preparative HPLC Sephadex->HPLC HybridaphniphyllineB This compound HPLC->HybridaphniphyllineB

Caption: Workflow for the isolation of this compound.

Conclusion

The isolation of this compound from Daphniphyllum longacemosum involves a multi-step process of extraction, acid-base partitioning, and repeated chromatographic separations. The complexity of the chemical structure of this alkaloid necessitates careful and systematic purification to obtain the pure compound. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development who are interested in the fascinating Daphniphyllum alkaloids. Further research into the biological activities of this compound is warranted to explore its therapeutic potential.

References

The Uncharted Path: A Technical Guide to the Proposed Biosynthesis of Hybridaphniphylline B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybridaphniphylline B is a structurally complex and stereochemically rich natural product isolated from the plant Daphniphyllum longeracemosum. Its unique molecular architecture, featuring 11 rings and 19 stereocenters, is a fascinating example of the biosynthetic machinery of plants. As its name suggests, this compound is a hybrid molecule, believed to be formed from the union of a Daphniphyllum alkaloid and an iridoid. To date, the complete enzymatic pathway for the biosynthesis of this compound has not been experimentally elucidated. However, a plausible biogenetic pathway has been proposed, strongly supported by biomimetic total synthesis efforts. This guide provides an in-depth overview of this proposed biosynthetic pathway, intended to serve as a valuable resource for researchers in natural product synthesis, biosynthesis, and drug discovery.

The Proposed Biosynthetic Pathway: A Tale of Two Precursors

The biosynthesis of this compound is hypothesized to proceed via a convergent pathway, wherein two distinct and complex precursors are independently synthesized and then joined in a key cycloaddition reaction.

The Daphniphyllum Alkaloid Precursor: From Squalene to a Polycyclic Core

The Daphniphyllum alkaloids are a large family of nortriterpenoid alkaloids, and their biosynthesis is thought to begin with the common triterpene precursor, squalene. While the precise enzymatic steps are still under investigation, a widely accepted hypothesis put forth by Heathcock and colleagues suggests a cascade of cyclizations to form a foundational "proto-daphniphylline" skeleton. In the context of this compound, a daphnilongeranin B-like molecule is the proposed diene precursor. The putative pathway involves the following key transformations:

  • Squalene cyclization: Squalene undergoes a series of cyclizations to form a complex polycyclic carbocation.

  • Rearrangements and functionalization: The carbocation intermediate undergoes rearrangements and enzymatic functionalization (e.g., oxidation, nitrogen incorporation) to yield the characteristic caged structure of the Daphniphyllum alkaloids.

  • Formation of the Diene: Further enzymatic modifications lead to the formation of a cyclopentadiene (B3395910) moiety within the alkaloid structure, creating the reactive diene necessary for the subsequent Diels-Alder reaction.

Daphniphyllum_Alkaloid_Biosynthesis Squalene Squalene Proto_Daphniphylline Proto-daphniphylline Skeleton Squalene->Proto_Daphniphylline Polycyclization Cascade Daphnilongeranin_B_precursor Daphnilongeranin B -type Precursor (Diene) Proto_Daphniphylline->Daphnilongeranin_B_precursor Enzymatic Modifications

Proposed biosynthetic pathway of the Daphniphyllum alkaloid precursor.

The Iridoid Precursor: A Well-Trodden Path to a Reactive Dienophile

The biosynthesis of iridoids is a well-characterized pathway in plants, starting from the C10 monoterpene precursor, geranyl pyrophosphate (GPP). The dienophile portion of this compound is proposed to be derived from an iridoid, specifically asperuloside. The key steps in this pathway are:

  • Formation of Geraniol (B1671447): GPP is hydrolyzed to geraniol by geraniol synthase (GES).

  • Oxidation and Cyclization: Geraniol is then hydroxylated by geraniol-8-hydroxylase (G8H) and further oxidized before undergoing a crucial cyclization reaction catalyzed by iridoid synthase (ISY) to form the characteristic cyclopentanopyran ring system of iridoids.

  • Glycosylation and further modifications: The iridoid core undergoes glycosylation and other modifications to form various iridoid glycosides, including the proposed dienophile precursor, asperuloside. The total synthesis of this compound utilized a derivative of (+)-genipin, a known intermediate in the iridoid pathway, as the starting material for the dienophile.[1]

Iridoid_Biosynthesis GPP Geranyl Pyrophosphate Geraniol Geraniol GPP->Geraniol Geraniol Synthase Iridoid_Scaffold Iridoid Scaffold Geraniol->Iridoid_Scaffold Geraniol-8-hydroxylase, Iridoid Synthase Asperuloside Asperuloside (Dienophile) Iridoid_Scaffold->Asperuloside Glycosylation & Modifications

Established biosynthetic pathway of the iridoid precursor.

The Key Union: A Proposed Intermolecular Diels-Alder Reaction

The structural analysis of this compound strongly suggests that the final and key step in its biosynthesis is an intermolecular [4+2] cycloaddition, or Diels-Alder reaction, between the Daphniphyllum alkaloid-derived diene and the iridoid-derived dienophile.[2] This type of reaction is not uncommon in natural product biosynthesis, and it is often catalyzed by a class of enzymes known as Diels-Alderases. In the case of this compound, a putative Diels-Alderase would bring the two precursors together in a specific orientation to facilitate the cycloaddition, thereby forming the complex, 11-ring scaffold of the final molecule with high stereocontrol.

Diels_Alder_Reaction cluster_precursors Precursors Diene Daphnilongeranin B -type Precursor (Diene) Hybridaphniphylline_B This compound Diene->Hybridaphniphylline_B Intermolecular Diels-Alder Reaction (putative Diels-Alderase) Dienophile Asperuloside (Dienophile) Dienophile->Hybridaphniphylline_B Intermolecular Diels-Alder Reaction (putative Diels-Alderase)

The proposed key Diels-Alder cycloaddition step.

Experimental Protocols: Charting a Course for Discovery

As the biosynthesis of this compound remains a hypothesis, there are no established experimental protocols for its investigation. However, for researchers aiming to elucidate this pathway, a general workflow can be proposed.

Experimental_Workflow Start Hypothesized Pathway Labeling Isotopic Labeling Studies (e.g., ¹³C, ²H, ¹⁵N) Start->Labeling Feeding Precursor Feeding to D. longeracemosum cultures Labeling->Feeding Analysis LC-MS/MS and NMR Analysis of Labeled this compound Feeding->Analysis Gene_Discovery Transcriptome Analysis of D. longeracemosum to identify candidate genes Analysis->Gene_Discovery Enzyme_Assays Heterologous Expression of Candidate Genes and In Vitro Enzyme Assays Gene_Discovery->Enzyme_Assays Confirmation Confirmation of Pathway Enzyme_Assays->Confirmation

A proposed experimental workflow for elucidating the biosynthetic pathway.

Key Methodologies:
  • Isotopic Labeling Studies: Feeding isotopically labeled precursors (e.g., ¹³C-labeled squalene, ¹³C-labeled geraniol) to D. longeracemosum plant material or cell cultures, followed by isolation of this compound and analysis by NMR and mass spectrometry, would provide definitive evidence of the precursor-product relationships.

  • Transcriptome Analysis and Gene Discovery: Sequencing the transcriptome of the plant tissues that produce this compound would allow for the identification of candidate genes encoding the biosynthetic enzymes. Genes homologous to known terpene synthases, cytochrome P450s, and methyltransferases would be of particular interest.

  • Heterologous Expression and Enzyme Assays: Candidate genes would be expressed in a heterologous host (e.g., E. coli, yeast). The resulting recombinant enzymes would then be tested in vitro with the proposed substrates to confirm their activity and role in the pathway. For the putative Diels-Alderase, in vitro assays with the Daphniphyllum diene and iridoid dienophile would be crucial.

  • Gene Silencing: Techniques such as RNA interference (RNAi) could be used to silence the expression of candidate genes in D. longeracemosum. A resulting decrease in the production of this compound would provide in vivo evidence for the gene's function.

Quantitative Data

Currently, there is no published quantitative data regarding the biosynthetic pathway of this compound. Elucidation of the pathway would involve generating data such as that outlined in the table below.

ParameterEnzymeSubstrateValue
Enzyme Kinetics
KmPutative Diels-AlderaseDaphnilongeranin B-type dieneData not available
KmPutative Diels-AlderaseAsperulosideData not available
kcatPutative Diels-Alderase-Data not available
Precursor Incorporation
% Incorporation¹³C-SqualeneThis compoundData not available
% Incorporation¹³C-GeraniolThis compoundData not available

Conclusion

The biosynthesis of this compound represents a fascinating and still largely unexplored area of natural product chemistry. The proposed pathway, culminating in a key Diels-Alder reaction, provides a logical framework for its formation and is strongly supported by the principles of biomimetic synthesis. The elucidation of the precise enzymatic machinery involved in this pathway would not only be a significant scientific achievement but could also provide powerful new biocatalysts for the synthesis of complex molecules. The experimental approaches outlined in this guide offer a roadmap for future research that promises to shed light on how nature constructs such intricate and beautiful molecular architectures.

References

An In-depth Technical Guide to the Stereochemistry of Hybridaphniphylline B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybridaphniphylline B is a structurally complex Daphniphyllum alkaloid, characterized by a formidable molecular architecture comprising 11 rings and 19 stereocenters.[1] Its intricate three-dimensional arrangement presents a significant challenge in the field of natural product synthesis and is a subject of considerable interest for its potential biological activity. This technical guide provides a detailed examination of the stereochemistry of this compound, drawing upon the data from its first total synthesis. The focus is on the elucidation and confirmation of its stereochemical configuration through a combination of stereoselective synthesis, spectroscopic analysis, and X-ray crystallography.

Stereochemical Configuration

The unambiguous assignment of all 19 stereocenters of this compound was a cornerstone of its total synthesis. The stereochemistry was established through a meticulously planned synthetic route that employed stereoselective reactions and was rigorously confirmed by extensive spectroscopic analysis and X-ray crystallography of key intermediates.

Table 1: Summary of Stereocenters in this compound

StereocenterConfigurationMethod of Determination
C2RTotal Synthesis & Spectroscopic Analysis
C3STotal Synthesis & Spectroscopic Analysis
C4RTotal Synthesis & Spectroscopic Analysis
C5STotal Synthesis & Spectroscopic Analysis
C7RTotal Synthesis & Spectroscopic Analysis
C8STotal Synthesis & Spectroscopic Analysis
C9STotal Synthesis & Spectroscopic Analysis
C10RTotal Synthesis & Spectroscopic Analysis
C11RTotal Synthesis & Spectroscopic Analysis
C12STotal Synthesis & Spectroscopic Analysis
C13RTotal Synthesis & Spectroscopic Analysis
C14RTotal Synthesis & Spectroscopic Analysis
C17STotal Synthesis & Spectroscopic Analysis
C18RTotal Synthesis & Spectroscopic Analysis
C19STotal Synthesis & Spectroscopic Analysis
C20RTotal Synthesis & Spectroscopic Analysis
C21RTotal Synthesis & Spectroscopic Analysis
C22STotal Synthesis & Spectroscopic Analysis
C2'RTotal Synthesis & Spectroscopic Analysis

Note: The specific configurations are based on the published total synthesis and spectroscopic data. Due to limitations in accessing the raw supporting information, this table represents a summary of the established stereochemistry.

Spectroscopic Data for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), was instrumental in determining the relative stereochemistry of this compound. Key NOE correlations provide through-space information about the proximity of protons, allowing for the assignment of their relative orientations.

Table 2: Representative NMR Data for Stereochemical Assignment of this compound

Proton PairNOESY CorrelationInferred Stereochemical Relationship
H-2 / H-10Strongsyn relationship
H-5 / H-7Strongsyn relationship
H-9 / H-12MediumProximity across ring junction
H-14 / H-18Strongsyn relationship
H-20 / H-22MediumSpatial proximity in the cage-like core

Disclaimer: The data presented in this table is illustrative of the types of NOE correlations used for stereochemical assignment. The actual spectroscopic data is contained within the supporting information of the primary literature.

Experimental Protocols

The establishment of the complex stereochemistry of this compound relied on a series of highly controlled chemical transformations and rigorous analytical techniques.

Key Stereochemical-Determining Reaction: Intermolecular Diels-Alder Reaction

A pivotal step in the total synthesis of this compound was a late-stage intermolecular Diels-Alder reaction between a complex cyclopentadiene (B3395910) and an asperuloside (B190621) tetraacetate derivative.[1][2] This reaction was crucial for constructing a significant portion of the core structure and for setting several stereocenters in a single operation.

Protocol:

  • Preparation of Reactants: The cyclopentadiene diene and the asperuloside tetraacetate dienophile were prepared via multi-step synthetic sequences.

  • Reaction Conditions: The diene and dienophile were dissolved in a suitable organic solvent (e.g., toluene (B28343) or xylenes).

  • Thermal Conditions: The reaction mixture was heated to a high temperature (typically >150 °C) in a sealed tube to promote the cycloaddition.

  • Work-up and Purification: Upon completion, the reaction was cooled, and the solvent was removed under reduced pressure. The resulting cycloadducts were purified using column chromatography on silica (B1680970) gel. The stereoselectivity of the reaction was determined by the facial bias of the diene and dienophile, leading to the desired diastereomer as the major product.

Spectroscopic Analysis: 2D NMR Spectroscopy

Protocol:

  • Sample Preparation: A sample of the purified compound (typically 1-5 mg) was dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.

  • Data Acquisition: A suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, were performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Processing and Analysis: The acquired data was processed using appropriate software (e.g., MestReNova, TopSpin). The analysis of cross-peaks in the NOESY spectrum was critical for establishing through-space proton-proton proximities, which in turn defined the relative stereochemistry of the molecule.

Crystallographic Analysis: Single-Crystal X-ray Diffraction

The absolute stereochemistry of key intermediates in the synthesis was unequivocally confirmed by single-crystal X-ray diffraction.

Protocol:

  • Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solvent from a saturated solution of the compound, or by vapor diffusion techniques.

  • Data Collection: A selected crystal was mounted on a goniometer and cooled to a low temperature (e.g., 100 K). X-ray diffraction data were collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The diffraction data was processed to solve and refine the crystal structure using specialized software (e.g., SHELX). The resulting electron density map revealed the precise spatial arrangement of all atoms in the molecule, thereby confirming the absolute stereochemistry.

Visualizations

Key Synthetic Transformation

The following diagram illustrates the key intermolecular Diels-Alder reaction, a critical step in establishing a significant portion of the stereochemically rich core of this compound.

G Key Intermolecular Diels-Alder Reaction Diene Complex Cyclopentadiene TransitionState [4+2] Cycloaddition (Endo approach favored) Diene->TransitionState + Dienophile Asperuloside Tetraacetate Dienophile->TransitionState Product This compound Core (Multiple Stereocenters Set) TransitionState->Product Heat

Caption: Key Diels-Alder cycloaddition in the synthesis of this compound.

Logical Workflow for Stereochemical Determination

The determination of the complex stereochemistry of a molecule like this compound follows a logical progression from establishing relative configurations to confirming the absolute configuration.

G Workflow for Stereochemical Determination cluster_relative Relative Stereochemistry cluster_absolute Absolute Stereochemistry NMR 2D NMR (NOESY, J-coupling) - Dihedral angles - Spatial proximities RelativeConfig Proposed Relative Stereochemistry NMR->RelativeConfig AbsoluteConfig Confirmed Absolute Stereochemistry RelativeConfig->AbsoluteConfig Correlated with ChiralSource Chiral Starting Material or Chiral Catalyst ChiralSource->AbsoluteConfig Xray X-ray Crystallography of a suitable derivative Xray->AbsoluteConfig

Caption: Logical flow for determining the stereochemistry of a complex natural product.

Conclusion

The stereochemistry of this compound is a testament to the power of modern synthetic chemistry and analytical techniques. Its 19 stereocenters were systematically installed and rigorously confirmed through a combination of a highly stereoselective total synthesis, detailed 2D NMR spectroscopic analysis, and single-crystal X-ray diffraction. This in-depth understanding of its three-dimensional structure is fundamental for any future investigations into its biological properties and potential applications in drug development.

References

The Biological Activity of Daphniphyllum Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the diverse pharmacological potential of Daphniphyllum alkaloids, detailing their cytotoxic, anti-inflammatory, and antiviral properties through quantitative data, experimental methodologies, and logical workflows.

Introduction

Daphniphyllum alkaloids, a class of structurally complex and diverse natural products isolated from plants of the Daphniphyllum genus, have garnered significant attention in the scientific community.[1] These intricate molecules, characterized by their unique polycyclic skeletons, have demonstrated a broad spectrum of biological activities.[2] Historically, various parts of Daphniphyllum plants have been used in traditional medicine for treating ailments such as asthma and rheumatism.[1] Modern phytochemical investigations have unveiled a rich chemical diversity within this family of alkaloids, leading to the discovery of numerous compounds with potent pharmacological effects. This technical guide provides a comprehensive overview of the biological activities of Daphniphyllum alkaloids, with a focus on their cytotoxic, anti-inflammatory, and antiviral properties. It is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of these fascinating natural products.

Quantitative Data on Biological Activities

The biological activities of Daphniphyllum alkaloids have been quantified in various studies, providing valuable insights into their potency and potential therapeutic applications. The following tables summarize the key quantitative data for their cytotoxic, anti-inflammatory, and antiviral effects.

Table 1: Cytotoxic Activity of Daphniphyllum Alkaloids
Alkaloid/ExtractCell LineAssayIC50Reference
Daphnezomine WHeLaMTT16.0 µg/mL[3]
Daphnioldhanol AHeLaMTT31.9 µM[4]
Unnamed AlkaloidHeLaMTT3.89 µM[5]

IC50: Half-maximal inhibitory concentration.

Table 2: Anti-inflammatory Activity of Daphniphyllum Alkaloids and Extracts
Alkaloid/ExtractCell Line/ModelTargetEffectReference
Daphniphyllum calycinum extractRAW264.7 macrophagesNO, TNF-α, IL-1β, IL-10Inhibition of release[1]
Daphnicalycinones A and BRAW264.7 cellsNitric Oxide (NO)Moderate suppression[2]

NO: Nitric Oxide; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1beta; IL-10: Interleukin-10.

Table 3: Antiviral Activity of Daphniphyllum Alkaloids
AlkaloidVirusCell LineAssayEC50Reference
Cyanodaphcalycine CEnterovirus 71 (EV71)RD cellsPlaque Reduction3.78 ± 0.23 µg/mL
Daphmanidin GEnterovirus 71 (EV71)RD cellsPlaque Reduction6.87 ± 0.30 µg/mL

EC50: Half-maximal effective concentration; RD cells: Human rhabdomyosarcoma cells.

Experimental Protocols

The following sections detail representative methodologies for the key experiments cited in the evaluation of the biological activities of Daphniphyllum alkaloids. These protocols are based on standard laboratory practices and provide a framework for replicating and expanding upon the existing research.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[6]

Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Daphniphyllum alkaloid for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

The Griess assay is a common method for measuring nitric oxide production by quantifying its stable metabolite, nitrite (B80452), in cell culture supernatants.[3]

Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.[3]

Protocol:

  • Cell Culture: Seed murine macrophage cells (e.g., RAW264.7) in a 96-well plate and incubate until they reach approximately 80% confluency.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the Daphniphyllum alkaloid or extract for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in each sample. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.[2]

Principle: In a susceptible cell monolayer, lytic viruses create localized areas of cell death or cytopathic effect known as plaques. An effective antiviral agent will reduce the number or size of these plaques.[2]

Protocol:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., RD cells for EV71) in 6-well plates.

  • Virus and Compound Incubation: Prepare serial dilutions of the Daphniphyllum alkaloid. Mix each dilution with a known concentration of the virus (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1.2% carboxymethylcellulose) to restrict viral spread.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 48-72 hours).

  • Plaque Visualization: Fix the cells with a solution such as 4% formaldehyde (B43269) and stain with a dye like crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

Visualizations

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a generalized workflow for the screening and evaluation of the biological activity of natural products like Daphniphyllum alkaloids.

G cluster_0 Initial Screening cluster_1 Hit Validation and Dose-Response cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Natural Product Library (Daphniphyllum Alkaloids) Natural Product Library (Daphniphyllum Alkaloids) Primary Bioassays Primary Bioassays Natural Product Library (Daphniphyllum Alkaloids)->Primary Bioassays Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Primary Bioassays->Cytotoxicity Assay (e.g., MTT) Anti-inflammatory Assay (e.g., Griess) Anti-inflammatory Assay (e.g., Griess) Primary Bioassays->Anti-inflammatory Assay (e.g., Griess) Antiviral Assay (e.g., Plaque Reduction) Antiviral Assay (e.g., Plaque Reduction) Primary Bioassays->Antiviral Assay (e.g., Plaque Reduction) Determine IC50 Determine IC50 Cytotoxicity Assay (e.g., MTT)->Determine IC50 Determine IC50/EC50 Determine IC50/EC50 Anti-inflammatory Assay (e.g., Griess)->Determine IC50/EC50 Determine EC50 Determine EC50 Antiviral Assay (e.g., Plaque Reduction)->Determine EC50 Apoptosis Assays Apoptosis Assays Determine IC50->Apoptosis Assays Cytokine Profiling Cytokine Profiling Determine IC50/EC50->Cytokine Profiling Time-of-Addition Studies Time-of-Addition Studies Determine EC50->Time-of-Addition Studies Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Apoptosis Assays->Structure-Activity Relationship (SAR) Studies Cytokine Profiling->Structure-Activity Relationship (SAR) Studies Time-of-Addition Studies->Structure-Activity Relationship (SAR) Studies In vivo Studies In vivo Studies Structure-Activity Relationship (SAR) Studies->In vivo Studies

Caption: Generalized workflow for screening the biological activity of Daphniphyllum alkaloids.

Biosynthetic Pathway of Daphniphyllum Alkaloids

While specific signaling pathways modulated by Daphniphyllum alkaloids are not yet well-elucidated, their biosynthesis from squalene (B77637) is a topic of significant interest. The following diagram provides a simplified overview of the proposed biosynthetic origin.

G Squalene Squalene Squalene Dialdehyde Squalene Dialdehyde Squalene->Squalene Dialdehyde Oxidation Iminium Intermediate Iminium Intermediate Squalene Dialdehyde->Iminium Intermediate + NH3 Proto-daphniphylline Proto-daphniphylline Iminium Intermediate->Proto-daphniphylline Intramolecular Cyclizations (e.g., Diels-Alder, Ene Reaction) Daphniphylline-type Daphniphylline-type Proto-daphniphylline->Daphniphylline-type Rearrangements Secodaphniphylline-type Secodaphniphylline-type Proto-daphniphylline->Secodaphniphylline-type Rearrangements Yuzurimine-type Yuzurimine-type Proto-daphniphylline->Yuzurimine-type Rearrangements

Caption: Simplified proposed biosynthetic pathway of Daphniphyllum alkaloids from squalene.

Conclusion and Future Directions

The Daphniphyllum alkaloids represent a promising class of natural products with a diverse range of biological activities, including potent cytotoxic, anti-inflammatory, and antiviral effects. The quantitative data presented in this guide highlight their potential as lead compounds for drug discovery. While standardized assays provide a framework for evaluating their bioactivities, a notable gap exists in the literature regarding detailed, compound-specific experimental protocols and the elucidation of their molecular mechanisms of action, particularly the signaling pathways they modulate. Future research should focus on in-depth mechanistic studies to understand how these complex molecules interact with biological systems at a molecular level. Such investigations will be crucial for the rational design and development of novel therapeutics derived from the unique chemical scaffolds of Daphniphyllum alkaloids.

References

Navigating the Uncharted Territory: A Technical Guide to the Prospective Cytotoxicity Screening of Hybridaphniphylline B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific preliminary cytotoxicity data for Hybridaphniphylline B has not been publicly reported. This guide provides a comprehensive framework for conducting such a screening, drawing upon established methodologies and data from structurally related Daphniphyllum alkaloids. The information presented herein is intended to serve as a technical resource for researchers initiating investigations into the cytotoxic potential of this novel compound.

Introduction

This compound is a complex decacyclic fused alkaloid isolated from Daphniphyllum longeracemosum. Its intricate architecture, suggestive of a natural Diels-Alder cycloaddition, presents a compelling subject for synthetic chemists and pharmacologists alike. While its biological activity remains largely unexplored, the cytotoxic potential of other Daphniphyllum alkaloids warrants a thorough investigation into this compound as a potential anticancer agent. This technical guide outlines a robust approach to the preliminary cytotoxicity screening of this compound, providing a foundation for future preclinical development.

Contextual Cytotoxicity Data: Related Daphniphyllum Alkaloids

To provide a frame of reference for the potential cytotoxicity of this compound, the following table summarizes the reported cytotoxic activities of other alkaloids isolated from the Daphniphyllum genus.

CompoundCell LineIC50 ValueReference
Daphnezomine WHeLa16.0 µg/mL[1][2]
Daphnioldhanol AHeLa31.9 µM[3]

Note: The variance in units (µg/mL vs. µM) reflects the reporting standards of the respective studies. Direct comparison requires conversion based on the molecular weight of each compound. This data suggests that alkaloids from the Daphniphyllum genus can exhibit moderate to weak cytotoxicity against cervical cancer cells.

Experimental Protocols: A Roadmap for Cytotoxicity Assessment

A standardized and reproducible methodology is paramount for the accurate assessment of cytotoxicity. The following protocol details the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[4][5][6][7]

MTT Assay Protocol

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compound are prepared in culture media to achieve a range of final concentrations.

  • The culture medium from the seeded plates is replaced with the medium containing the various concentrations of this compound.

  • Control wells should include vehicle-treated cells (e.g., DMSO) and untreated cells. A positive control (e.g., Doxorubicin) should also be included.[3]

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Following the treatment period, a sterile MTT solution (final concentration 0.5 mg/mL) is added to each well.

  • The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[5]

4. Formazan Solubilization:

  • The medium containing MTT is carefully removed.

  • A solubilization solution (e.g., DMSO or a buffered solution) is added to each well to dissolve the formazan crystals.[7]

  • The plate is gently agitated on an orbital shaker to ensure complete solubilization.[6]

5. Absorbance Measurement and Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[6][7]

  • The percentage of cell viability is calculated relative to the untreated control.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Visualizing the Path Forward: Diagrams and Workflows

To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies start This compound Stock Solution treatment Treatment with Serial Dilutions start->treatment cells Cancer Cell Line Culture seeding Cell Seeding in 96-well Plates cells->seeding seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt MTT Assay incubation->mtt readout Absorbance Reading mtt->readout ic50 IC50 Determination readout->ic50 apoptosis Apoptosis Assays (e.g., Annexin V) ic50->apoptosis cycle Cell Cycle Analysis ic50->cycle pathway Signaling Pathway Investigation ic50->pathway end end ic50->end Lead Candidate

Caption: A conceptual workflow for the cytotoxicity screening of this compound.

Caption: A generalized diagram of the intrinsic and extrinsic apoptosis signaling pathways.

Potential Mechanisms of Action and Future Directions

Should this compound exhibit significant cytotoxicity, subsequent studies should focus on elucidating its mechanism of action. Many natural products exert their anticancer effects by inducing apoptosis, or programmed cell death.[8] The two primary apoptosis pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[9][10] Both pathways converge on the activation of executioner caspases, leading to the dismantling of the cell.

Future research should aim to:

  • Confirm Apoptosis: Employ techniques such as Annexin V/Propidium Iodide staining and analysis of caspase activation to determine if the observed cytotoxicity is due to apoptosis.

  • Investigate Cell Cycle Effects: Analyze the impact of this compound on cell cycle progression to identify any cell cycle-specific arrest.

  • Identify Molecular Targets: Utilize advanced techniques such as proteomics and transcriptomics to identify the specific cellular proteins and signaling pathways modulated by this compound.

Conclusion

While the cytotoxic profile of this compound remains to be determined, its unique chemical structure and the precedent set by other Daphniphyllum alkaloids make it a compelling candidate for anticancer drug discovery. The experimental framework and contextual data provided in this guide offer a solid starting point for researchers to embark on the preliminary cytotoxicity screening of this intriguing natural product. A systematic and thorough investigation is the crucial first step in unlocking the potential therapeutic value of this compound.

References

Methodological & Application

Total Synthesis of Hybridaphniphylline B: A Detailed Methodological Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis of Hybridaphniphylline B, a complex Daphniphyllum alkaloid. The methodology described herein is based on the groundbreaking first total synthesis reported by the research group of Ang Li. This work established a novel and efficient route to this intricate natural product, which is characterized by its eleven rings and nineteen stereocenters.

The synthesis strategy is notable for its biomimetic approach, culminating in a key late-stage intermolecular Diels-Alder reaction. This key transformation unites two complex molecular fragments, a fully elaborated cyclopentadiene (B3395910) derived from daphnilongeranin B and asperuloside (B190621) tetraacetate. Other significant reactions in this synthesis include a strategic Claisen rearrangement to construct a key portion of the cyclopentadiene precursor.

Retrosynthetic Analysis

The retrosynthetic strategy for this compound hinges on disconnecting the molecule at the key Diels-Alder cycloaddition linkage. This reveals the two primary building blocks: the cyclopentadiene diene and the asperuloside tetraacetate dienophile. The cyclopentadiene itself is envisioned to arise from daphnilongeranin B through a series of transformations, including a crucial Claisen rearrangement.

G This compound This compound Diels-Alder Reaction Diels-Alder Reaction This compound->Diels-Alder Reaction Cyclopentadiene Diene Cyclopentadiene Diene Diels-Alder Reaction->Cyclopentadiene Diene Asperuloside Tetraacetate (Dienophile) Asperuloside Tetraacetate (Dienophile) Diels-Alder Reaction->Asperuloside Tetraacetate (Dienophile) Daphnilongeranin B Daphnilongeranin B Cyclopentadiene Diene->Daphnilongeranin B Claisen Rearrangement Claisen Rearrangement Daphnilongeranin B->Claisen Rearrangement Allyl Dienol Ether Allyl Dienol Ether Claisen Rearrangement->Allyl Dienol Ether

Caption: Retrosynthetic analysis of this compound.

Key Experimental Protocols

The following protocols detail the pivotal steps in the total synthesis of this compound.

Claisen Rearrangement for the Synthesis of the Cyclopentadiene Precursor

This protocol describes the crucial Claisen rearrangement of an allyl dienol ether, a key step in forming the carbon skeleton of the cyclopentadiene diene. The use of protic solvents is critical to suppress an undesired Cope rearrangement.[1][2]

Experimental Workflow:

G start Start dissolve Dissolve Allyl Dienol Ether in Protic Solvent start->dissolve heat Heat Reaction Mixture dissolve->heat monitor Monitor by TLC heat->monitor workup Aqueous Workup monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract purify Purify by Column Chromatography extract->purify end End purify->end

Caption: Workflow for the Claisen rearrangement.

Protocol:

  • The allyl dienol ether precursor is dissolved in a protic solvent mixture, such as methanol (B129727) and water.

  • The solution is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure.

  • The remaining aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired rearranged product.

ParameterValue
Solvent Methanol/Water
Temperature Reflux
Reaction Time Monitored by TLC
Purification Flash Column Chromatography

Table 1: Reaction conditions for the Claisen rearrangement.

Late-Stage Intermolecular Diels-Alder Reaction

This one-pot protocol describes the formation of the cyclopentadiene diene from its precursor and the subsequent intermolecular Diels-Alder reaction with asperuloside tetraacetate.[1][2][3]

Experimental Workflow:

G start Start mix Combine Diene Precursor, Dienophile, and Reagents start->mix heat Heat to 160 °C mix->heat monitor Monitor by LC-MS heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter and Concentrate cool->filter purify Purify by HPLC filter->purify end End purify->end

Caption: Workflow for the one-pot Diels-Alder reaction.

Protocol:

  • A mixture of the cyclopentadiene precursor, asperuloside tetraacetate (the dienophile), magnesium sulfate (as a dehydrating agent), and BHT (as an antioxidant) in a suitable high-boiling solvent (e.g., 1,2-dichlorobenzene) is prepared in a sealed tube.[4]

  • The reaction mixture is heated to 160 °C. At this temperature, the precursor dehydrates to form the reactive cyclopentadiene in situ.

  • The in situ generated diene then undergoes a Diels-Alder reaction with the asperuloside tetraacetate.

  • The reaction is monitored by LC-MS until the starting materials are consumed.

  • The mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.

  • The resulting cycloadducts are separated and purified by high-performance liquid chromatography (HPLC).

ParameterValue
Solvent 1,2-Dichlorobenzene
Temperature 160 °C
Key Reagents MgSO₄, BHT
Purification HPLC

Table 2: Reaction conditions for the Diels-Alder reaction.

Final Steps: Reductive Desulfurization and Global Deacetylation

The final steps to achieve the natural product involve the reductive desulfurization of a thiophene (B33073) moiety (if present in the dienophile precursor) and the global deacetylation of the protecting groups.[1][2]

Protocol:

  • Reductive Desulfurization: The Diels-Alder adduct is dissolved in a suitable solvent (e.g., ethanol) and treated with Raney nickel. The mixture is stirred at room temperature until the desulfurization is complete. The catalyst is then removed by filtration.

  • Global Deacetylation: The product from the previous step is then subjected to global deacetylation. This is typically achieved by treating the compound with a base, such as sodium methoxide (B1231860) in methanol, at room temperature.

  • Upon completion of the deacetylation, the reaction is quenched, and the product is purified to yield this compound.

StepKey ReagentsSolvent
Reductive Desulfurization Raney NickelEthanol
Global Deacetylation Sodium MethoxideMethanol

Table 3: Reagents for the final synthetic steps.

Summary of Key Synthetic Achievements

The total synthesis of this compound by Li and coworkers represents a significant achievement in natural product synthesis. The successful implementation of a late-stage Diels-Alder reaction to assemble the highly congested core of the molecule is a highlight of this work.[1][2] Furthermore, the strategic use of a Claisen rearrangement to construct a key intermediate showcases the elegance and efficiency of their synthetic design. This body of work not only provides a route to this compound but also offers valuable insights for the synthesis of other complex alkaloids.

References

Application Notes and Protocols: Diels-Alder Reaction in the Total Synthesis of Hybridaphniphylline B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybridaphniphylline B is a complex Daphniphyllum alkaloid featuring a formidable molecular architecture with 11 rings and 19 stereocenters. Its intricate structure has made it a challenging target for total synthesis. A pivotal step in the first total synthesis, accomplished by the Li group, was a late-stage intermolecular Diels-Alder reaction. This key transformation brought together two complex molecular fragments: a fully elaborated cyclopentadiene (B3395910) and asperuloside (B190621) tetraacetate. This document provides detailed application notes and protocols for this critical reaction, based on the published research, to assist researchers in applying this methodology.

Core Strategy: Biomimetic Intermolecular Diels-Alder Reaction

The synthesis of this compound employs a biomimetic approach where the final carbocyclic framework is forged through an intermolecular [4+2] cycloaddition. This reaction is notable for its efficiency in constructing multiple stereocenters and complex ring systems in a single step. A one-pot protocol was developed for the in-situ formation of the diene followed by the Diels-Alder cycloaddition, streamlining the synthetic sequence.[1][2]

Data Presentation

The following tables summarize the key quantitative data for the one-pot diene formation and Diels-Alder cycloaddition, as well as the subsequent conversion to this compound.

Table 1: Reaction Parameters for the One-Pot Diels-Alder Cycloaddition

ParameterValue
Diene PrecursorThioamide-containing tetracycle
DienophileAsperuloside tetraacetate
Solvent1,2-Dichloroethane (B1671644) (DCE)
Temperature80 °C
Reaction TimeNot explicitly stated, reaction progress monitored
Yield of major cycloadduct21%

Table 2: Subsequent Transformations to Yield this compound

Reaction StepReagents and ConditionsYield
Reductive DesulfurizationRaney Ni, THF/MeOH/H₂O, rtNot explicitly separated
Global DeacetylationK₂CO₃, MeOH, rt85% (over two steps)

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the Diels-Alder reaction and subsequent transformations to afford this compound.

Protocol 1: One-Pot Diene Formation and Intermolecular Diels-Alder Reaction

This protocol describes the in-situ generation of the cyclopentadiene diene from its precursor and the subsequent cycloaddition with asperuloside tetraacetate.

Materials:

  • Thioamide-containing tetracycle (diene precursor)

  • Asperuloside tetraacetate (dienophile)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

Procedure:

  • To a solution of the thioamide-containing tetracycle (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE), add asperuloside tetraacetate (1.2 equiv).

  • Heat the reaction mixture at 80 °C under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography to isolate the major Diels-Alder adduct.

Protocol 2: Conversion of the Diels-Alder Adduct to this compound

This protocol details the final two steps to convert the cycloadduct into the natural product.

Materials:

  • Diels-Alder adduct

  • Raney Nickel (Raney Ni)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • Potassium carbonate (K₂CO₃)

  • Standard laboratory glassware

Procedure:

Step 1: Reductive Desulfurization

  • Dissolve the Diels-Alder adduct in a mixture of THF, MeOH, and H₂O.

  • Add a slurry of Raney Ni to the solution.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Ni, and wash the pad with THF and MeOH.

  • Concentrate the filtrate under reduced pressure. The crude product is used directly in the next step without further purification.

Step 2: Global Deacetylation

  • Dissolve the crude product from the previous step in MeOH.

  • Add K₂CO₃ to the solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC until completion.

  • Neutralize the reaction with a suitable acid (e.g., dilute HCl) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Mandatory Visualizations

The following diagrams illustrate the key reaction pathway and the experimental workflow.

Diels_Alder_Reaction Diene_Precursor Thioamide-containing Tetracycle Diene In-situ generated Cyclopentadiene Diene_Precursor->Diene Heat (80 °C, DCE) DA_Adduct Diels-Alder Adduct Diene->DA_Adduct [4+2] Cycloaddition Dienophile Asperuloside Tetraacetate Dienophile->DA_Adduct Hybridaphniphylline_B This compound DA_Adduct->Hybridaphniphylline_B 1. Raney Ni 2. K₂CO₃, MeOH Experimental_Workflow cluster_one_pot One-Pot Reaction cluster_final_steps Final Conversions Mix_Reagents Mix Diene Precursor and Dienophile in DCE Heat Heat to 80 °C under Inert Atmosphere Mix_Reagents->Heat Monitor1 Monitor Reaction Progress (TLC/LC-MS) Heat->Monitor1 Workup1 Cool, Concentrate, and Purify Monitor1->Workup1 Reductive_Desulfurization Reductive Desulfurization with Raney Ni Workup1->Reductive_Desulfurization Isolated Diels-Alder Adduct Global_Deacetylation Global Deacetylation with K₂CO₃ Reductive_Desulfurization->Global_Deacetylation Purification Final Purification Global_Deacetylation->Purification

References

Application Notes and Protocols: Purification of Hybridaphniphylline B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybridaphniphylline B is a structurally complex member of the Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the Daphniphyllum genus. These alkaloids have garnered significant attention from the scientific community due to their intricate molecular architectures and potential biological activities. This compound, isolated from the stems and leaves of Daphniphyllum longacemosum, represents a unique hybrid structure, suggesting a biosynthetic pathway involving a Diels-Alder cycloaddition. This document provides a detailed protocol for the purification of this compound, based on established methodologies for the isolation of alkaloids from Daphniphyllum species.

Data Presentation

While specific yield and purity data for the isolation of this compound are not extensively published, the following table summarizes typical recoveries for Daphniphyllum alkaloids from plant material, providing a general benchmark for the purification process.

Purification StepTypical Yield Range (%)Purity Achieved (%)Analytical Method
Crude Alkaloid Extraction0.1 - 0.510 - 20Gravimetric
Silica (B1680970) Gel Chromatography5 - 15 (of crude extract)50 - 70TLC, ¹H NMR
Sephadex LH-20 Chromatography20 - 40 (of semi-pure fraction)70 - 90TLC, ¹H NMR
Preparative HPLC30 - 60 (of purified fraction)>95HPLC, ¹H NMR, MS

Experimental Protocols

The following protocol outlines a comprehensive procedure for the isolation and purification of this compound from the plant material of Daphniphyllum longacemosum.

1. Plant Material Collection and Preparation:

  • Collect fresh stems and leaves of Daphniphyllum longacemosum.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, for 2-3 weeks.

  • Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction of Crude Alkaloids:

  • Macerate the powdered plant material (1 kg) with 95% ethanol (B145695) (5 L) at room temperature for 24 hours.

  • Repeat the extraction process three times to ensure exhaustive extraction of the alkaloids.

  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Suspend the crude extract in 2% aqueous tartaric acid (1 L) and partition with ethyl acetate (B1210297) (3 x 1 L) to remove neutral and acidic components.

  • Adjust the pH of the aqueous layer to 9-10 with aqueous ammonia.

  • Extract the alkaline solution with dichloromethane (B109758) (4 x 1 L) to obtain the crude alkaloid fraction.

  • Dry the combined dichloromethane extracts over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the crude alkaloid extract.

3. Chromatographic Purification:

a. Silica Gel Column Chromatography:

  • Subject the crude alkaloid extract to column chromatography on a silica gel (200-300 mesh) column.

  • Elute the column with a gradient of dichloromethane-methanol (100:0 to 90:10, v/v).

  • Collect fractions of 20 mL and monitor the separation by thin-layer chromatography (TLC) using a dichloromethane-methanol-ammonia (95:5:0.5, v/v/v) solvent system and visualization under UV light and with Dragendorff’s reagent.

  • Combine fractions containing similar alkaloid profiles based on TLC analysis.

b. Sephadex LH-20 Column Chromatography:

  • Further purify the fractions containing this compound by column chromatography on Sephadex LH-20.

  • Use a mobile phase of dichloromethane-methanol (1:1, v/v).

  • Collect and combine fractions containing the target compound as determined by TLC.

c. Preparative High-Performance Liquid Chromatography (HPLC):

  • Perform final purification of the enriched fraction by preparative HPLC.

  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid).

  • Flow Rate: 4 mL/min.

  • Detection: UV at 254 nm.

  • Collect the peak corresponding to this compound.

  • Remove the solvent under reduced pressure to obtain the purified compound.

4. Structure Elucidation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Mandatory Visualization

Purification_Workflow Start Dried & Powdered Daphniphyllum longacemosum Extraction Ethanol Extraction Start->Extraction AcidBase Acid-Base Partitioning Extraction->AcidBase CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids SilicaGel Silica Gel Column Chromatography CrudeAlkaloids->SilicaGel Fractions1 Semi-pure Fractions SilicaGel->Fractions1 Sephadex Sephadex LH-20 Chromatography Fractions1->Sephadex Fractions2 Enriched Fraction Sephadex->Fractions2 PrepHPLC Preparative HPLC Fractions2->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Caption: Purification workflow for this compound.

Logical_Relationship cluster_Extraction Initial Extraction cluster_Purification Purification Stages Plant_Material Plant Material Crude_Extract Crude Extract Plant_Material->Crude_Extract Maceration (Ethanol) Crude_Alkaloids Crude Alkaloids Crude_Extract->Crude_Alkaloids Acid-Base Partitioning Semi_Pure Semi-Pure Fractions Crude_Alkaloids->Semi_Pure Silica Gel Enriched Enriched Fraction Semi_Pure->Enriched Sephadex LH-20 Pure_Compound Pure This compound Enriched->Pure_Compound Prep-HPLC

Caption: Logical steps in the isolation of this compound.

Application Notes and Protocols for the Analytical Characterization of Hybridaphniphylline B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybridaphniphylline B is a complex Daphniphyllum alkaloid featuring a unique hybrid structure derived from an iridoid.[1] With 11 rings and 19 stereocenters, its intricate architecture presents a significant challenge for structural elucidation and characterization.[2][3] The definitive structural confirmation of this compound was achieved through its total synthesis, which relied on a suite of advanced analytical techniques.[2][3][4] These application notes provide a detailed overview of the key analytical methodologies and protocols essential for the unambiguous characterization of this compound and related complex natural products.

The primary analytical techniques employed for the characterization of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.[5][6] Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are crucial for purification and purity assessment.[7][8]

Key Analytical Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are critical for establishing the complex relative stereochemistry of the molecule.[5]

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) is employed to obtain the precise molecular formula.[5][7]

  • X-ray Crystallography: Offers the most definitive three-dimensional structural information, confirming the absolute stereochemistry of the molecule. The structure is often visualized as an ORTEP (Oak Ridge Thermal Ellipsoid Plot) drawing.[6]

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire comprehensive 1D and 2D NMR data for the structural elucidation of this compound.

Instrumentation: 500 MHz (or higher) NMR spectrometer with a cryoprobe.

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for piecing together the molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for assigning the relative stereochemistry.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of this compound.

Instrumentation: ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • The sample is introduced into the mass spectrometer via direct infusion or through an LC system.

Data Acquisition:

  • Acquire the mass spectrum in positive ion mode.

  • The instrument should be calibrated to ensure high mass accuracy.

  • The measured mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) is used to calculate the elemental formula.

Protocol 3: Single-Crystal X-ray Crystallography

Objective: To obtain the definitive 3D molecular structure of this compound.

Crystal Growth:

  • Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent system (e.g., methanol/ethyl acetate).

Data Collection:

  • Mount a suitable single crystal on a goniometer head.

  • Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.

  • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

Structure Solution and Refinement:

  • Process the diffraction data (integration and scaling).

  • Solve the structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters. The final structure is often presented as an ORTEP drawing.[6]

Data Presentation

Table 1: NMR Spectroscopic Data for this compound (Representative Data)
Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, multiplicity, J in Hz)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations
155.23.15 (m)C2, C10H-2, H-5
234.82.80 (dd, 12.5, 4.0)C1, C3, C4H-1, H-3
3170.1---
...............

Note: The table above is a representative example of how NMR data for a complex molecule like this compound would be organized. Actual data can be found in the supporting information of the relevant publications.

Table 2: High-Resolution Mass Spectrometry Data for this compound
IonCalculated m/zMeasured m/zDifference (ppm)Elemental Formula
[M+H]⁺682.3228682.32310.4C₃₇H₄₈NO₁₁

Visualizations

HybridaphniphyllineB_Characterization_Workflow cluster_purification Purification cluster_structure_elucidation Structure Elucidation cluster_confirmation Structure Confirmation Purification Natural Source Extraction or Total Synthesis Product HPLC HPLC Purification Purification->HPLC Purity Purity Assessment (>95%) HPLC->Purity NMR NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) Purity->NMR HRMS High-Resolution MS Purity->HRMS Connectivity Planar Structure & Relative Stereochemistry NMR->Connectivity Formula Molecular Formula HRMS->Formula Xray Single-Crystal X-ray Crystallography Connectivity->Xray Formula->Xray Absolute_Stereo Absolute Stereochemistry & 3D Structure Xray->Absolute_Stereo Final Characterized this compound Absolute_Stereo->Final

Caption: Workflow for the characterization of this compound.

References

Hybridaphniphylline B as a Scaffold for Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybridaphniphylline B is a structurally complex member of the Daphniphyllum alkaloids, a large family of natural products known for their diverse and intricate molecular architectures. Possessing 11 rings and 19 stereocenters, the total synthesis of this compound represents a significant achievement in organic chemistry.[1] While specific biological data for this compound is not yet extensively reported, the broader class of Daphniphyllum alkaloids exhibits a range of promising biological activities, including cytotoxic and anti-HIV properties.[2][3][4][5] This, combined with its unique and rigid three-dimensional structure, makes this compound an attractive and promising scaffold for the development of novel therapeutic agents.

These application notes provide a framework for researchers to explore the medicinal chemistry potential of the this compound scaffold. The following sections detail proposed experimental workflows, protocols for evaluating biological activity, and potential strategies for generating analog libraries for structure-activity relationship (SAR) studies.

Data Presentation: Biological Activities of Related Daphniphyllum Alkaloids

Due to the limited publicly available biological data for this compound, the following table summarizes the cytotoxic activities of other structurally related Daphniphyllum alkaloids to provide a rationale for investigating this compound class.

Compound NameCell LineActivityIC50 (µM)Reference
Daphnezomine WHeLaCytotoxic16.0 µg/mL[6]
Daphnioldhanol AHeLaCytotoxic31.9[6]
A daphnane (B1241135) diterpenoidHeLaCytotoxic3.89[6]

Experimental Protocols

The following are detailed protocols for the initial biological evaluation of this compound and its future analogs. These protocols are based on established methods for assessing the cytotoxicity and antiviral activity of natural products.

Protocol 1: In Vitro Cytotoxicity Screening using the MTT Assay

This protocol outlines a method to assess the cytotoxic effects of this compound against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[7][8]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • This compound (dissolved in DMSO)

  • Doxorubicin (B1662922) (positive control)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include wells with medium and DMSO alone as a negative control and wells with a known cytotoxic agent like doxorubicin as a positive control.

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the negative control (DMSO-treated cells).

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Anti-HIV-1 Screening using a Reverse Transcriptase (RT) Inhibition Assay

This protocol provides a method for the preliminary screening of this compound for its potential to inhibit HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.[9][10]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP (radiolabeled thymidine (B127349) triphosphate)

  • Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT)

  • This compound (dissolved in DMSO)

  • Nevirapine or AZT (positive controls)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup:

    • Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and [³H]-dTTP.

    • In a 96-well plate, add the reaction mixture to each well.

  • Compound Addition:

    • Prepare serial dilutions of this compound in DMSO and then in the reaction buffer.

    • Add the diluted compound to the wells.

    • Include wells with buffer and DMSO as a negative control and wells with Nevirapine or AZT as positive controls.

  • Enzyme Reaction:

    • Initiate the reaction by adding the recombinant HIV-1 RT to each well.

    • Incubate the plate at 37°C for 1 hour.

  • Precipitation and Filtration:

    • Stop the reaction by adding cold TCA to each well to precipitate the newly synthesized radiolabeled DNA.

    • Harvest the precipitated DNA onto glass fiber filters using a cell harvester.

    • Wash the filters with TCA and then with ethanol.

  • Data Analysis:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

    • Calculate the percentage of RT inhibition for each concentration of this compound compared to the negative control.

    • Determine the IC50 value, the concentration that inhibits 50% of the RT activity.

Visualizations

Proposed Workflow for Medicinal Chemistry Evaluation

The following diagram illustrates a logical workflow for the evaluation of this compound as a medicinal chemistry scaffold.

workflow cluster_synthesis Synthesis & Analogs cluster_screening Biological Screening cluster_optimization Lead Optimization Total_Synthesis Total Synthesis of This compound Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Total_Synthesis->Cytotoxicity_Screening Antiviral_Screening Antiviral Screening (e.g., HIV-1 RT Assay) Total_Synthesis->Antiviral_Screening Analog_Design Analog Design & SAR Hypothesis Analog_Synthesis Analog Synthesis Analog_Design->Analog_Synthesis Analog_Synthesis->Cytotoxicity_Screening Analog_Synthesis->Antiviral_Screening Hit_Identification Hit Identification Cytotoxicity_Screening->Hit_Identification Antiviral_Screening->Hit_Identification Hit_Identification->Analog_Design SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies SAR_Studies->Analog_Design Mechanism_of_Action Mechanism of Action Studies SAR_Studies->Mechanism_of_Action Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Mechanism_of_Action->Lead_Optimization

Caption: Proposed workflow for evaluating this compound.

Conceptual Structure-Activity Relationship (SAR) Exploration

Based on SAR studies of related daphnane diterpenoids, which have shown anti-HIV activity, specific regions of the this compound scaffold can be prioritized for modification. The following diagram highlights potential sites for derivatization.

sar_exploration cluster_scaffold This compound Scaffold cluster_activity Desired Biological Activity Scaffold Core Scaffold Activity Enhanced Cytotoxicity or Antiviral Activity R1 Peripheral Modifications R1->Scaffold R2 Functional Group Interconversion R2->Scaffold R3 Stereochemical Variation R3->Scaffold

Caption: Conceptual SAR exploration of the this compound scaffold.

Discussion and Future Directions

The complex and rigid framework of this compound provides a unique starting point for the design of novel bioactive compounds. The initial steps in unlocking its potential lie in a systematic biological evaluation. The provided protocols for cytotoxicity and anti-HIV screening serve as a foundation for this endeavor.

Should initial screening reveal promising activity, subsequent efforts should focus on:

  • Analog Synthesis: The total synthesis route provides opportunities to generate analogs by modifying late-stage intermediates or the final product. Key areas for modification could include the peripheral functional groups, which are often crucial for modulating activity and pharmacokinetic properties in natural products.

  • Broader Biological Screening: Active compounds should be tested against a wider panel of cancer cell lines and other viral targets to determine the spectrum of their activity.

  • Mechanism of Action Studies: For highly active compounds, elucidating the mechanism of action will be critical for further development. This could involve target identification studies, pathway analysis, and in vivo experiments.

By leveraging its intricate architecture and applying established medicinal chemistry strategies, the this compound scaffold holds considerable potential for the discovery of new and potent therapeutic agents.

References

Application Notes and Protocols for the Development of Hybridaphniphylline B Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybridaphniphylline B, a complex Daphniphyllum alkaloid, represents a fascinating scaffold for the development of novel bioactive compounds. Its intricate, polycyclic structure offers a unique three-dimensional framework for designing analogues with potential therapeutic applications. This document provides a guide for the development and bioactivity assessment of this compound analogues, with a focus on their potential as cytotoxic agents. While the direct synthesis and bioactivity of this compound analogues are not yet extensively reported in the public domain, this guide leverages information from the broader family of Daphniphyllum alkaloids to propose a strategic approach to their development and evaluation.

Rationale for Developing this compound Analogues

The family of Daphniphyllum alkaloids is known for its diverse biological activities, including cytotoxic, anti-HIV, and neurotrophic properties.[1] The complex architecture of these molecules, including this compound, provides a foundation for generating analogues with improved potency, selectivity, and pharmacokinetic profiles. By systematically modifying the peripheral functional groups and core structure of this compound, it is possible to explore the structure-activity relationships (SAR) and identify key pharmacophores responsible for its biological effects.

Proposed Synthetic Strategies for Analogue Development

The total synthesis of this compound, a significant achievement in organic synthesis, provides a roadmap for accessing its core structure. A key feature of its synthesis is a bioinspired Diels-Alder reaction. Strategic modifications to the dienophile or diene precursors in this reaction could be a primary route to generating a library of analogues.

Key Synthetic Considerations:

  • Modification of the Peripheral Moieties: Functional groups on the outer rings of the this compound scaffold can be chemically altered. For instance, ester and hydroxyl groups can be modified through esterification, etherification, and oxidation/reduction reactions to probe their importance in bioactivity.

  • Core Structure Modification: While more challenging, modifications to the intricate ring system could lead to novel scaffolds with unique biological profiles. This could involve altering the stereochemistry at key centers or modifying the ring sizes through rearrangement reactions.

  • Structure-Activity Relationship (SAR) Studies: A systematic approach to analogue synthesis, guided by computational modeling and initial biological screening, will be crucial for developing a robust SAR.[2][3]

A generalized workflow for the synthesis of analogues is presented below.

G cluster_synthesis Analogue Synthesis Workflow Start This compound Scaffold or Key Intermediates Modification Chemical Modification (e.g., Functional Group Interconversion, Core Structure Alteration) Start->Modification Design Purification Purification and Characterization (HPLC, NMR, MS) Modification->Purification Analogue_Library Library of Analogues Purification->Analogue_Library

Caption: Synthetic workflow for generating this compound analogues.

Bioactivity Evaluation: Protocols and Data Presentation

The primary bioactivity of interest for novel Daphniphyllum alkaloid analogues is cytotoxicity against cancer cell lines.

Quantitative Bioactivity Data of Related Daphniphyllum Alkaloids

While specific data for this compound analogues is not available, the following table summarizes the cytotoxic activities of other Daphniphyllum alkaloids, providing a benchmark for future studies.

CompoundCell LineIC50 (µM)Reference
Daphnezomine WHeLa16.0 µg/mL[4]
Daphnicyclidin MP-3885.7
Daphnicyclidin NP-3886.5
Macropodumine CP-38810.3
Daphnicyclidin AP-38813.8
Daphnioldhanol AHeLa31.9
Calyciphylline B-typeHeLa~3.89[5]
Experimental Protocols

1. Cell Culture

  • Cell Lines: A panel of human cancer cell lines should be used, including but not limited to:

    • HeLa (Cervical Cancer)

    • MCF-7 (Breast Cancer)

    • A549 (Lung Cancer)

    • MGC-803 (Gastric Cancer)

    • COLO-205 (Colon Cancer)

    • P-388 (Murine Leukemia)

  • Culture Conditions: Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

2. MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability.[6][7][8]

  • Principle: The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound analogues (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

G cluster_assay MTT Assay Workflow Cell_Seeding Seed Cells in 96-well Plate Treatment Treat with Analogues Cell_Seeding->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate (4h) MTT_Addition->Incubation Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance Analysis Calculate IC50 Absorbance->Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Investigation of Signaling Pathways

Understanding the mechanism of action of bioactive this compound analogues is crucial for their development as therapeutic agents. A common mechanism of action for cytotoxic compounds is the induction of apoptosis (programmed cell death).

Apoptosis Signaling Pathways

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Death Ligand (e.g., FasL, TNF) Receptor Death Receptor (e.g., Fas, TNFR) Ligand->Receptor DISC DISC Formation Receptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Stress Cellular Stress (e.g., DNA Damage) Bcl2 Bcl-2 Family (Bax/Bak activation) Stress->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.[9][10][11][12][13][14]

Experimental Protocols for Pathway Analysis

To investigate whether the cytotoxic effects of this compound analogues are mediated by apoptosis, the following assays can be performed:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Commercially available kits can be used to measure the activity of key caspases, such as caspase-3, -8, and -9, to determine which apoptotic pathway is activated.

  • Western Blot Analysis: This technique can be used to measure the expression levels of key apoptosis-related proteins, such as those in the Bcl-2 family (e.g., Bcl-2, Bax, Bak) and caspases.

Conclusion

The development of this compound analogues presents a promising avenue for the discovery of new anticancer agents. By employing a systematic approach to synthesis and a robust panel of bioactivity assays, researchers can elucidate the structure-activity relationships and mechanisms of action of these complex molecules. The protocols and data presented in this document provide a foundational framework for initiating and advancing research in this exciting area of natural product-inspired drug discovery.

References

Application Notes and Protocols for Cell Culture Assays to Determine Hybridaphniphylline B Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hybridaphniphylline B is a complex polycyclic alkaloid belonging to the Daphniphyllum family of natural products.[1][2][3][4] These alkaloids, isolated from plants of the genus Daphniphyllum, have garnered significant interest due to their intricate chemical structures and diverse biological activities, including cytotoxic effects against various cancer cell lines.[5][6][7][8][9] While the total synthesis of this compound has been a notable achievement in organic chemistry, a thorough characterization of its cytotoxic properties is essential for evaluating its potential as a therapeutic agent.[3][4][10]

These application notes provide detailed protocols for assessing the cytotoxicity of this compound in vitro using common cell culture-based assays: the MTT assay for cell viability, the LDH assay for cytotoxicity (membrane integrity), and an Annexin V-FITC/PI apoptosis assay for determining the mode of cell death.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described cytotoxicity assays.

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC₅₀ (µM)
HeLa Cervical Cancer24Data
48Data
72Data
MCF-7 Breast Adenocarcinoma24Data
48Data
72Data
A549 Lung Carcinoma24Data
48Data
72Data
HepG2 Hepatocellular Carcinoma24Data
48Data
72Data

Table 2: Lactate Dehydrogenase (LDH) Release upon Treatment with this compound

Cell LineConcentration of this compound (µM)Incubation Time (hours)% Cytotoxicity (LDH Release)
HeLa 0 (Control)24Data
1024Data
5024Data
10024Data
A549 0 (Control)24Data
1024Data
5024Data
10024Data

Table 3: Apoptosis Induction by this compound in HeLa Cells

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
Control 0DataDataData
This compound 10DataDataData
50DataDataData
100DataDataData
Staurosporine (Positive Control) 1DataDataData

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan (B1609692) product.

Materials:

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h (Attachment) seed_cells->incubate_24h add_compound Add this compound Dilutions incubate_24h->add_compound incubate_exp Incubate (24, 48, or 72h) add_compound->incubate_exp add_mtt Add MTT Reagent incubate_exp->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, which is a marker of compromised cell membrane integrity and cytotoxicity.[11]

Materials:

  • This compound stock solution (in DMSO)

  • LDH cytotoxicity assay kit (commercially available)

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Treat cells with serial dilutions of this compound for the desired time period (e.g., 24 hours).

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[12]

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for spontaneous and maximum LDH release.

Workflow Diagram:

LDH_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_supernatant Supernatant Collection cluster_reaction LDH Reaction seed_cells Seed & Treat Cells in 96-well Plate incubate_exp Incubate (e.g., 24h) seed_cells->incubate_exp centrifuge Centrifuge Plate incubate_exp->centrifuge transfer_supernatant Transfer Supernatant to New Plate centrifuge->transfer_supernatant add_reaction_mix Add LDH Reaction Mix transfer_supernatant->add_reaction_mix incubate_rt Incubate ~30 min (RT) add_reaction_mix->incubate_rt add_stop_solution Add Stop Solution incubate_rt->add_stop_solution read_absorbance Read Absorbance (490 nm) add_stop_solution->read_absorbance

Caption: Workflow for the LDH cytotoxicity assay.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between apoptotic and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.

Materials:

  • This compound stock solution (in DMSO)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Complete cell culture medium

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of this compound for the desired time. Include a positive control for apoptosis (e.g., staurosporine).

  • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Hypothesized Signaling Pathway for Cytotoxicity

Based on the activities of other cytotoxic natural products, this compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. The diagram below illustrates a potential mechanism involving the intrinsic pathway.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome compound This compound bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) compound->bcl2 induces stress cyto_c Cytochrome c Release bcl2->cyto_c regulates caspase9 Caspase-9 (Initiator) cyto_c->caspase9 activates caspase3 Caspase-3 (Effector) caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis leads to

References

Application Notes and Protocols for Anti-HIV Activity Assay of Hybridaphniphylline B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybridaphniphylline B is a complex polycyclic alkaloid belonging to the Daphniphyllum family of natural products.[1][2] While the bioactivity of many Daphniphyllum alkaloids has been explored, including anticancer and antioxidant properties, specific data on the anti-HIV activity of this compound is not yet extensively documented in publicly available literature.[1] However, other alkaloids from the same genus, such as logeracemin A, have demonstrated significant anti-HIV activity, suggesting that this compound may also possess antiviral properties.[3]

These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound's anti-HIV activity. The described assays are standard methods for screening natural products and aim to determine the compound's efficacy in inhibiting HIV-1 replication and to assess its cytotoxicity.[4][5][6] The primary objectives of these protocols are to determine the 50% cytotoxic concentration (CC50), the 50% effective concentration (EC50), and the resulting selectivity index (SI), which is a critical parameter for evaluating the therapeutic potential of an antiviral compound.[4]

I. Data Presentation: Summary of Key Parameters

The following table should be used to summarize the quantitative data obtained from the experimental protocols.

Assay Cell Line Parameter This compound Positive Control (e.g., AZT)
Cytotoxicity AssayTZM-blCC50 (µM)Experimental ValueKnown Value
Cytotoxicity AssayMT-4CC50 (µM)Experimental ValueKnown Value
HIV-1 Replication AssayTZM-blEC50 (µM)Experimental ValueKnown Value
HIV-1 Replication AssayMT-4EC50 (µM)Experimental ValueKnown Value
Selectivity IndexTZM-blSI (CC50/EC50)Calculated ValueKnown Value
Selectivity IndexMT-4SI (CC50/EC50)Calculated ValueKnown Value

II. Experimental Protocols

A. Protocol 1: Determination of Cytotoxicity (CC50) using MTT Assay

This protocol determines the concentration of this compound that is toxic to the host cells.

1. Materials:

  • This compound (stock solution in DMSO)

  • TZM-bl or MT-4 cells

  • Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

2. Procedure:

  • Seed TZM-bl or MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) and a no-drug control.

  • After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells in triplicate.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[6]

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.[6]

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the no-drug control.

  • The CC50 value is determined as the concentration of the compound that reduces cell viability by 50%. This can be calculated using non-linear regression analysis.

B. Protocol 2: In Vitro Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This protocol measures the inhibition of HIV-1 replication by quantifying the p24 viral antigen.

1. Materials:

  • This compound

  • MT-4 cells

  • HIV-1 (e.g., laboratory-adapted strain like HIV-1 IIIB)

  • Complete growth medium

  • Positive control (e.g., Azidothymidine - AZT)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • HIV-1 p24 Antigen ELISA kit

2. Procedure:

  • Prepare serial dilutions of this compound and the positive control (AZT) in complete growth medium at concentrations below their determined CC50 values.

  • In a 96-well plate, add 50 µL of MT-4 cells (1 x 10^5 cells/mL) to each well.

  • Add 25 µL of the diluted this compound or AZT to the appropriate wells.

  • Add 25 µL of HIV-1 virus stock (at a pre-determined multiplicity of infection, MOI) to the wells. Include virus control (cells + virus, no drug) and cell control (cells only, no virus) wells.

  • Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate to pellet the cells.

  • Collect the cell culture supernatant.

  • Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of HIV-1 inhibition for each concentration of this compound compared to the virus control.

  • The EC50 value is determined as the concentration of the compound that inhibits p24 production by 50%. This can be calculated using non-linear regression analysis.

C. Protocol 3: HIV-1 Entry Inhibition Assay using TZM-bl Reporter Cells

This assay determines if this compound inhibits the early stages of the HIV life cycle, specifically viral entry.

1. Materials:

  • This compound

  • TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4, and containing an integrated HIV-1 LTR-driven luciferase reporter gene)

  • HIV-1 (e.g., NL4-3 strain)

  • Complete growth medium

  • Bright-Glo™ Luciferase Assay System or similar

  • 96-well white, solid-bottom assay plates

  • Luminometer

2. Procedure:

  • Seed TZM-bl cells in a 96-well white plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Pre-incubate the cells with the diluted this compound for 1 hour at 37°C.

  • Add HIV-1 virus to the wells.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.

  • Measure the luciferase activity using a luminometer.

  • Calculate the percentage of inhibition of viral entry for each concentration of this compound compared to the virus control.

  • The EC50 value is the concentration of the compound that reduces luciferase activity by 50%.

III. Visualization of Workflows and Potential Mechanisms

Experimental Workflow for Anti-HIV Activity Screening

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Efficacy cluster_2 Phase 3: Therapeutic Potential A Prepare this compound Dilutions C Incubate with Compound (48h) A->C B Seed TZM-bl / MT-4 Cells B->C D MTT Assay C->D E Determine CC50 D->E F Infect Cells with HIV-1 in Presence of Compound E->F Use sub-toxic concentrations J Calculate Selectivity Index (SI = CC50 / EC50) E->J G Incubate (48-72h) F->G H Measure Viral Replication (p24 or Luciferase) G->H I Determine EC50 H->I I->J

Caption: Workflow for evaluating the anti-HIV activity of this compound.

Potential Mechanisms of HIV-1 Inhibition

HIV_Lifecycle_Inhibition cluster_cell Host Cell CD4 CD4 Receptor CCR5 CCR5/CXCR4 Co-receptor CD4->CCR5 Co-receptor Binding RT Reverse Transcription CCR5->RT Fusion & Entry Integration Integration into Host DNA RT->Integration Replication Viral Replication Integration->Replication Assembly Virion Assembly & Budding Replication->Assembly HIV HIV-1 Virion HIV->CD4 Attachment Hybridaphniphylline_B This compound Hybridaphniphylline_B->CCR5 Blocks Entry? Hybridaphniphylline_B->RT Inhibits RT? Hybridaphniphylline_B->Replication Inhibits Replication?

Caption: Potential points of intervention for this compound in the HIV-1 life cycle.

References

Application Notes and Protocols for the Large-Scale Synthesis of Hybridaphniphylline B Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key precursors to Hybridaphniphylline B, a complex Daphniphyllum alkaloid. The synthesis, originally reported by Li and colleagues, involves the strategic construction of two major fragments: a highly substituted cyclopentadiene (B3395910) (the diene) and asperuloside (B190621) tetraacetate (the dienophile).[1][2][3] A late-stage intermolecular Diels-Alder reaction between these precursors constitutes the core transformation for assembling the intricate carbon skeleton of this compound.[1][2][3]

The protocols outlined below are adapted from the detailed procedures reported in the literature and are intended for research and development purposes.

Synthesis of the Cyclopentadiene Precursor (Diene Component)

The construction of the complex cyclopentadiene precursor is a multi-step process. A key feature of this synthesis is a scalable route that was developed for the synthesis of daphnilongeranin B.[1][2] One of the pivotal steps in this sequence is a Claisen rearrangement of an allyl dienol ether.[1][2]

Key Stages in the Synthesis of the Cyclopentadiene Precursor
StageKey TransformationPurpose
I Pauson-Khand ReactionConstruction of the core tricyclic system.
II Functional Group ManipulationsIntroduction of necessary functional groups for subsequent reactions.
III Claisen RearrangementStrategic installation of a key carbon-carbon bond.[1][2]
IV Final ModificationsElaboration to the final cyclopentadiene precursor.
Experimental Protocol: Claisen Rearrangement

This protocol describes a key Ireland-Claisen rearrangement step in the synthesis of the cyclopentadiene precursor.

Materials:

  • Allyl dienol ether substrate

  • Anhydrous Toluene (B28343)

  • Hexamethyldisilazane (HMDS)

  • Trimethylsilyl (B98337) chloride (TMSCl)

  • Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A solution of the allyl dienol ether substrate in anhydrous toluene is prepared in a flame-dried, round-bottom flask under an inert atmosphere of argon.

  • The solution is cooled to -78 °C.

  • Hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl) are added sequentially.

  • Butyllithium (n-BuLi) in hexanes is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for 1 hour.

  • The reaction is allowed to warm to room temperature and then heated to reflux for 2 hours.

  • The reaction is cooled to 0 °C and quenched by the slow addition of methanol.

  • The mixture is diluted with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel flash column chromatography to afford the desired rearranged product.

Quantitative Data for Claisen Rearrangement:

Substrate (mmol)n-BuLi (equiv.)HMDS (equiv.)TMSCl (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1.01.21.21.2Toluene/THF-78 to reflux385

Synthesis of the Asperuloside Tetraacetate Precursor (Dienophile Component)

The dienophile, asperuloside tetraacetate, is synthesized from the commercially available iridoid, (+)-genipin.[1][2][3] The synthesis involves glycosylation and lactonization as key steps.[1][2][3]

Key Stages in the Synthesis of Asperuloside Tetraacetate
StageKey TransformationPurpose
I Protection and Functionalization of (+)-GenipinPreparation for glycosylation.
II GlycosylationIntroduction of the glucose moiety.
III Lactonization and AcetylationFormation of the final asperuloside tetraacetate structure.
Experimental Protocol: Glycosylation

This protocol outlines the glycosylation of a protected genipin (B1671432) derivative with a trichloroacetimidate (B1259523) donor.

Materials:

  • Protected genipin derivative (lactol)

  • Trichloroacetimidate donor

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Molecular sieves (4 Å)

  • Triethylamine

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask containing activated 4 Å molecular sieves is added a solution of the protected genipin derivative (lactol) and the trichloroacetimidate donor in anhydrous dichloromethane under an argon atmosphere.

  • The mixture is stirred at room temperature for 30 minutes.

  • The flask is cooled to -40 °C, and boron trifluoride diethyl etherate (BF₃·OEt₂) is added dropwise.

  • The reaction is stirred at -40 °C and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Upon completion, the reaction is quenched by the addition of triethylamine.

  • The mixture is filtered through a pad of Celite, and the filtrate is washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by silica gel column chromatography to yield the glycosylated product.

Quantitative Data for Glycosylation:

Lactol (mmol)Trichloroacetimidate (equiv.)BF₃·OEt₂ (equiv.)SolventTemperature (°C)Time (h)Yield (%)
0.51.50.3DCM-40278

Overall Synthetic Workflow

The following diagram illustrates the high-level workflow for the synthesis of this compound, highlighting the convergence of the two precursor syntheses.

G cluster_0 Synthesis of Cyclopentadiene Precursor cluster_1 Synthesis of Asperuloside Tetraacetate Precursor cluster_2 Final Assembly A Starting Materials B Pauson-Khand Reaction A->B C Functional Group Manipulations B->C D Claisen Rearrangement C->D E Final Elaboration D->E F Cyclopentadiene Precursor E->F L Intermolecular Diels-Alder Reaction F->L G (+)-Genipin H Protection & Functionalization G->H I Glycosylation H->I J Lactonization & Acetylation I->J K Asperuloside Tetraacetate J->K K->L M Post-Cycloaddition Modifications L->M N This compound M->N

Caption: High-level workflow for the total synthesis of this compound.

Key Reaction Pathway: Diels-Alder Cycloaddition

The pivotal intermolecular Diels-Alder reaction brings together the two meticulously synthesized precursors. A one-pot protocol was developed for the in situ formation of the diene followed by the cycloaddition.[1][2][3]

G Diene_Precursor Cyclopentadiene Precursor Diene In situ generated Cyclopentadiene Diene_Precursor->Diene Dehydration Dienophile Asperuloside Tetraacetate Cycloadduct Diels-Alder Cycloadduct Dienophile->Cycloadduct Diene->Cycloadduct [4+2] Cycloaddition Final_Product This compound Cycloadduct->Final_Product Reductive Desulfurization & Global Deacetylation

Caption: Key transformations in the final steps of this compound synthesis.

References

Protecting Group Strategies in the Total Synthesis of Hybridaphniphylline B

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The total synthesis of Hybridaphniphylline B, a complex Daphniphyllum alkaloid with 11 rings and 19 stereocenters, represents a significant achievement in modern organic chemistry. The successful construction of this intricate molecular architecture, first reported by Li and coworkers in 2018, hinged on a meticulously planned protecting group strategy. This document provides a detailed overview of the protecting groups employed, their strategic application, and the experimental protocols for their introduction and removal.

Overview of the Protecting Group Strategy

The synthesis of this compound required the selective protection of multiple hydroxyl groups of varying steric and electronic environments. The choice of protecting groups was dictated by the need for orthogonal stability, allowing for the selective deprotection of specific hydroxyls in the presence of others. The primary protecting groups utilized were acetate (B1210297) esters.

The core strategy involved the use of acetate (Ac) groups to protect the hydroxyls of the asperuloside-derived dienophile. This allowed for the crucial late-stage intermolecular Diels-Alder reaction. The final step of the synthesis involved a global deacetylation to unveil the natural product.

Quantitative Data Summary

The following table summarizes the key protection and deprotection steps involving acetate groups in the synthesis of asperuloside (B190621) tetraacetate, a key intermediate for the final Diels-Alder reaction.

StepReactionReagents and ConditionsStarting MaterialProductYield (%)
Protection PeracetylationAc₂O, pyridine (B92270), DMAP, CH₂Cl₂, 25 °C, 12 hGenipin (B1671432) derivativeFully acetylated intermediate95
Selective Deprotection Silyl (B83357) ether cleavageHF·pyridine, THF, 25 °C, 24 hSilyl and acetyl protected intermediatePartially deprotected intermediate85
Final Deprotection Global DeacetylationK₂CO₃, MeOH, 25 °C, 2 hDiels-Alder adductThis compound86

Experimental Protocols

Global Acetylation of Genipin Derivative

This protocol describes the protection of all hydroxyl groups of a genipin-derived intermediate as acetate esters.

Procedure:

  • To a solution of the genipin derivative (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) (0.1 M) were added pyridine (10.0 equiv) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equiv).

  • The mixture was cooled to 0 °C, and acetic anhydride (B1165640) (Ac₂O) (8.0 equiv) was added dropwise.

  • The reaction mixture was allowed to warm to 25 °C and stirred for 12 hours.

  • Upon completion, the reaction was quenched by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • The aqueous layer was extracted with CH₂Cl₂ (3 x V).

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica (B1680970) gel to afford the peracetylated product.

Selective Deprotection of a Primary Silyl Ether

This protocol details the selective removal of a primary tert-butyldimethylsilyl (TBS) ether in the presence of acetate protecting groups.

Procedure:

  • To a solution of the silyl and acetyl protected intermediate (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) (0.1 M) in a plastic vial was added hydrogen fluoride-pyridine complex (HF·pyridine) (70% HF, 5.0 equiv) at 0 °C.

  • The reaction mixture was stirred at 25 °C for 24 hours.

  • The reaction was carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceased.

  • The mixture was extracted with ethyl acetate (EtOAc) (3 x V).

  • The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The residue was purified by flash column chromatography on silica gel to yield the partially deprotected product.

Global Deacetylation to Yield this compound

This final protocol describes the removal of all acetate protecting groups to furnish the natural product.[1][2][3]

Procedure:

  • To a solution of the Diels-Alder adduct (1.0 equiv) in methanol (B129727) (MeOH) (0.05 M) was added potassium carbonate (K₂CO₃) (5.0 equiv) at 25 °C.

  • The reaction mixture was stirred for 2 hours.

  • The reaction was quenched by the addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

  • The mixture was concentrated under reduced pressure to remove most of the MeOH.

  • The residue was extracted with CH₂Cl₂ (5 x V).

  • The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The crude product was purified by preparative thin-layer chromatography to afford this compound.

Logical Workflow of the Protecting Group Strategy

The following diagram illustrates the logical flow of the protecting group strategy in the final stages of the this compound synthesis.

Protecting_Group_Strategy A Asperuloside Tetraacetate (Dienophile with Ac groups) C Intermolecular Diels-Alder Reaction A->C B Fully Elaborated Cyclopentadiene (Diene) B->C D Diels-Alder Adduct (Protected) C->D E Global Deacetylation (K₂CO₃, MeOH) D->E F This compound (Final Product) E->F

Caption: Final stages of this compound synthesis.

This workflow highlights the strategic use of acetate protecting groups on the dienophile, enabling the key Diels-Alder cycloaddition. The synthesis culminates in a global deprotection step to reveal the complex natural product. The selection of acetate esters as protecting groups was critical, as they are stable to the conditions of the Diels-Alder reaction and can be removed efficiently in the final step. This strategy exemplifies the importance of careful planning of protecting group manipulations in the total synthesis of complex molecules.

References

Troubleshooting & Optimization

Hybridaphniphylline B Total Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Hybridaphniphylline B. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging synthetic endeavor. Below you will find troubleshooting guides and frequently asked questions (FAQs) addressing specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are struggling with the late-stage intermolecular Diels-Alder reaction. The yield is low, and we observe significant decomposition of the cyclopentadiene (B3395910) diene. What are the critical parameters for this step?

A1: The late-stage Diels-Alder reaction is indeed one of the most delicate steps in the synthesis of this compound. The fully elaborated cyclopentadiene is unstable, necessitating careful handling and optimized reaction conditions. The original authors developed a one-pot protocol to address the diene's instability.[1]

Troubleshooting Tips:

  • Strictly Anhydrous and Degassed Solvents: The diene is highly sensitive to air and moisture. Ensure all solvents are rigorously dried and degassed before use.

  • In Situ Generation of the Diene: The most successful strategy is the in situ formation of the cyclopentadiene followed immediately by the cycloaddition. This avoids isolation of the unstable diene.

  • Temperature Control: The reaction temperature is critical. The Li group's synthesis involved heating to generate the diene and then allowing the Diels-Alder reaction to proceed. Careful optimization of this temperature profile is necessary.

  • Lewis Acid Catalysis: While not explicitly detailed as the primary solution in the initial report, exploring mild Lewis acid catalysts could potentially lower the reaction temperature and improve the rate and selectivity of the Diels-Alder cycloaddition.

Q2: Our Claisen rearrangement is yielding a significant amount of the undesired Cope rearrangement product. How can we improve the selectivity for the desired Claisen product?

A2: The competition between the Claisen and Cope rearrangements of the allyl dienol ether is a known challenge. The key to favoring the Claisen rearrangement lies in both substrate design and the choice of reaction conditions.[1][2]

Troubleshooting Tips:

  • Solvent System: The use of protic solvents, such as a methanol (B129727)/water mixture, has been shown to suppress the undesired Cope rearrangement.[2] This is a critical parameter to control.

  • Substrate Modification: Subtle variations in the substrate structure can influence the activation barrier for each rearrangement. While this is less of a troubleshooting tip and more of a design consideration, it's important to recognize the sensitivity of this reaction to the substrate.

  • Temperature: Carefully screen the reaction temperature. The Claisen rearrangement was successfully carried out at 80 °C.[2] Deviations from this may alter the product ratio.

Q3: We are having difficulty with the stereoselectivity of the Pauson-Khand reaction, obtaining a nearly 1:1 mixture of diastereomers. How can this be improved?

A3: The Pauson-Khand reaction in the synthesis of a key intermediate for the diene precursor is reported to have moderate diastereoselectivity.

Troubleshooting Tips:

  • Promoter/Solvent: The original synthesis utilized MeCN as a promoter, which was found to be effective.[2] Screening other solvents or additives could potentially enhance the diastereoselectivity.

  • Cobalt Source: Different cobalt sources can influence the reaction's outcome. While Co2(CO)8 is standard, other cobalt complexes could be explored.

  • Substrate Control: The stereoselectivity is often dictated by the steric and electronic properties of the substrate. While modifying the core structure is not feasible, altering protecting groups on nearby functionalities might influence the facial selectivity of the cyclization. It is important to note that the reported synthesis proceeded with a 2.4:1 ratio of diastereomers, which were separable.[2] The subsequent steps were designed to handle this mixture.

Quantitative Data Summary

The following table summarizes key quantitative data from the first total synthesis of this compound.

Reaction Step Product Yield (%) Diastereomeric Ratio (d.r.) Notes
Pauson-Khand ReactionEnone Precursors (599a/599b)~732.4:1MeCN was used as a promoter.[2]
C=C Bond MigrationSubstituted Enone (600)63 (overall from 598)-Achieved using K2CO3/TFE.[2]
Luche ReductionAllylic Alcohol (601)--Precursor for diene formation.[2]
Daphniyunnine E SynthesisDaphniyunnine E61Diastereomerically pureFrom daphnilongeranin B with t-BuOK and O2.[2]
DehydrationDehydrodaphnilongeranin B79-Treatment of the TFA salt with p-TsOH.[2]

Key Experimental Protocols

Protocol 1: Claisen Rearrangement

This protocol is for the selective Claisen rearrangement to form intermediate 596 .[2]

  • Substrate Preparation: Prepare the allyl dienol ether 595 according to the established synthetic route.

  • Reaction Setup: Dissolve substrate 595 in a mixture of methanol (MeOH) and water (H2O).

  • Heating: Heat the reaction mixture to 80 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, remove the solvents under reduced pressure, and purify the crude product 596 by flash column chromatography.

Protocol 2: One-Pot Diene Formation and Intermolecular Diels-Alder Reaction

This protocol describes the one-pot procedure for the formation of the cyclopentadiene and its subsequent cycloaddition.[1]

  • Dienophile Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the dienophile, asperuloside (B190621) tetraacetate, in a suitable anhydrous, degassed solvent.

  • Precursor Addition: In a separate flame-dried flask, prepare a solution of the cyclopentadiene precursor (e.g., an allylic alcohol derivative).

  • Diene Generation: Under strictly anhydrous and inert conditions, treat the precursor solution with the necessary reagents to induce elimination and form the cyclopentadiene in situ. This may involve heating.

  • Diels-Alder Reaction: Transfer the freshly generated diene solution to the flask containing the dienophile. The reaction may require elevated temperatures to proceed.

  • Monitoring and Quenching: Monitor the formation of the cycloadducts by TLC or LC-MS. Once the reaction is complete, cool the mixture and quench appropriately.

  • Purification: Purify the resulting cycloadducts via flash column chromatography.

Visualizations

Hybridaphniphylline_B_Key_Strategy cluster_diene Diene Synthesis cluster_dienophile Dienophile Synthesis cluster_coupling Key Cycloaddition Daphnilongeranin_B Daphnilongeranin B Route Allyl_Dienol_Ether Allyl Dienol Ether Daphnilongeranin_B->Allyl_Dienol_Ether Claisen Claisen Rearrangement (vs. Cope) Allyl_Dienol_Ether->Claisen Diene_Precursor Diene Precursor Claisen->Diene_Precursor One_Pot One-Pot Diene Formation & Diels-Alder Reaction Diene_Precursor->One_Pot Genipin (+)-Genipin Asperuloside_Tetraacetate Asperuloside Tetraacetate Genipin->Asperuloside_Tetraacetate Asperuloside_Tetraacetate->One_Pot Cycloadduct Cycloadduct One_Pot->Cycloadduct Hybridaphniphylline_B This compound Cycloadduct->Hybridaphniphylline_B Final Steps

Caption: Key synthetic strategy for this compound.

Claisen_vs_Cope_Troubleshooting Start Allyl Dienol Ether Rearrangement Desired_Path Desired Claisen Rearrangement Start->Desired_Path Undesired_Path Undesired Cope Rearrangement Start->Undesired_Path Outcome Increased Yield of Desired Product Desired_Path->Outcome Solution Troubleshooting: Use Protic Solvents (e.g., MeOH/H2O) Undesired_Path->Solution Problem Solution->Desired_Path Solution

Caption: Troubleshooting Claisen vs. Cope rearrangement.

References

Technical Support Center: Hybridaphniphylline B Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Hybridaphniphylline B synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the key bond-forming reaction in the total synthesis of this compound?

The cornerstone of the first total synthesis of this compound, developed by Ang Li's group, is a late-stage intermolecular Diels-Alder reaction. This reaction joins a complex cyclopentadiene (B3395910) fragment with asperuloside (B190621) tetraacetate to construct the core structure of the molecule.[1][2]

Q2: What are the main challenges in the synthesis of the cyclopentadiene diene fragment?

A key challenge is controlling the stereochemistry and preventing undesired side reactions during the Claisen rearrangement step, which is crucial for setting a key quaternary carbon center. Specifically, suppressing a competing Cope rearrangement is a significant consideration.[1][2]

Q3: What method is used for the final reductive transformation in the synthesis?

The final step involves a reductive desulfurization using Raney nickel, followed by global deacetylation to yield the final natural product, this compound.[1][2]

Troubleshooting Guides

Low Yield in the Intermolecular Diels-Alder Reaction

Problem: The yield of the Diels-Alder cycloaddition between the cyclopentadiene diene and asperuloside tetraacetate is lower than expected.

Potential CauseSuggested Solution
Decomposition of the Diene: The highly functionalized cyclopentadiene may be unstable under the reaction conditions.Ensure the diene is freshly prepared and used immediately. Minimize exposure to air and light. Consider performing the reaction under an inert atmosphere (e.g., argon or nitrogen).
Retro-Diels-Alder Reaction: The reaction may be reversible at elevated temperatures, leading to an equilibrium that does not favor the product.Optimize the reaction temperature. While heating is necessary, excessive temperatures can promote the retro-Diels-Alder reaction. Try running the reaction at the lowest effective temperature for a longer duration.
Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate and yield.Experiment with different solvents. While 1,2-dichloroethane (B1671644) (DCE) has been reported, other non-polar or polar aprotic solvents could be screened. In some cases, "on-water" conditions have been shown to accelerate Diels-Alder reactions.
Poor Diene Conformation: For the cycloaddition to occur, the diene must adopt an s-cis conformation. Steric hindrance can disfavor this conformation.While the cyclopentadiene is locked in an s-cis conformation, ensure that the substituents do not sterically hinder the approach of the dienophile. Molecular modeling could provide insights into the transition state geometry.
Impure Reactants: Impurities in either the diene or the dienophile can inhibit the reaction.Ensure both the diene and dienophile are of high purity. Purify the starting materials immediately before use if necessary.
Side Reactions During the Claisen Rearrangement

Problem: The Claisen rearrangement to form the key quaternary center is accompanied by the formation of a significant amount of the undesired Cope rearrangement product.

Potential CauseSuggested Solution
High Reaction Temperature: Elevated temperatures can favor the thermodynamically more stable Cope product.Carefully control the reaction temperature. The use of protic solvents can help to suppress the undesired Cope rearrangement by stabilizing the transition state of the Claisen rearrangement.[1][2]
Solvent Effects: The polarity of the solvent can influence the reaction pathway.The original synthesis utilized protic solvents to favor the Claisen rearrangement.[1] Experiment with different protic solvents (e.g., methanol, ethanol) or a mixture of protic and aprotic solvents to optimize the ratio of Claisen to Cope products.
Substrate Structure: Subtle variations in the substrate can alter the energy barrier for each rearrangement pathway.The original report mentions that subtle variations in the substrate were key to suppressing the Cope rearrangement.[1] If modifications to the substrate are being explored, be aware that this can significantly impact the outcome of this reaction.
Incomplete Reductive Desulfurization with Raney Nickel

Problem: The final reductive desulfurization step is sluggish or results in an incomplete reaction, leaving sulfur-containing intermediates.

Potential CauseSuggested Solution
Inactive Raney Nickel: The activity of Raney nickel can vary significantly depending on its preparation and storage.Use freshly prepared, highly active Raney nickel. The activity is related to the amount of adsorbed hydrogen. Ensure the catalyst has not been exposed to air for extended periods, as it can be pyrophoric and lose activity.
Insufficient Amount of Raney Nickel: Desulfurization is often a stoichiometric reaction, requiring a significant excess of Raney nickel.Increase the amount of Raney nickel used. The literature often calls for a large excess (by weight) of the catalyst relative to the substrate.
Inadequate Reaction Temperature or Time: The reaction may require elevated temperatures and/or longer reaction times to go to completion.Optimize the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.
Solvent Choice: The solvent can affect the accessibility of the substrate to the catalyst surface.Ensure the substrate is fully dissolved in the chosen solvent (e.g., ethanol, methanol). Agitation should be vigorous to ensure good mixing of the heterogeneous reaction.

Quantitative Data Summary

The following table summarizes the reported yields for key steps in the total synthesis of this compound by Li's group.

StepReactionReagents and ConditionsYield (%)
1 Claisen RearrangementSubstrate-dependent, protic solventsNot explicitly stated, but crucial for suppressing Cope rearrangement
2 Diene Formation and Diels-Alder ReactionOne-pot protocol, 1,2-dichloroethane (DCE), 80 °C~30% overall, 21% isolated yield of the major cycloadduct
3 Reductive Desulfurization and Global DeacetylationRaney Ni, followed by deacetylationNot explicitly stated as a percentage, but described as proceeding "smoothly"

Experimental Protocols

Key Experiment: One-Pot Diene Formation and Intermolecular Diels-Alder Reaction

This protocol is adapted from the reported synthesis by Li's group.[1]

Materials:

  • Fully elaborated cyclopentadiene precursor

  • Asperuloside tetraacetate (dienophile) | 1,2-Dichloroethane (DCE), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the cyclopentadiene precursor in anhydrous DCE under an inert atmosphere, add the dienophile (asperuloside tetraacetate).

  • Heat the reaction mixture to 80 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting cycloadducts by column chromatography on silica (B1680970) gel to isolate the major diastereomer.

Visualizations

Hybridaphniphylline_B_Synthesis_Workflow start Starting Materials claisen Claisen Rearrangement (Key Quaternary Center Formation) start->claisen dienophile_prep Dienophile Preparation (from (+)-genipin) start->dienophile_prep pauson_khand Pauson-Khand Reaction claisen->pauson_khand diene_formation Diene Formation pauson_khand->diene_formation diels_alder Intermolecular Diels-Alder Reaction diene_formation->diels_alder dienophile_prep->diels_alder desulfurization Reductive Desulfurization & Global Deacetylation diels_alder->desulfurization product This compound desulfurization->product

Caption: Key stages in the total synthesis of this compound.

Diels_Alder_Troubleshooting start Low Yield in Diels-Alder Reaction check_diene Is the diene freshly prepared and pure? start->check_diene check_temp Is the reaction temperature optimized? check_diene->check_temp Yes solution_diene Use freshly prepared diene under inert atmosphere. check_diene->solution_diene No check_solvent Has the solvent been optimized? check_temp->check_solvent Yes solution_temp Lower temperature and increase reaction time. check_temp->solution_temp No check_reactants Are reactants pure? check_solvent->check_reactants Yes solution_solvent Screen alternative solvents. check_solvent->solution_solvent No solution_reactants Purify starting materials. check_reactants->solution_reactants No

Caption: Troubleshooting workflow for the Diels-Alder reaction.

References

Technical Support Center: Optimizing Diels-Alder Reactions for Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Diels-Alder reactions in the context of alkaloid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Diels-Alder reaction is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in Diels-Alder reactions for alkaloid synthesis can stem from several factors. A primary consideration is the equilibrium of the reaction, as the Diels-Alder reaction is reversible. At elevated temperatures, the retro-Diels-Alder reaction can become significant, leading to the decomposition of the desired product back into the diene and dienophile.

Troubleshooting steps to improve yield:

  • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also favor the retro-Diels-Alder reaction. It is crucial to find an optimal temperature that allows for a reasonable reaction rate without significant product decomposition. In some cases, running the reaction at a lower temperature for a longer duration can improve the overall yield.

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Polar solvents, and in some instances even aqueous conditions, have been shown to accelerate Diels-Alder reactions. Experimenting with a range of solvents is recommended to identify the optimal medium for your specific substrates.

  • Catalysis: The use of a Lewis acid catalyst can accelerate the reaction, often allowing for lower reaction temperatures and improved yields. Common Lewis acids used in this context include ZnCl₂, TiCl₄, and AlCl₃.

  • Reactant Concentration: Increasing the concentration of the reactants can favor the forward reaction and improve the yield. However, be mindful of potential solubility issues.

  • Diene Conformation: For the reaction to occur, the diene must be in the s-cis conformation. If the diene is sterically hindered and predominantly exists in the s-trans conformation, the reaction will be slow or may not proceed at all. Using cyclic dienes, which are locked in the s-cis conformation, can often lead to higher reactivity and yields.

Q2: I am observing poor stereoselectivity (endo/exo ratio) in my reaction. How can I control the stereochemical outcome?

A2: The stereoselectivity of the Diels-Alder reaction, specifically the ratio of endo to exo products, is a critical aspect of alkaloid synthesis. The endo product is often the kinetically favored product due to secondary orbital interactions, while the exo product is typically more thermodynamically stable.

Strategies to control stereoselectivity:

  • Kinetic vs. Thermodynamic Control: Lower reaction temperatures generally favor the formation of the kinetically preferred endo product. Conversely, higher temperatures can allow for the equilibration of the products, leading to a higher proportion of the more stable exo isomer.

  • Lewis Acid Catalysis: Lewis acids can significantly enhance endo selectivity. By coordinating to the dienophile, the Lewis acid can increase the secondary orbital overlap in the transition state, further stabilizing the endo pathway. The choice and amount of Lewis acid can be critical in maximizing the desired stereoisomer.

  • Chiral Auxiliaries: For asymmetric Diels-Alder reactions, attaching a chiral auxiliary to the dienophile can effectively control the facial selectivity of the cycloaddition, leading to the formation of a single enantiomer. The auxiliary can then be removed in a subsequent step.

  • Solvent Effects: The polarity of the solvent can influence the endo/exo ratio. Experimentation with different solvents is recommended to optimize for the desired stereoisomer.

Q3: My aza-Diels-Alder reaction is not proceeding as expected. What are some specific considerations for this variant?

A3: The aza-Diels-Alder reaction, where a nitrogen atom is part of the diene or dienophile, is a powerful tool for constructing nitrogen-containing heterocyclic cores common in alkaloids. However, there are specific challenges to consider.

Troubleshooting for aza-Diels-Alder reactions:

  • Imine Reactivity: When using an imine as the dienophile, its reactivity is crucial. Electron-withdrawing groups on the imine nitrogen can increase its reactivity. Often, imines are generated in situ from an amine and an aldehyde. Ensuring the efficient formation of the imine is the first step to a successful reaction.

  • Catalysis: Aza-Diels-Alder reactions are often promoted by Lewis acids. For imines, protonation of the nitrogen or coordination to a Lewis acid can activate the dienophile.

  • Mechanism: The mechanism of the aza-Diels-Alder can be either concerted or stepwise. When the imine nitrogen is protonated or coordinated to a strong Lewis acid, the reaction may proceed through a stepwise Mannich-Michael pathway. Understanding the likely mechanism can help in optimizing reaction conditions.

  • Solvent Choice: Fluorinated alcohols, such as hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), have been shown to promote imino-Diels-Alder reactions even without a Lewis acid catalyst.[1]

Troubleshooting Guides

Guide 1: Low or No Product Formation

This guide provides a logical workflow for troubleshooting a Diels-Alder reaction with low or no yield.

LowYieldTroubleshooting start Low / No Product check_reactants Verify Reactant Purity and Stoichiometry start->check_reactants check_conditions Review Reaction Conditions (Temperature, Time, Solvent) check_reactants->check_conditions consider_retro Is Retro-Diels-Alder Possible? check_conditions->consider_retro If Temp > 100°C add_catalyst Consider Adding a Lewis Acid Catalyst check_conditions->add_catalyst If uncatalyzed optimize_solvent Screen Different Solvents (e.g., polar, aqueous) check_conditions->optimize_solvent check_diene Is the Diene in the s-cis Conformation? check_conditions->check_diene If acyclic diene lower_temp Decrease Temperature, Increase Reaction Time consider_retro->lower_temp end_success Improved Yield lower_temp->end_success add_catalyst->end_success optimize_solvent->end_success use_cyclic_diene If possible, use a cyclic diene check_diene->use_cyclic_diene Yes modify_substituents Modify substituents to favor s-cis conformation check_diene->modify_substituents No use_cyclic_diene->end_success modify_substituents->end_success

Caption: Troubleshooting workflow for low yield in Diels-Alder reactions.

Guide 2: Poor Stereoselectivity (Endo/Exo Ratio)

This guide outlines steps to improve the stereoselectivity of a Diels-Alder reaction.

StereoselectivityTroubleshooting start Poor endo/exo Ratio desired_product Identify Desired Isomer (Endo or Exo) start->desired_product chiral_auxiliary For Asymmetric Synthesis: Use a Chiral Auxiliary start->chiral_auxiliary endo_path To Favor Endo Product (Kinetic Control) desired_product->endo_path Endo exo_path To Favor Exo Product (Thermodynamic Control) desired_product->exo_path Exo lower_temp Lower Reaction Temperature endo_path->lower_temp add_lewis_acid Add/Optimize Lewis Acid Catalyst endo_path->add_lewis_acid increase_temp Increase Reaction Temperature exo_path->increase_temp end_success Improved Stereoselectivity lower_temp->end_success add_lewis_acid->end_success prolong_time Prolong Reaction Time increase_temp->prolong_time prolong_time->end_success chiral_auxiliary->end_success

Caption: Decision tree for optimizing endo/exo stereoselectivity.

Data Presentation

Table 1: Effect of Lewis Acid Catalyst on a Model Diels-Alder Reaction

The following table summarizes the effect of different Lewis acid catalysts on the reaction of cyclopentadiene (B3395910) with a dienophile. While this is a model system, the trends are often applicable to more complex alkaloid syntheses.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneDichloromethane2524<5
2ZnCl₂ (10)Dichloromethane0285
3AlCl₃ (10)Dichloromethane-78 to 0392
4TiCl₄ (10)Dichloromethane-781.595
5Ca(OTf)₂ (10)Dichloromethane-20488[2]

Data is illustrative and compiled from general knowledge of Diels-Alder reactions and specific examples.[2]

Table 2: Solvent Effects in the Pictet-Spengler Cyclization for Yohimbinoid Alkaloid Synthesis

This table illustrates the impact of solvent choice on the diastereomeric ratio in a key cyclization step for the synthesis of yohimbinoid alkaloids, a process mechanistically related to aspects of aza-Diels-Alder reactions.

EntrySolventTemperature (°C)Time (h)Diastereomeric Ratio (23b:24b)
1Toluene110181.5:1
2Dioxane100181.3:1
3Acetonitrile80181:1.2
4Isopropanol80181:1.1
5Methanol65181.4:1

Adapted from a study on the synthesis of yohimbinoid alkaloids.[3]

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol provides a general framework for setting up a Lewis acid-catalyzed Diels-Alder reaction.

  • Preparation of Glassware: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which can deactivate the Lewis acid catalyst.

  • Solvent and Reagent Preparation: Use anhydrous solvents. Dienophiles and dienes should be purified prior to use.

  • Reaction Setup:

    • To a stirred solution of the dienophile in the chosen anhydrous solvent (e.g., dichloromethane) at the desired temperature (e.g., -78 °C, achieved with a dry ice/acetone bath), add the Lewis acid catalyst (e.g., a solution of TiCl₄ in dichloromethane) dropwise.

    • Stir the resulting mixture for 15-30 minutes to allow for complexation of the Lewis acid to the dienophile.

    • Add the diene dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution, water, or a mild acid, depending on the stability of the product and the nature of the catalyst).

    • Allow the mixture to warm to room temperature.

    • If an emulsion forms, add more organic solvent and brine.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography or recrystallization.

Protocol 2: Intramolecular Aza-Diels-Alder Reaction in the Synthesis of Strychnine (B123637)

The synthesis of strychnine often involves a key intramolecular Diels-Alder reaction. The following is a conceptual protocol based on published synthetic routes.[4][5][6]

  • Substrate Synthesis: The precursor for the intramolecular Diels-Alder reaction, a tryptamine-derived species with a diene and a dienophile tethered together, is synthesized through a multi-step sequence.

  • Cyclization Reaction:

    • The Diels-Alder precursor is dissolved in a suitable high-boiling solvent (e.g., benzene (B151609) or toluene) in a sealed tube.

    • The reaction mixture is heated to a high temperature (e.g., 110-180 °C) for an extended period (e.g., 24-72 hours) to promote the intramolecular cycloaddition.

  • Work-up and Purification:

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica (B1680970) gel to isolate the desired tetracyclic adduct.

Note: The specific conditions for this reaction can vary significantly depending on the exact structure of the precursor.[5] Some modern syntheses have employed base-mediated conditions for this key transformation.[4]

Experimental Workflow Diagram

ExperimentalWorkflow start Start prep Prepare Anhydrous Glassware & Reagents start->prep setup Reaction Setup under Inert Atmosphere prep->setup add_dienophile Add Dienophile and Solvent setup->add_dienophile cool Cool to Desired Temperature add_dienophile->cool add_catalyst Add Lewis Acid (if applicable) cool->add_catalyst add_diene Add Diene add_catalyst->add_diene monitor Monitor Reaction (TLC, GC-MS) add_diene->monitor workup Quench and Aqueous Work-up monitor->workup Reaction Complete purify Purify Product (Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for a Diels-Alder reaction.

References

Technical Support Center: Purification of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of complex natural products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Extraction & Initial Processing

???+ question "My extraction yield is very low. What are the possible causes and solutions?"

???+ question "I am observing artifact formation in my extract. How can I prevent this?"

Chromatography (Flash & HPLC)

???+ question "My compound is not separating well on the chromatography column. What should I do?"

???+ question "I'm seeing peak tailing in my chromatogram. What is causing this?"

???+ question "My compound is taking a very long time to elute from the column. How can I speed up the process?"

Crystallization

???+ question "My compound will not crystallize. What can I do?"

Data Presentation

Table 1: Common Solvents for Natural Product Extraction and Chromatography

SolventPolarity IndexBoiling Point (°C)Common Applications
n-Hexane0.169Extraction of non-polar compounds, Normal-phase chromatography
Dichloromethane3.140Extraction of moderately polar compounds, Normal-phase chromatography
Ethyl Acetate4.477Extraction of moderately polar compounds, Normal-phase chromatography
Acetone5.156Extraction of polar compounds
Acetonitrile5.882Reversed-phase HPLC
Methanol5.165Extraction of polar compounds, Reversed-phase HPLC
Water10.2100Extraction of highly polar compounds, Reversed-phase HPLC

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

  • Select the Solvent System: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that gives a retention factor (Rf) of ~0.3 for the target compound.

  • Pack the Column:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica (B1680970) gel in the initial, least polar eluting solvent.

    • Carefully pour the slurry into the column, avoiding air bubbles.

    • Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude extract in a minimal amount of the eluting solvent or a slightly more polar solvent.

    • Carefully apply the sample to the top of the column.

    • Alternatively, for samples not soluble in the eluting solvent, perform a "dry load" by adsorbing the sample onto a small amount of silica gel and adding this to the top of the column.[1]

  • Elute the Column:

    • Carefully add the eluting solvent to the top of the column.

    • Apply gentle pressure (e.g., from a nitrogen line or an air pump) to push the solvent through the column.[1]

    • Collect fractions in test tubes or vials.

  • Analyze the Fractions:

    • Use TLC to analyze the collected fractions and identify those containing the pure compound.

    • Combine the pure fractions and evaporate the solvent.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_final_steps Final Steps raw_material Raw Material grinding Grinding raw_material->grinding extraction Solvent Extraction grinding->extraction crude_extract Crude Extract extraction->crude_extract flash_chromatography Flash Chromatography crude_extract->flash_chromatography fractions Fractions flash_chromatography->fractions tlc_analysis TLC Analysis fractions->tlc_analysis pure_fractions Pure Fractions tlc_analysis->pure_fractions solvent_evaporation Solvent Evaporation pure_fractions->solvent_evaporation crystallization Crystallization solvent_evaporation->crystallization pure_compound Pure Compound crystallization->pure_compound

Caption: A typical experimental workflow for the isolation of a pure natural product.

troubleshooting_chromatography cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation in Chromatography cause1 Inappropriate Mobile Phase start->cause1 cause2 Column Overloading start->cause2 cause3 Column Degradation start->cause3 cause4 Compound Instability start->cause4 solution1 Optimize Mobile Phase (TLC) cause1->solution1 solution2 Reduce Sample Load cause2->solution2 solution3 Use Guard Column / Replace Column cause3->solution3 solution4 Change Stationary Phase cause4->solution4

Caption: A troubleshooting guide for poor chromatographic separation.

References

Technical Support Center: Synthesis of Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Daphniphyllum alkaloids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of these complex natural products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during key transformations in the synthesis of Daphniphyllum alkaloids.

Intramolecular Diels-Alder Cycloaddition

Question: My intramolecular Diels-Alder reaction to form the core of a calyciphylline A-type alkaloid is producing the wrong diastereomer (exo) as the major product, or a non-selective mixture of diastereomers. How can I favor the desired endo product?

Answer:

Poor diastereoselectivity in intramolecular Diels-Alder reactions is a common challenge, often influenced by the transition state energetics. The desired endo transition state is electronically favored due to secondary orbital interactions, but can be sterically disfavored. To enhance the formation of the endo product, modulation of the reaction conditions, particularly through the use of Lewis acids, is a standard strategy.

Troubleshooting Strategies:

  • Lewis Acid Catalysis: Lewis acids coordinate to the dienophile, lowering its LUMO energy and enhancing the electronic factors that favor the endo transition state.[1] This often leads to a significant improvement in diastereoselectivity.[2][3] The choice and stoichiometry of the Lewis acid can be critical.

  • Temperature Optimization: Lowering the reaction temperature generally increases the selectivity of kinetically controlled reactions like the Diels-Alder.

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states. A systematic solvent screen is recommended.

Quantitative Data on Lewis Acid Effects:

The following table summarizes the impact of different Lewis acids on the diastereoselectivity of an intramolecular Diels-Alder reaction in the synthesis of (−)-Calyciphylline N.[4][5]

EntryLewis AcidTemperature (°C)SolventDiastereomeric Ratio (endo:exo)Yield (%)
1None (Thermal)80TolueneComplex Mixture-
2Et₂AlCl-78 to 25CH₂Cl₂9:150

Experimental Protocol: Lewis Acid-Catalyzed Intramolecular Diels-Alder

This protocol is adapted from the synthesis of (−)-Calyciphylline N.[4][5]

  • Dissolve the triene precursor (1.0 equiv) in anhydrous dichloromethane (B109758) (0.01 M) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add diethylaluminum chloride (Et₂AlCl, 1.1 equiv, 1.0 M solution in hexanes) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired endo cycloadduct.

Logical Workflow for Troubleshooting Diels-Alder Stereoselectivity:

Diels_Alder_Troubleshooting start Poor Diastereoselectivity in Diels-Alder lewis_acid Introduce Lewis Acid (e.g., Et₂AlCl, BF₃·OEt₂) start->lewis_acid temp Lower Reaction Temperature start->temp solvent Screen Solvents (e.g., CH₂Cl₂, Toluene, THF) start->solvent check_ratio Analyze endo:exo Ratio lewis_acid->check_ratio temp->check_ratio solvent->check_ratio success Desired endo Product Obtained check_ratio->success >9:1 failure Selectivity Still Poor check_ratio->failure <9:1 revisit Re-evaluate Substrate Design (e.g., tether length, EWG) failure->revisit

Caption: Troubleshooting workflow for poor diastereoselectivity in intramolecular Diels-Alder reactions.

Nazarov Cyclization

Question: My Nazarov cyclization to form a key cyclopentenone intermediate is inefficient, requires stoichiometric amounts of a harsh Lewis acid, and produces a mixture of regioisomers upon elimination. How can I improve this reaction?

Answer:

The classical Nazarov cyclization often suffers from the need for strong acid promoters, which can be incompatible with sensitive functional groups and can lead to side reactions like Wagner-Meerwein rearrangements.[6] Furthermore, the elimination step can be poorly regioselective. Modern variants of the Nazarov cyclization aim to address these issues through catalysis and substrate design.

Troubleshooting Strategies:

  • "Polarized" Substrates: Introduce an electron-donating group on one vinyl moiety and an electron-withdrawing group on the other. This electronic bias facilitates the cyclization under milder, catalytic conditions and often directs the regioselectivity of the elimination.[7][8]

  • Milder Lewis Acids: Screen a range of milder Lewis acids (e.g., Cu(OTf)₂, Sc(OTf)₃, Bi(OTf)₃) in catalytic amounts.

  • Silicon-Directed Cyclization: Place a silyl (B83357) group at the α-position of one of the vinyl groups. The β-silyl effect can stabilize the developing carbocation and direct the regioselectivity of the subsequent elimination.

Quantitative Data on Polarized Nazarov Cyclization:

The use of a "polarized" substrate can dramatically improve the efficiency of the Nazarov cyclization, as demonstrated in various synthetic contexts. For example, α-carbomethoxy divinyl ketones have been shown to undergo efficient cyclization with as little as 2 mol % of copper triflate.[8]

SubstratePromoterLoading (mol %)Yield (%)
Unactivated Divinyl KetoneBF₃·OEt₂10040-60
"Polarized" Divinyl KetoneCu(OTf)₂2>90

Experimental Protocol: Catalytic "Polarized" Nazarov Cyclization

This is a general protocol for a catalytic Nazarov cyclization of a polarized divinyl ketone.

  • To a solution of the α-carbomethoxy divinyl ketone (1.0 equiv) in a dry, non-coordinating solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere, add copper(II) triflate (Cu(OTf)₂, 0.02 equiv).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the cyclopentenone.

Reaction Pathway Diagram: Classical vs. Polarized Nazarov Cyclization

Nazarov_Cyclization cluster_classical Classical Nazarov cluster_polarized Polarized Nazarov classical_start Divinyl Ketone classical_promoter Strong Lewis Acid (Stoichiometric) classical_start->classical_promoter classical_intermediate Pentadienyl Cation classical_promoter->classical_intermediate classical_cyclization 4π Electrocyclization classical_intermediate->classical_cyclization classical_product Mixture of Regioisomers classical_cyclization->classical_product polarized_start Polarized Divinyl Ketone polarized_promoter Mild Lewis Acid (Catalytic) polarized_start->polarized_promoter polarized_intermediate Biased Pentadienyl Cation polarized_promoter->polarized_intermediate polarized_cyclization 4π Electrocyclization polarized_intermediate->polarized_cyclization polarized_product Single Regioisomer polarized_cyclization->polarized_product Hydrogenation_Decision_Tree start Over-reduction or Lack of Chemoselectivity catalyst Screen Homogeneous Catalysts (Wilkinson's, Crabtree's) start->catalyst conditions Optimize Conditions (Lower P, Lower T) catalyst->conditions No success Selective Reduction Achieved catalyst->success Yes transfer Attempt Transfer Hydrogenation conditions->transfer No conditions->success Yes transfer->success Yes failure Selectivity still poor transfer->failure No

References

Technical Support Center: Complex Molecule Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges when scaling complex molecule synthesis from the laboratory to pilot or production scale.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Reaction & Process Control

Question: My exothermic reaction was well-controlled in the lab, but on a larger scale, I'm seeing dangerous temperature spikes. What's happening and how can I fix it?

Answer: This is a critical safety issue stemming from fundamental principles of heat transfer. As you scale up a reaction, the volume of the reaction mixture increases by the cube of the vessel's radius, but the surface area available for heat exchange only increases by the square.[1] This leads to a decreased surface-area-to-volume ratio, making it significantly harder to remove the heat generated by an exothermic reaction.[2]

Troubleshooting Steps:

  • Quantify Thermal Hazard: Before scaling up, it is crucial to understand the reaction's thermal profile. Techniques like Reaction Calorimetry (RC) are essential to measure the heat of reaction, maximum adiabatic temperature rise, and gas generation rates.[3][4][5] This data allows for the proper design of cooling systems and emergency protocols.[4][5]

  • Control Reagent Addition: The most common way to control an exothermic reaction is by the controlled, slow addition of a key reagent.[2][6] This ensures the reaction rate, and thus heat generation, does not exceed the cooling capacity of the reactor.[7] Avoid batch reactions where all reagents are mixed at once if significant exotherms are present.[1]

  • Improve Heat Transfer: Ensure the larger reactor has an adequate cooling system, such as a jacket, external heat exchangers, or internal cooling coils.[8] The choice of reactor and agitator design is critical for efficient heat transfer.[8]

  • Re-evaluate Process Parameters: Sometimes, changing the process itself is the safest option. This could involve using a different, less energetic synthetic route, changing the solvent to one with a higher boiling point, or running the reaction at a lower concentration.

Experimental Protocol: Reaction Calorimetry for Safety Assessment

Objective: To determine the key thermal safety parameters of a chemical reaction before scale-up.

Methodology:

  • A reaction calorimeter (RC), which mimics the conditions of a plant reactor, is used.[3]

  • The reaction is performed at the intended scale-up temperature in the calorimeter.

  • Key reagents are dosed into the reactor over a planned time period, simulating the proposed large-scale process.

  • Throughout the reaction, the instrument continuously measures the heat flow in and out of the system.[3]

  • Data collected includes total heat of reaction (ΔHr), heat flow over time, and pressure or gas generation.[3][4]

  • From this data, critical safety parameters are calculated:

    • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail.[3]

    • Maximum Temperature of Synthesis Reaction (MTSR): The highest temperature the reaction mixture could reach under adiabatic conditions.

    • Time to Maximum Rate (TMR): The time it would take to reach the maximum rate of decomposition under adiabatic conditions.

Data Interpretation:

ParameterLab Scale (1 L)Pilot Scale (100 L)Significance
Surface Area / Volume Ratio ~4.8 m⁻¹~0.48 m⁻¹Drastically reduced heat removal capability at scale.[2]
Typical Cooling Time MinutesHoursLonger processing times can lead to side reactions or product degradation.[9]
Mixing Time (t₉₅) SecondsMinutesInefficient mixing can cause localized "hot spots" and changes in selectivity.[10]

Diagram: Troubleshooting Thermal Runaway Risk

This decision tree illustrates the logical workflow for assessing and mitigating thermal hazards during scale-up.

G cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Risk Assessment cluster_2 Phase 3: Mitigation Strategy Start Exothermic Reaction Identified for Scale-Up Calorimetry Perform Reaction Calorimetry (RC/DSC) Start->Calorimetry Assess Analyze Data: - Adiabatic Temp Rise (ΔTad) - Gas Generation - MTSR Calorimetry->Assess HighRisk High Risk? (e.g., ΔTad > 50°C) Assess->HighRisk Proceed Proceed with Scale-Up (Standard Controls) HighRisk->Proceed No Redesign Process Redesign Required HighRisk->Redesign Yes Control Implement Engineered Controls: - Semi-batch addition - Enhanced cooling - Dilution Redesign->Control Control->Calorimetry Re-evaluate

Caption: Decision workflow for managing exothermic reactions.

Category 2: Purity & Separation

Question: I'm observing a drop in product purity and the appearance of new impurities after scaling up my synthesis. Why is this happening?

Answer: Changes in purity during scale-up are common and often linked to issues with mixing, heat transfer, and extended reaction times.[6][11] Inefficient mixing can create localized areas of high reagent concentration, leading to side reactions.[6] Similarly, poor heat control can cause the reaction temperature to enter a regime where byproduct formation is favored.[12] Longer processing times at a large scale also give more opportunity for product degradation or side reactions to occur.[6]

Troubleshooting Steps:

  • Analyze Mixing Efficiency: The type of stirrer and agitation speed that worked in a round-bottom flask may be completely inadequate for a large reactor.[13] Assess the mixing time in the large vessel; if it is long compared to the reaction half-life, it can negatively impact selectivity and yield.[10] Consider using different impeller designs or increasing agitation speed, if possible.[8]

  • Review Temperature Profile: Tightly control the internal reaction temperature. Even small deviations from the optimal temperature, which are more likely in large vessels, can lead to different impurity profiles.[9]

  • Conduct Stability Studies: Test the stability of your starting materials, intermediates, and final product under the reaction conditions for extended periods to simulate the longer processing times of a scaled-up batch.[6]

  • Re-optimize Work-up and Purification: The purification method used at the lab scale may not be directly scalable.

    • Crystallization: This is a highly scale-dependent process. Changes in cooling rates, agitation, and vessel geometry can affect crystal form (polymorphism), size, and purity.[14][15]

    • Chromatography: Scaling up column chromatography requires careful recalculation of flow rates and column dimensions. It is often beneficial to develop the method on an analytical scale before scaling to a preparative system.[16]

Question: My crystallization process worked perfectly in the lab, but at a larger scale, I'm getting a different crystal form (polymorph) and poor filtration characteristics. How do I fix this?

Answer: Crystallization is sensitive to the physical environment. Key factors that change upon scale-up include cooling rate, mixing dynamics, and supersaturation levels.[15][17] Slower cooling in a large vessel and different mixing patterns can lead to the formation of a different, sometimes less stable, polymorph or result in a particle size distribution that is difficult to filter and dry.[14]

Troubleshooting Workflow:

G cluster_causes Potential Root Causes cluster_solutions Troubleshooting Actions issue Crystallization Issues at Scale (Polymorphism, Poor Filtration) cooling Cooling Rate Change issue->cooling mixing Inefficient Mixing issue->mixing super Inconsistent Supersaturation issue->super sol1 Control Cooling Profile (Use programmed cooling) cooling->sol1 sol2 Optimize Agitation (CFD modeling or empirical study) mixing->sol2 sol3 Control Anti-Solvent Addition Rate & Seeding Strategy super->sol3 outcome Consistent Crystal Form & Particle Size sol1->outcome sol2->outcome sol3->outcome

Caption: Troubleshooting scalability issues in crystallization.

This technical support center provides a starting point for addressing common scalability challenges. Always conduct a thorough risk assessment before any scale-up operation.[18]

References

Technical Support Center: Managing Thermally Sensitive Intermediates in Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the complex field of alkaloid synthesis. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges associated with handling thermally sensitive intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when dealing with thermally sensitive intermediates in alkaloid synthesis?

A1: The synthesis of complex alkaloids often involves intermediates that are prone to degradation under standard reaction conditions. The primary challenges include:

  • Epimerization: Chiral centers can lose their stereochemical integrity at elevated temperatures.

  • Rearrangement Reactions: Unstable intermediates may undergo unintended skeletal rearrangements, such as the α-ketol rearrangement.

  • Decomposition: The desired intermediate can decompose into multiple side products, significantly reducing the yield and complicating purification. For instance, stronger bases in certain cyclization reactions can lead to significant decomposition of the starting material or intermediate.[1]

  • Side Reactions: Increased temperatures can accelerate unwanted side reactions, such as self-condensation or polymerization.

Q2: At what temperatures should I be concerned about the stability of my intermediates?

A2: The thermal stability of an intermediate is highly structure-dependent. While there is no universal "safe" temperature, many sensitive intermediates in alkaloid synthesis require temperatures at or below room temperature. For highly reactive species like certain organolithium intermediates, temperatures as low as -78 °C are often necessary to prevent rapid decomposition. In some cases, even moderately elevated temperatures (e.g., >85 °C) can lead to a lower diastereomeric ratio of the desired product.[1] Monitoring the reaction profile at different temperatures using techniques like in-situ IR (ReactIR) can provide valuable data on the stability of your specific intermediate.

Q3: What are the most effective strategies for managing thermally sensitive intermediates?

A3: Several key strategies can be employed:

  • Low-Temperature Reactions: Performing reactions at reduced temperatures is the most direct way to enhance the stability of sensitive intermediates.[1] This often requires specialized equipment for cooling and careful monitoring.

  • Flow Chemistry: Continuous flow reactors offer precise control over reaction time and temperature, minimizing the exposure of sensitive intermediates to harsh conditions. This technique is particularly advantageous for handling hazardous and unstable intermediates.

  • Protecting Groups: Temporarily masking reactive functional groups can prevent unwanted side reactions and increase the overall stability of an intermediate. The choice of protecting group is critical and must be compatible with the subsequent reaction steps.

  • Enzymatic Reactions: Enzymes can catalyze reactions under mild conditions with high selectivity, often avoiding the need for harsh reagents and high temperatures. This approach is particularly useful for late-stage modifications of complex alkaloids.

Troubleshooting Guides

Problem: Unexpected side products in a Pictet-Spengler reaction.

The Pictet-Spengler reaction is a powerful tool for constructing the core structures of many indole (B1671886) and isoquinoline (B145761) alkaloids. However, the iminium ion intermediate can be susceptible to side reactions, especially if thermally sensitive.

Symptom Probable Cause Troubleshooting Steps
Formation of over-oxidized or aromatized byproducts Reaction temperature is too high, or reaction time is too long, leading to oxidation of the tetrahydro-β-carboline product.1. Lower the reaction temperature: Screen temperatures from room temperature down to 0 °C or lower. 2. Reduce reaction time: Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. 3. Use a milder acid catalyst: Strong acids can promote side reactions. Consider using milder acids like acetic acid or employing Lewis acid catalysis.
Low diastereoselectivity The reaction temperature is high enough to allow for equilibration between diastereomeric transition states.1. Run the reaction at a lower temperature: This will favor the thermodynamically more stable transition state, often leading to higher diastereoselectivity. 2. Choice of solvent: The solvent can influence the transition state geometry. Screen a variety of solvents to optimize selectivity.
Formation of N-acylated byproduct If using an acylating agent in a one-pot procedure, it may react with the amine before cyclization.1. Stepwise procedure: Isolate the imine before proceeding with the cyclization step. 2. Optimize reaction conditions: Adjust the stoichiometry of reagents and the order of addition to favor the desired reaction pathway.

A general troubleshooting workflow for unexpected side products is illustrated below:

G start Unexpected Side Product Detected analyze Analyze Side Product Structure (NMR, MS) start->analyze identify Identify Potential Side Reaction Pathway analyze->identify temp Is the side reaction likely temperature-dependent? identify->temp reagent Is the side reaction likely reagent-dependent? identify->reagent temp->reagent No lower_temp Lower Reaction Temperature (e.g., 0 °C, -20 °C, -78 °C) temp->lower_temp Yes change_reagent Change Reagent (e.g., milder base/acid, different protecting group) reagent->change_reagent Yes optimize Optimize Reaction Conditions (concentration, solvent, addition rate) reagent->optimize No monitor Monitor Reaction Kinetics (in-situ IR, TLC, LC-MS) lower_temp->monitor monitor->optimize change_reagent->monitor flow Consider Flow Chemistry for Better Control optimize->flow end Problem Resolved flow->end

Caption: Troubleshooting workflow for unexpected side products.

Problem: Low yield in a reaction involving a thermally labile intermediate.

Low yields are a common issue when an intermediate has a limited lifetime at the reaction temperature.

Symptom Probable Cause Troubleshooting Steps
Significant amount of starting material recovered, even after extended reaction times The reaction temperature is too low to overcome the activation energy, but raising it causes decomposition.1. Fine-tune the temperature: Experiment with small increments in temperature to find a balance between reaction rate and intermediate stability.[1] 2. Use a more active catalyst: A more efficient catalyst may allow the reaction to proceed at a lower temperature. 3. Consider flow chemistry: The precise temperature control and short residence times in a flow reactor can enable reactions that are not feasible in batch.
Multiple unidentifiable decomposition products The intermediate is rapidly degrading under the reaction conditions.1. Drastically lower the temperature: Attempt the reaction at -78 °C. 2. In-situ generation and trapping: Generate the unstable intermediate in the presence of the next reagent to immediately consume it before it can decompose. 3. Change the solvent: A different solvent may stabilize the intermediate through solvation effects.
Product is formed but decomposes during workup or purification The product itself is thermally unstable, or the workup conditions are too harsh.1. Use a milder workup: Avoid strongly acidic or basic aqueous washes. Use cold solutions for extraction. 2. Low-temperature purification: Perform column chromatography in a cold room or using a jacketed column. 3. Telescope the next step: If possible, use the crude product directly in the subsequent reaction to avoid isolation.

Data Presentation

Table 1: Comparison of Batch vs. Flow Photochemistry for Selected Reactions

While not specific to alkaloid synthesis, this data illustrates the potential for comparable or improved productivity in flow chemistry with similar yields.

EntryReaction TypeBatch Yield (%)Flow Yield (%)Batch Productivity ( g/time )Flow Productivity ( g/time )
1Cycloaddition60606.56 g / 3 h5.70 g / 3 h (1-layer FEP)
2Rearrangement9595--
3Ring Opening585826.5 g / 8 h51.8 g / 70 min

Data adapted from a study on batch versus flow photochemistry.[2][3][4][5] FEP = Fluorinated ethylene (B1197577) propylene.

Experimental Protocols

Protocol 1: General Procedure for Low-Temperature Reaction (-78 °C)

This protocol outlines the basic setup for a reaction requiring cryogenic temperatures to stabilize a thermally sensitive intermediate.

Materials:

  • Round-bottom flask equipped with a magnetic stir bar and a rubber septum

  • Schlenk line or argon/nitrogen inlet

  • Dewar flask

  • Dry ice

  • Acetone (B3395972) or isopropanol (B130326)

  • Syringes and needles for reagent transfer

Procedure:

  • Apparatus Setup: Assemble the reaction flask and ensure it is oven-dried and cooled under a stream of inert gas (argon or nitrogen).

  • Cooling Bath Preparation: Place the Dewar flask in a secondary container. Carefully add chunks of dry ice to the Dewar, then slowly pour acetone or isopropanol over the dry ice until a slurry is formed. The temperature of this bath will be approximately -78 °C.

  • Reaction Cooldown: Immerse the reaction flask into the dry ice/acetone bath. Allow the flask and its contents (solvent and initial reagents) to cool to -78 °C for at least 15-20 minutes before adding any temperature-sensitive reagents.

  • Reagent Addition: Add reagents dropwise via syringe through the septum. For highly exothermic additions, use a syringe pump for slow and controlled addition to maintain the internal reaction temperature.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots via syringe and quenching them in a separate cold vial before analyzing by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench it at low temperature by slowly adding a pre-cooled quenching solution.

  • Workup: Allow the reaction mixture to slowly warm to room temperature before proceeding with the aqueous workup to avoid thermal shock to the glassware.

Protocol 2: Boc Protection of a Sensitive Amino Alcohol

This protocol describes a general method for the chemoselective N-tert-butyloxycarbonylation (Boc protection) of an amino alcohol, a common structural motif in alkaloids, under mild conditions.

Materials:

Procedure:

  • Dissolution: Dissolve the amino alcohol (1.0 equiv) in DCM in a round-bottom flask.

  • Base Addition: Add triethylamine (1.1 - 1.5 equiv) to the solution and stir for 5-10 minutes at room temperature.

  • Boc Anhydride Addition: Add a solution of (Boc)₂O (1.1 equiv) in DCM dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Workup:

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

Visualizations

Flow Chemistry vs. Batch Chemistry for Managing Unstable Intermediates

G cluster_0 Batch Chemistry cluster_1 Flow Chemistry batch_reagents Reagents in Flask batch_heat_cool Heating/Cooling Mantle batch_reagents->batch_heat_cool Heat/Cool batch_intermediate Unstable Intermediate (I) (accumulates in flask) batch_heat_cool->batch_intermediate batch_product Product + Byproducts batch_intermediate->batch_product Slow Conversion batch_decomposition Decomposition batch_intermediate->batch_decomposition Long Residence Time flow_reagents Reagent Pumps flow_mixer T-Mixer flow_reagents->flow_mixer flow_reactor Cooled/Heated Reactor Coil flow_mixer->flow_reactor Precise Temp Control flow_product Product Stream flow_reactor->flow_product Short, Controlled Residence Time flow_collection Collection Flask flow_product->flow_collection caption Conceptual comparison of batch vs. flow chemistry.

Caption: Batch vs. Flow Chemistry for Unstable Intermediates.

Decision Pathway for Protecting Group Strategy

G start Identify Thermally Sensitive Intermediate functional_groups Identify Reactive Functional Groups start->functional_groups protect Is protection necessary to prevent side reactions? functional_groups->protect no_protect Proceed with Low-Temp or Flow Chemistry Strategy protect->no_protect No select_pg Select Protecting Group (PG) protect->select_pg Yes orthogonal Are multiple PGs needed? (Orthogonal Strategy) select_pg->orthogonal single_pg Choose PG stable to subsequent reaction conditions orthogonal->single_pg No multiple_pg Select orthogonal PGs (e.g., acid-labile vs. base-labile) orthogonal->multiple_pg Yes protect_protocol Develop Protection Protocol single_pg->protect_protocol multiple_pg->protect_protocol deprotect_protocol Develop Deprotection Protocol (ensure mild conditions) protect_protocol->deprotect_protocol proceed Proceed with Synthesis deprotect_protocol->proceed

References

Technical Support Center: Reagent Stability in Multi-step Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to reagent stability during complex multi-step syntheses.

Troubleshooting Guides

This section addresses specific issues that may arise from reagent decomposition during an experiment.

Problem/Observation Possible Cause Recommended Action
Low or no product yield in a reaction sensitive to strong bases (e.g., lithiation, Grignard). Reagent decomposition due to exposure to air or moisture, leading to a lower concentration of the active reagent.1. Verify Reagent Activity: Titrate the organometallic reagent immediately before use to determine its exact molarity.[1][2] 2. Improve Inert Atmosphere Technique: Ensure all glassware is rigorously flame-dried or oven-dried.[1] Use a well-maintained Schlenk line or glovebox for all transfers.[2] 3. Check Solvent Quality: Ensure solvents are anhydrous and freshly distilled or obtained from a solvent purification system.
Reaction mixture turns an unexpected color (e.g., brown/black) when a catalyst is added. Decomposition of an air- or moisture-sensitive catalyst (e.g., Palladium or Ruthenium complexes).1. Use Air-Stable Catalysts: Whenever possible, opt for modern, air-stable catalyst formulations, such as specific palladium precatalysts that simplify handling. 2. Inert Atmosphere: Handle catalysts under an inert atmosphere (Argon or Nitrogen). For solution-based catalysts, degas the solvent thoroughly before dissolving the catalyst. 3. Storage: Store catalysts in a desiccator or glovebox, away from light and at the recommended temperature. Storing catalyst solutions is generally not recommended due to faster decomposition.
Formation of unexpected byproducts, such as those from solvent participation. The reagent is reacting with the solvent. This is common with highly reactive organolithiums in ethereal solvents like THF at elevated temperatures.[3]1. Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., -78 °C) to minimize the rate of solvent degradation.[3] 2. Choose a More Stable Solvent: If the reaction allows, consider using a less reactive solvent. For example, Grignard reagents are generally stable in diethyl ether or THF.[4] 3. Limit Reaction Time: Add the reagent and proceed with the subsequent steps without unnecessary delay.
Inconsistent results between batches of the same reaction. Variation in the purity or activity of a stored reagent. Many reagents degrade over time, even with proper storage.[2]1. Standardize Reagents: Regularly titrate organometallic reagents. For solid reagents, consider recrystallization or other purification methods if degradation is suspected. 2. Aliquot Reagents: Store sensitive reagents in smaller, single-use aliquots to avoid repeated exposure of the entire stock to potential contaminants. 3. First-In, First-Out: Use the oldest stock of a reagent first and monitor expiration or retest dates.

Frequently Asked Questions (FAQs)

Q1: My reaction with n-Butyllithium is sluggish. How can I be sure my reagent is active?

A: The most reliable way to determine the activity of your n-Butyllithium (n-BuLi) solution is through titration.[2] Commercial n-BuLi solutions can vary in concentration, and their molarity will decrease over time due to gradual decomposition. Titrating before each use with a known standard, such as diphenylacetic acid, provides the accurate concentration needed for precise stoichiometry in your reaction.[1][5][6]

Q2: What is the best way to store and handle air- and moisture-sensitive reagents like Grignards or organolithiums?

A: Proper storage and handling are critical. These reagents should be stored under an inert atmosphere (argon or nitrogen).[4] Commercially available reagents often come in Sure/Seal™ bottles, which are designed for the safe transfer of liquids via syringe or cannula while maintaining an inert atmosphere.[2] For long-term storage, follow the manufacturer's temperature recommendations, which are often in a refrigerator or freezer. Always use dry, clean glassware and syringes for transfers.

Q3: Can I store a solution of a Grubbs catalyst for later use?

A: Storing solutions of Grubbs catalysts is generally not recommended, even in a refrigerator under an inert atmosphere. In solution, the catalyst can be more susceptible to decomposition pathways. It is best practice to prepare a fresh solution of the catalyst immediately before use. If you must store it for a very short period, ensure it is in a thoroughly degassed, anhydrous solvent and kept under a strict inert atmosphere.

Q4: My oxidizing agent (e.g., PCC, DMP) seems less effective than expected. What could be the issue?

A: While reagents like Pyridinium Chlorochromate (PCC) and Dess-Martin Periodinane (DMP) are generally stable solids with a long shelf life, their effectiveness can be compromised.[7]

  • PCC is sensitive to moisture. Ensure it is handled in a dry environment and stored in a desiccator.[8]

  • DMP is also moisture-sensitive and can be heat- and shock-sensitive. Store it in a cool, dry place. Interestingly, partial hydrolysis of DMP can sometimes lead to a more effective oxidant.

  • For both, ensure the solvent used (commonly dichloromethane) is anhydrous, as water can interfere with the oxidation, particularly in the case of PCC where it can lead to over-oxidation of aldehydes to carboxylic acids.[9]

Q5: What are the main factors that cause reagent instability?

A: The primary factors leading to reagent decomposition in a synthesis lab environment are:

  • Atmospheric Exposure: Reaction with oxygen (oxidation) and water (hydrolysis) from the air.

  • Temperature: Higher temperatures generally accelerate decomposition rates. Many sensitive reagents require cold storage.

  • Light: Some reagents are photochemically unstable and must be stored in amber bottles or protected from light.

  • Solvent Interaction: The solvent can react with the reagent, as seen with n-BuLi in THF at room temperature.[3][10]

  • Contamination: Impurities in the reagent itself, the solvent, or the reaction vessel can catalyze decomposition.

Data Presentation: Reagent Stability

Table 1: Stability of Organolithium Reagents in Ethereal Solvents

The following table summarizes the half-lives (t½) of common organolithium reagents in different solvents and at various temperatures. This data is critical for planning reactions, especially when pre-mixing or longer reaction times are required.

ReagentSolventTemperature (°C)Half-life (t½) in minutes
n-BuLiTHF+20107
n-BuLiTHF01039
s-BuLiDiethyl Ether0139
s-BuLiDiethyl Ether-201187
s-BuLiTHF-2078
t-BuLiTHF-40338
Data sourced from a study on the half-lives of organolithium reagents.
Table 2: General Stability Profiles of Other Common Reagents

This table provides qualitative stability information for other classes of reagents frequently used in natural product synthesis.

Reagent ClassExample(s)General Stability and Handling Notes
Reducing Agents LiAlH₄ (LAH), NaBH₄LiAlH₄: Metastable solid. Decomposes above 125°C. Reacts violently with water. More stable in THF than in diethyl ether.[4] NaBH₄: More stable than LAH. Reacts slowly with protic solvents like methanol (B129727) or water at room temperature.[11]
Oxidizing Agents PCC, Dess-Martin Periodinane (DMP)PCC: Stable orange solid, but moisture-sensitive.[7][8] DMP: Commercially available and has a long shelf life but is heat- and shock-sensitive.[12]
Palladium Catalysts Pd(PPh₃)₄Traditionally air-sensitive; the bright yellow solid turns brown upon decomposition in air and should be stored under an inert atmosphere.[13] Modern catalysts are often designed for enhanced air stability.
Ruthenium Catalysts Grubbs Catalysts (1st & 2nd Gen)Generally tolerant to air and moisture as solids. In solution, they are more prone to decomposition, which can be accelerated by factors like the presence of alcohols or oxygen. Storage in solution is not recommended.

Experimental Protocols

Protocol: Titration of Organolithium Reagents with Diphenylacetic Acid

This protocol provides a reliable method for determining the molarity of organolithium reagents (e.g., n-BuLi, s-BuLi, t-BuLi) before use.

Materials:

  • Diphenylacetic acid, recrystallized and dried

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Organolithium solution to be titrated

  • Oven-dried 25 mL flask with a magnetic stir bar

  • Gas-tight syringes (1 mL and 5 mL)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Flame-dry or oven-dry a 25 mL flask containing a stir bar under vacuum and then backfill with an inert gas.

  • Indicator: Accurately weigh approximately 0.2-0.3 mmol of dry diphenylacetic acid into the flask.

  • Dissolution: Add ~5 mL of anhydrous THF to the flask to dissolve the diphenylacetic acid.

  • Titration: While stirring the solution, add the organolithium solution dropwise via a 1 mL gas-tight syringe.[1]

  • Endpoint: The endpoint is reached upon the first persistent appearance of a yellow color, which indicates the formation of the diphenylacetate lithium salt dianion.[6]

  • Calculation: Record the volume of the organolithium solution added. The concentration is calculated as: Molarity (M) = (moles of diphenylacetic acid) / (Volume of organolithium solution in Liters)

  • Reproducibility: For best results, perform the titration in triplicate and average the results.[6]

Visualizations

Reagent_Instability_Factors cluster_factors Contributing Factors Reagent Reagent (Stored) Decomposition Decomposition (Loss of Activity) Air Atmospheric Air Moisture Moisture (H₂O) Moisture->Decomposition Hydrolysis Oxygen Oxygen (O₂) Oxygen->Decomposition Oxidation Temp Elevated Temperature Temp->Decomposition Accelerates Degradation Light UV Light Light->Decomposition Photodegradation Contamination Impurities/ Contaminants Contamination->Decomposition Catalysis Troubleshooting_Workflow Start Reaction Failure (Low Yield / No Product) CheckReagent Is the reagent known to be unstable? Start->CheckReagent Titrate Titrate Reagent to Confirm Activity CheckReagent->Titrate Yes CheckTemp Is reaction temperature appropriate for reagent/solvent? CheckReagent->CheckTemp No CheckTechnique Review Inert Atmosphere Technique Titrate->CheckTechnique CheckSolvent Verify Solvent Purity (Anhydrous?) CheckTechnique->CheckSolvent OtherIssues Investigate Other Issues: - Substrate Purity - Reaction Time - Stoichiometry CheckSolvent->OtherIssues AdjustTemp Adjust Temperature (e.g., cool to -78°C) CheckTemp->AdjustTemp No CheckTemp->OtherIssues Yes AdjustTemp->OtherIssues Success Problem Resolved OtherIssues->Success

References

Technical Support Center: Enhancing Resolution in Chiral Separation of Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the chiral separation of alkaloids.

Frequently Asked questions (FAQs)

Q1: What are the most common causes of poor or no resolution in the chiral separation of alkaloids?

Poor or no resolution is a frequent issue and can stem from several factors:

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not offer sufficient enantioselectivity for the specific alkaloid. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are generally a good starting point for alkaloids.[1][2]

  • Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier, as well as the presence and concentration of acidic or basic additives, are critical for achieving separation.[1]

  • Incorrect Flow Rate: Chiral separations are often sensitive to flow rate. Higher flow rates can decrease resolution.[1]

  • Inadequate Temperature Control: Temperature influences the thermodynamics of the chiral recognition process and can significantly impact selectivity.[1]

Q2: Why am I observing peak tailing with my basic alkaloid compounds?

Peak tailing is a common problem when analyzing basic compounds like many alkaloids. The primary cause is often secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1] This can be mitigated by:

  • Adding a basic modifier (e.g., diethylamine, DEA) to the mobile phase to saturate the active sites on the stationary phase.[1]

  • Using a CSP with a less acidic support material.

Q3: Can a change in temperature really improve my separation? What are the potential risks?

Yes, adjusting the column temperature can significantly impact chiral resolution. Both increasing and decreasing the temperature can improve separation, and in some cases, even lead to a reversal of the elution order.[1][3] However, be aware that:

  • Higher temperatures can sometimes lead to degradation or racemization of thermally sensitive alkaloids.[4]

  • Lower temperatures can increase viscosity and backpressure.[1] It is crucial to use a column oven to maintain a stable and reproducible temperature.[1]

Q4: My resolution is decreasing over time with the same column and method. What could be the cause?

A gradual loss of resolution can be due to:

  • Column Contamination: Accumulation of strongly retained sample components or impurities on the column can block active sites and alter the chiral recognition mechanism.

  • Column Degradation: Harsh mobile phase conditions (e.g., extreme pH) or high temperatures can lead to the degradation of the stationary phase over time.

  • Insufficient Equilibration: Chiral stationary phases may require longer equilibration times, especially after changing the mobile phase.[1]

Q5: What is "peak splitting" and how can I fix it?

Peak splitting, where a single peak appears as two or more, can be caused by several factors:

  • Co-elution of an impurity: A small, closely eluting impurity can appear as a shoulder or a split peak.

  • Column void or channeling: A void at the head of the column can cause the sample to travel through different paths, leading to split peaks.[5]

  • Sample solvent effects: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.

  • Blocked column frit: A partially blocked frit can lead to a non-uniform flow profile.[5]

Troubleshooting Guides

Issue 1: Poor or No Resolution

If you are observing co-eluting or poorly resolved enantiomers, follow this systematic troubleshooting workflow:

PoorResolution Start Poor or No Resolution CSP Is the CSP appropriate for alkaloids? (e.g., polysaccharide-based) Start->CSP MobilePhase Optimize Mobile Phase CSP->MobilePhase Yes Consult Consult Column Manufacturer or Try a Different CSP CSP->Consult No VaryModifier Vary organic modifier (e.g., IPA, EtOH) concentration MobilePhase->VaryModifier AddModifier Add/adjust acidic or basic additive (e.g., TFA, DEA) VaryModifier->AddModifier Temperature Adjust Column Temperature (e.g., 15-40°C) AddModifier->Temperature FlowRate Lower Flow Rate (e.g., from 1.0 to 0.5 mL/min) Temperature->FlowRate Success Resolution Achieved FlowRate->Success Improvement FlowRate->Consult No Improvement

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Issue 2: Peak Shape Problems (Tailing, Fronting, Splitting)

Poor peak shape can compromise resolution and quantification. Use this guide to diagnose and resolve these issues:

PeakShape Start Poor Peak Shape IdentifyProblem Identify the issue: Tailing, Fronting, or Splitting? Start->IdentifyProblem Tailing Peak Tailing (for basic alkaloids) IdentifyProblem->Tailing Tailing Fronting Peak Fronting IdentifyProblem->Fronting Fronting Splitting Peak Splitting IdentifyProblem->Splitting Splitting AddBasicModifier Add basic modifier (e.g., DEA) to mobile phase Tailing->AddBasicModifier Success Improved Peak Shape AddBasicModifier->Success ReduceConc Reduce sample concentration or injection volume Fronting->ReduceConc ReduceConc->Success CheckColumn Check for column void/blockage and sample solvent effects Splitting->CheckColumn CheckColumn->Success

Caption: Decision tree for diagnosing and solving peak shape issues.

Data Presentation: Quantitative Effects of Experimental Parameters

Table 1: Effect of Mobile Phase Composition on Resolution (Rs) of Alkaloids
AlkaloidChiral Stationary PhaseMobile Phase ModifierAdditiveResolution (Rs)Reference
BlebbistatinCellulose tris(3,5-dimethylphenylcarbamate)n-Hexane:Isopropanol (90:10)0.1% DEA5.85[6]
4-NitroblebbistatinCellulose tris(3,5-dimethylphenylcarbamate)n-Hexane:Isopropanol (90:10)0.1% Formic Acid1.46[6]
TetrahydropalmatineChiralcel OJNot SpecifiedNot Specified>1.5[7]
Sanguinarine derivativeChiralcel ODIsopropanol:Hexane (20:80)0.1% DEA>1.5[8]
Table 2: Effect of Temperature on Chiral Separation of Alkaloids
AlkaloidChiral Stationary PhaseMobile PhaseTemperature (°C)ObservationReference
OxazepamBeta-cyclodextrin (B164692) derivativeReversed-phase>13Peak coalescence[9]
OxazepamBeta-cyclodextrin derivativeReversed-phase13Successful resolution[9]
Fmoc-N-IsoleucinePolysaccharide-basedNot Specified5Fully resolved[3]
Fmoc-N-IsoleucinePolysaccharide-basedNot SpecifiedIncreasedCo-elution[3]
Fmoc-N-IsoleucinePolysaccharide-basedNot Specified50Reversal of elution order[3]

Experimental Protocols

Protocol 1: Chiral Separation of Atropine (B194438) by HPLC

Objective: To achieve enantioseparation of (±)-atropine using a protein-based chiral stationary phase.

1. Materials and Instrumentation:

  • HPLC system with UV detector

  • Chiral AGP column (100 x 4.0 mm, 5 µm)

  • HPLC grade acetonitrile (B52724), 1-octanesulfonic acid sodium salt, triethylamine, and orthophosphoric acid

  • (±)-Atropine standard

2. Sample Preparation:

  • Prepare a stock solution of (±)-atropine in methanol (B129727) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of 20 µg/mL.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Mobile Phase: Buffered phosphate (B84403) solution (10 mM 1-octanesulfonic acid sodium salt and 7.5 mM triethylamine, adjusted to pH 7.0 with orthophosphoric acid) and acetonitrile (99:1, v/v).[10]

  • Flow Rate: 0.6 mL/min.[10]

  • Column Temperature: 20 °C.[10]

  • Injection Volume: 10 µL.

  • Detection Wavelength: 205 nm.[10]

4. Data Analysis:

  • Integrate the peaks corresponding to the two enantiomers.

  • Calculate the retention times (tR1 and tR2), separation factor (α), and resolution (Rs).

Protocol 2: Chiral Separation of Quinolizidine (B1214090) Alkaloids by SFC

Objective: To develop a rapid screening method for the chiral separation of quinolizidine alkaloids using Supercritical Fluid Chromatography (SFC).

1. Materials and Instrumentation:

  • SFC system with a UV detector and back-pressure regulator

  • Immobilized polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC)

  • SFC grade carbon dioxide and methanol

  • Quinolizidine alkaloid standard

2. Sample Preparation:

  • Dissolve the alkaloid standard in methanol to a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter.

3. Chromatographic Conditions:

  • Mobile Phase: CO2 and Methanol with a gradient from 5% to 55% methanol over 3.5 minutes.[11]

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.[11]

  • Injection Volume: 5 µL.

  • Detection Wavelength: 220 nm.

4. Data Analysis:

  • Evaluate the chromatograms from different columns to identify the one providing the best separation.

  • Optimize the gradient and other parameters for the selected column to improve resolution if necessary.

Visualization of Key Concepts

Chiral Recognition Mechanism on Polysaccharide-Based CSPs

ChiralRecognition cluster_CSP Polysaccharide CSP cluster_Enantiomers Alkaloid Enantiomers CSP Chiral Groove in Polysaccharide Backbone Separation Differential Retention -> Separation Interactions Interaction Sites: - Hydrogen Bonding - π-π Interactions - Dipole-Dipole - Steric Hindrance EnantiomerR Enantiomer R EnantiomerR->CSP Stronger Interaction (3-point fit) EnantiomerS Enantiomer S EnantiomerS->CSP Weaker Interaction (misfit)

Caption: Chiral recognition mechanism on a polysaccharide-based CSP.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Hybridaphniphylline B and Other Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of Hybridaphniphylline B, a complex Daphniphyllum alkaloid, in relation to other alkaloids from the same family and different classes. Due to the limited publicly available cytotoxicity data for this compound, this guide focuses on the known cytotoxic activities of structurally related Daphniphyllum alkaloids and provides a framework for potential future comparative studies.

Summary of Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of various Daphniphyllum alkaloids against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

AlkaloidCancer Cell LineIC₅₀ (µM)Reference
Daphnezomine W HeLa (Cervical Cancer)28.5[1]
Daphnioldhanol A HeLa (Cervical Cancer)31.9[2][3][4][5]
Daphnicyclidin M P-388 (Mouse Lymphocytic Leukemia)5.7[6]
SGC-7901 (Human Gastric Carcinoma)22.4[6]
Calyciphylline Q P-388 (Mouse Lymphocytic Leukemia)6.5[6]
SGC-7901 (Human Gastric Carcinoma)25.6[6]
Daphnezomine W HeLa (Cervical Cancer)16.0 µg/mL[1][7]

Note: Direct comparative cytotoxicity data for this compound is not currently available in the public domain. The complexity of its total synthesis, achieved in 2018, suggests that comprehensive biological evaluations are likely ongoing.[8]

Experimental Protocols

The cytotoxicity data presented in this guide were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The alkaloids, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (a known cytotoxic agent like doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of an in vitro cytotoxicity assay.

Cytotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Cell Seeding in 96-well plates B 24h Incubation A->B C Addition of Alkaloids (Varying Concentrations) B->C D 48-72h Incubation C->D E MTT Reagent Addition D->E F 4h Incubation E->F G Formazan Solubilization F->G H Absorbance Reading G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J

Caption: General workflow for determining the cytotoxicity of alkaloids using the MTT assay.

Putative Signaling Pathways

The precise mechanisms of action for most Daphniphyllum alkaloids, including this compound, are not yet fully elucidated. However, the cytotoxic effects of many natural product alkaloids are known to converge on key cellular processes leading to apoptosis (programmed cell death). A generalized putative signaling pathway is depicted below.

Putative_Signaling_Pathway cluster_stimulus External Stimulus cluster_cellular Cellular Response cluster_outcome Outcome Alkaloid Daphniphyllum Alkaloid Mitochondria Mitochondrial Stress Alkaloid->Mitochondria DNA_Damage DNA Damage Alkaloid->DNA_Damage ROS Increased ROS Production Mitochondria->ROS Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) ROS->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis DNA_Damage->Caspase_Activation

Caption: A generalized putative signaling pathway for alkaloid-induced apoptosis.

Concluding Remarks

The Daphniphyllum alkaloids represent a structurally diverse class of natural products with demonstrated cytotoxic potential against various cancer cell lines. While specific data for this compound is eagerly awaited, the existing data for its congeners suggest that this class of compounds warrants further investigation in the field of oncology drug discovery. Future studies should focus on elucidating the specific molecular targets and signaling pathways of these complex alkaloids to better understand their therapeutic potential.

References

A Comparative Analysis of the Anti-HIV Activity of Daphniphyllum Alkaloids and Established Antiretroviral Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the in vitro anti-HIV activity of Logeracemin A, a representative Daphniphyllum alkaloid, against well-established antiretroviral drugs. Due to a lack of available data on the anti-HIV activity of Hybridaphniphylline B, this document focuses on a known bioactive compound from the same genus to provide relevant comparative insights for the research community.

Executive Summary

The global fight against HIV/AIDS necessitates the continuous exploration of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new antiretroviral compounds. The Daphniphyllum alkaloids, a complex class of natural products, have demonstrated a range of biological activities. Notably, Logeracemin A, a dimeric Daphniphyllum alkaloid, has been reported to exhibit significant anti-HIV activity.[1][2] This guide presents a quantitative comparison of the in vitro efficacy and cytotoxicity of Logeracemin A with three widely used antiretroviral drugs: Zidovudine (AZT), Nevirapine (B1678648), and Lopinavir. This objective analysis, supported by experimental data and detailed methodologies, aims to contextualize the potential of Daphniphyllum alkaloids within the broader landscape of HIV drug discovery.

Data Presentation: In Vitro Anti-HIV Activity and Cytotoxicity

The following table summarizes the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI) of Logeracemin A and the selected antiretroviral drugs. The EC50 value represents the concentration of the compound that inhibits viral replication by 50%, while the CC50 is the concentration that causes a 50% reduction in cell viability. The SI, calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound, with higher values indicating greater selectivity for viral targets over host cells.

CompoundClassEC50 (µM)CC50 (µM)Selectivity Index (SI)Cell Line
Logeracemin ADaphniphyllum Alkaloid4.5 ± 0.1~27.9*6.2Not Specified
Zidovudine (AZT)Nucleoside Reverse Transcriptase Inhibitor (NRTI)0.004297250CEM
NevirapineNon-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)0.09>1000>11111CEM
LopinavirProtease Inhibitor (PI)0.017>100>5882MT-4

Note: The CC50 for Logeracemin A was calculated from the reported EC50 and Selectivity Index (SI = CC50/EC50).[1][2] The specific cell line and assay used for Logeracemin A were not detailed in the referenced abstracts. Data for Zidovudine, Nevirapine, and Lopinavir are representative values from in vitro studies.[3][4][5]

Experimental Protocols

The following are representative protocols for assessing the in vitro anti-HIV activity and cytotoxicity of chemical compounds.

Anti-HIV Activity Assay (p24 Antigen ELISA)

This assay quantifies the production of the HIV-1 p24 capsid protein, a biomarker for viral replication.

  • Cell Culture and Infection: A suitable human T-cell line (e.g., C8166, MT-4) is propagated under standard cell culture conditions.[6][7] Cells are then infected with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: Immediately following infection, the cells are treated with serial dilutions of the test compound. A "virus control" (infected, untreated cells) and a "cell control" (uninfected, untreated cells) are included.

  • Incubation: The treated and control cells are incubated for a period of 3 to 5 days to allow for viral replication.

  • p24 Quantification: After incubation, the cell culture supernatant is collected and the concentration of p24 antigen is determined using a commercial HIV-1 p24 ELISA kit according to the manufacturer's instructions.[8][9]

  • Data Analysis: The percentage of inhibition of p24 production at each compound concentration is calculated relative to the virus control. The EC50 value is then determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Plating: The same T-cell line used in the anti-HIV assay is seeded in a 96-well plate at a specified density.

  • Compound Exposure: The cells are exposed to the same serial dilutions of the test compound as in the antiviral assay. A "cell control" (untreated cells) is included.

  • Incubation: The plate is incubated for the same duration as the antiviral assay.

  • MTT Reagent Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[10]

  • Formazan (B1609692) Solubilization: After a further incubation period, a solubilizing agent (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability at each compound concentration is calculated relative to the cell control. The CC50 value is determined from the dose-response curve.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the evaluation of anti-HIV compounds.

G General Workflow for In Vitro Anti-HIV Drug Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Treatment Treat Infected Cells with Compound Compound_Prep->Treatment Cell_Culture Culture Susceptible Host Cells Infection Infect Cells with HIV-1 Cell_Culture->Infection Virus_Stock Prepare HIV-1 Stock Virus_Stock->Infection Infection->Treatment Incubation Incubate for Viral Replication Treatment->Incubation Cytotoxicity Measure Cell Viability (e.g., MTT Assay) Incubation->Cytotoxicity Antiviral Measure Viral Replication (e.g., p24 ELISA) Incubation->Antiviral CC50 Calculate CC50 Cytotoxicity->CC50 EC50 Calculate EC50 Antiviral->EC50 SI Determine Selectivity Index (SI) EC50->SI CC50->SI

In Vitro Anti-HIV Drug Screening Workflow

G HIV Life Cycle and Points of Drug Intervention cluster_entry Entry cluster_replication Replication cluster_assembly Assembly & Release Binding 1. Binding & Fusion RT 2. Reverse Transcription Binding->RT Integration 3. Integration RT->Integration Transcription 4. Transcription & Translation Integration->Transcription Assembly 5. Assembly Transcription->Assembly Budding 6. Budding & Maturation Assembly->Budding NRTI_NNRTI Zidovudine (NRTI) Nevirapine (NNRTI) NRTI_NNRTI->RT PI Lopinavir (PI) PI->Budding

HIV Life Cycle and Drug Intervention Points

References

Navigating the Intricacies of Daphniphyllum Alkaloids: A Comparative Analysis of Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of complex natural products is paramount for the advancement of novel therapeutics. While the formidable synthesis of Hybridaphniphylline B, a structurally unique Daphniphyllum alkaloid, has been a significant achievement in organic chemistry, a comprehensive biological evaluation and its corresponding SAR profile remain to be publicly documented.[1][2][3] This guide, therefore, pivots to an analysis of structurally related Daphniphyllum alkaloids for which cytotoxic data is available, offering a valuable comparative framework within this important class of natural products.

The Daphniphyllum alkaloids are a diverse family of over 350 compounds known for their complex polycyclic architectures and a range of biological activities, including cytotoxic, anti-HIV, and anti-inflammatory properties.[4][5][6] This guide will focus on the comparative cytotoxic activity of three such alkaloids against the HeLa human cervical cancer cell line, providing a glimpse into the SAR of this fascinating family.

Comparative Cytotoxic Activity of Selected Daphniphyllum Alkaloids

To illustrate the structure-activity relationships within the Daphniphyllum alkaloid family, this section presents the cytotoxic activity of three distinct members against the HeLa cell line. The data, collated from recent studies, highlights how variations in their complex chemical scaffolds can influence their anti-proliferative potential.

CompoundStructural ClassCell LineIC50Reference
Daphnezomine WDaphnezomine L-typeHeLa16.0 µg/mL[7][8]
Daphnioldhanol ASecodaphnane-typeHeLa31.9 µM[9]
Unnamed Alkaloid22-norcalyciphylline A-type derivativeHeLa~3.89 µM[4]

Elucidating Structure-Activity Relationships

The cytotoxicity data, when viewed in conjunction with the chemical structures of these alkaloids, allows for preliminary SAR observations. The unnamed alkaloid, a derivative of the 22-norcalyciphylline A-type, exhibits the most potent activity. Its unique 11-membered macrolactone ring may play a crucial role in its cytotoxic effect.[4] In contrast, daphnezomine W, a daphnezomine L-type alkaloid, shows moderate activity.[7][8] Daphnioldhanol A, a secodaphnane-type alkaloid, displays the weakest activity among the three.[9] These differences underscore the sensitivity of cytotoxic activity to the core scaffold and peripheral functional groups of these molecules.

Structure-Activity Relationship of Daphniphyllum Alkaloids Conceptual SAR of Daphniphyllum Alkaloids cluster_0 Structural Features cluster_1 Biological Activity Core_Scaffold Core Scaffold e.g., Daphnezomine, Secodaphnane, Calyciphylline Cytotoxicity {Cytotoxicity (IC50)|HeLa Cells} Core_Scaffold->Cytotoxicity Major Determinant Functional_Groups Functional Groups e.g., Hydroxyl, Lactone, Methyl Functional_Groups->Cytotoxicity Modulates Potency Stereochemistry Stereochemistry Multiple Chiral Centers Stereochemistry->Cytotoxicity Influences Binding

Conceptual Diagram of SAR Factors.

Experimental Protocols

A detailed understanding of the methodologies used to generate cytotoxicity data is crucial for the accurate interpretation and replication of results. Below is a representative protocol for determining the cytotoxic activity of a compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Cell Culture and Treatment:

  • HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Daphniphyllum alkaloids) or a vehicle control (e.g., DMSO).

MTT Assay for Cell Viability:

  • After a 48-hour incubation period with the test compounds, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C.

  • The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 490 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Cytotoxicity Assay Workflow General Workflow for In Vitro Cytotoxicity Screening Start Start Cell_Culture Cell Seeding in 96-well Plates Start->Cell_Culture Step 1 Compound_Treatment Incubation with Daphniphyllum Alkaloids Cell_Culture->Compound_Treatment Step 2 Viability_Assay Addition of Viability Reagent (e.g., MTT) Compound_Treatment->Viability_Assay Step 3 Data_Acquisition Measurement of Absorbance/Luminescence Viability_Assay->Data_Acquisition Step 4 Data_Analysis Calculation of IC50 Values Data_Acquisition->Data_Analysis Step 5 End End Data_Analysis->End Results

A typical workflow for assessing cytotoxicity.

Conclusion

While the specific biological functions of this compound await discovery, the broader family of Daphniphyllum alkaloids presents a rich landscape for SAR studies. The comparative data on related alkaloids with demonstrated cytotoxic effects provide a foundational understanding of the structural features that may govern their activity. As synthetic routes to these complex molecules become more established, the generation of analog libraries for systematic biological screening will be instrumental in unlocking their full therapeutic potential. Future research focused on the biological evaluation of this compound is eagerly anticipated and will undoubtedly contribute significantly to the field of natural product-based drug discovery.

References

A Comparative Guide to the Total Synthesis of Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Daphniphyllum alkaloids, a family of structurally complex and biologically intriguing natural products, have captivated synthetic chemists for decades. Their intricate polycyclic architectures, dense stereochemical arrays, and promising pharmacological activities, including anticancer and anti-HIV properties, have rendered them formidable and attractive targets for total synthesis.[1][2] This guide provides a comparative analysis of several prominent total synthesis routes, highlighting key strategies, quantitative data, and detailed experimental protocols for the construction of these remarkable molecules.

Strategic Overview

The total synthesis of Daphniphyllum alkaloids has evolved significantly, showcasing a range of elegant and innovative strategies. Early pioneering work by Heathcock and colleagues laid the foundation with biomimetic approaches that sought to mimic the proposed biosynthetic pathways.[3][4] More recent syntheses have employed a diverse toolkit of modern synthetic methods, including powerful cascade reactions, transition-metal catalysis, and intricate stereocontrolled transformations to conquer the inherent structural challenges.

Key strategic approaches include:

  • Biomimetic Cascades: Inspired by hypothetical biosynthetic pathways, these routes often involve remarkable polycyclization reactions to rapidly assemble the complex core structures from relatively simple acyclic precursors.

  • Convergent Strategies: These approaches involve the synthesis of complex fragments of the molecule which are then coupled together in the later stages, often leading to more efficient and flexible routes.

  • Linear Sequences with Key Transformations: Many syntheses rely on a linear sequence of reactions, punctuated by crucial, complexity-building steps such as intramolecular Diels-Alder reactions, Nazarov cyclizations, or intricate radical cyclizations.

Quantitative Comparison of Selected Total Syntheses

The efficiency of a total synthesis is often measured by its step count and overall yield. The following table summarizes these key metrics for several landmark syntheses of Daphniphyllum alkaloids.

Target AlkaloidResearch GroupLongest Linear Sequence (Steps)Overall Yield (%)Key Strategic Highlights
(±)-Methyl HomodaphniphyllateHeathcock~20Not explicitly stated in abstractsBiomimetic intramolecular Michael addition.
(-)-Calyciphylline NSmith37Not explicitly stated in abstractsIntramolecular Diels-Alder, Nazarov cyclization.[5]
(-)-DaphenyllineLi13Not explicitly stated in abstractsGold-catalyzed 6-exo-dig cyclization, intramolecular Michael addition, 6π-electrocyclization/aromatization.[6]
(-)-DaphenyllineQiu197.6Intramolecular Diels-Alder, Robinson annulation/aromatization.[7][8]
(-)-Himalensine ADixon22Not explicitly stated in abstractsEnantioselective prototropic shift/furan Diels-Alder cascade.[9][10]
(-)-Himalensine ADixon (2nd Gen)18-209-10Palladium/hydroxyproline co-catalyzed desymmetrization.[11][12]
(+)-Daphmanidin ECarreiraNot explicitly statedNot explicitly statedCobalt-catalyzed alkyl Heck reaction.[13][14][15]
(-)-DaphenyllineSarpong11Not explicitly statedDearomative Buchner cycloaddition, C-C bond cleavage.[2]

Key Synthetic Pathways and Methodologies

This section details the experimental protocols for key transformations in the featured total syntheses and provides visual representations of the strategic logic.

The Smith Synthesis of (-)-Calyciphylline N

The synthesis of (-)-Calyciphylline N by the Smith group is a testament to the power of strategic bond disconnections and the application of powerful cyclization reactions to construct a complex, caged architecture.[5] A key feature of this synthesis is the early construction of the bicyclo[2.2.2]octane core via an intramolecular Diels-Alder reaction, followed by a Nazarov cyclization to forge a crucial five-membered ring.

Logical Flow of the Smith Synthesis of (-)-Calyciphylline N

G start Simple Chiral Precursors imda Intramolecular Diels-Alder Reaction start->imda core Bicyclo[2.2.2]octane Core imda->core elaboration Functional Group Elaboration core->elaboration nazarov_precursor Nazarov Cyclization Precursor elaboration->nazarov_precursor nazarov Nazarov Cyclization nazarov_precursor->nazarov pentacycle Pentacyclic Intermediate nazarov->pentacycle endgame Endgame Manipulations pentacycle->endgame calyciphylline_N (-)-Calyciphylline N endgame->calyciphylline_N

Caption: A simplified workflow of the Smith synthesis of (-)-Calyciphylline N.

Experimental Protocols:

  • Intramolecular Diels-Alder Reaction: The construction of the bicyclo[2.2.2]octane core was achieved via a highly stereoselective Et2AlCl-promoted intramolecular Diels-Alder reaction of a triene precursor. This reaction established four contiguous stereocenters in a single step.

  • Nazarov Cyclization: A key five-membered ring was forged using a SnCl4-promoted Nazarov cyclization of a divinyl ketone intermediate. This acid-catalyzed 4π-electrocyclization proceeded with concomitant removal of a silyl (B83357) protecting group.[5]

The Li Synthesis of (-)-Daphenylline

The Li group's synthesis of (-)-daphenylline showcases a powerful cascade strategy for the rapid assembly of a complex polycyclic system.[16] This approach features a gold-catalyzed cyclization and an intramolecular Michael addition to build the core, followed by a remarkable photo-induced electrocyclization and aromatization to install the unique aromatic ring of daphenylline (B12778079).

Logical Flow of the Li Synthesis of (-)-Daphenylline

G start Enantioenriched Hydroxy Enone gold_cyclization Gold-Catalyzed 6-exo-dig Cyclization start->gold_cyclization michael_addition Intramolecular Michael Addition gold_cyclization->michael_addition tricyclic_core Bridged 6,6,5- Tricyclic Core michael_addition->tricyclic_core electrocyclization Photoinduced 6π- Electrocyclization & Aromatization tricyclic_core->electrocyclization pentacyclic_intermediate Pentacyclic Intermediate electrocyclization->pentacyclic_intermediate endgame Final Ring Closures pentacyclic_intermediate->endgame daphenylline (-)-Daphenylline endgame->daphenylline

Caption: A simplified workflow of the Li synthesis of (-)-Daphenylline.

Experimental Protocols:

  • Gold-Catalyzed 6-exo-dig Cyclization/Intramolecular Michael Addition: A key bridged 6,6,5-tricyclic motif was constructed in a one-pot sequence involving a gold-catalyzed 6-exo-dig cyclization of an enyne precursor, followed by a diastereoselective intramolecular Michael addition.

  • Photoinduced 6π-Electrocyclization/Aromatization: The characteristic tetrasubstituted arene moiety of daphenylline was forged through a photoinduced olefin isomerization/6π-electrocyclization cascade of a triene intermediate, followed by an oxidative aromatization process.

The Heathcock Biomimetic Synthesis of Proto-daphniphylline

A landmark in the field, Heathcock's biomimetic synthesis of proto-daphniphylline, the presumed biosynthetic precursor to many Daphniphyllum alkaloids, is a stunning example of a chemical cascade reaction. This synthesis accomplishes the formation of five rings and seven new sigma bonds in a single pot from an acyclic dialdehyde (B1249045).[3][4]

Logical Flow of the Heathcock Biomimetic Synthesis

G start Acyclic Dialdehyde (Squalene-derived) cascade Amine Condensation & Pentacyclization Cascade start->cascade proto_daphniphylline Proto-daphniphylline cascade->proto_daphniphylline

Caption: The highly convergent biomimetic synthesis of proto-daphniphylline.

Experimental Protocol:

  • Pentacyclization Cascade: The acyclic dialdehyde precursor was treated sequentially with methylamine (B109427) and warm acetic acid. This triggered a remarkable cascade of reactions, including imine formation, aza-Prins-type cyclizations, and a hydride transfer, to furnish the pentacyclic core of proto-daphniphylline in a highly diastereoselective manner.[4]

Conclusion

The total syntheses of Daphniphyllum alkaloids represent a significant achievement in the field of organic chemistry. The diverse and ingenious strategies employed by various research groups not only provide access to these complex and biologically important molecules for further study but also drive the development of new synthetic methodologies. The comparison of these routes reveals a continuous quest for efficiency, elegance, and strategic novelty. As synthetic methods continue to advance, we can anticipate even more concise and powerful approaches to this fascinating family of natural products in the future.

References

Unveiling the Action of Hybridaphniphylline B: A Comparative Guide to Mechanism of Action Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hybridaphniphylline B, a complex Daphniphyllum alkaloid, represents a class of natural products with recognized potential for cytotoxic and antitumor activities. While its precise mechanism of action remains to be fully elucidated, this guide provides a comprehensive, albeit hypothetical, framework for its validation. By comparing its effects to the well-established chemotherapeutic agent, Cisplatin, we outline a series of experiments to dissect its biological impact. This guide is intended to serve as a roadmap for researchers investigating novel bioactive compounds.

Initial Cytotoxicity Assessment: A Comparative Analysis

The foundational step in characterizing a potential anticancer agent is to determine its cytotoxic effects on relevant cancer cell lines. A comparative analysis with a standard chemotherapeutic drug like Cisplatin provides a benchmark for its potency.

Data Presentation: Comparative IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxicity of a compound. The following table presents hypothetical IC50 values for this compound and Cisplatin across a panel of cancer cell lines.

Cell LineThis compound (µM)Cisplatin (µM)
HeLa (Cervical Cancer)8.515.2
A549 (Lung Cancer)12.325.8
MCF-7 (Breast Cancer)6.810.5
HepG2 (Liver Cancer)15.130.4
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7, HepG2)

  • Complete cell culture medium

  • This compound and Cisplatin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound or Cisplatin and incubate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.[1][2][3][4]

Investigating the Induction of Apoptosis

A key mechanism of many anticancer drugs is the induction of programmed cell death, or apoptosis. Investigating whether this compound triggers this process is a crucial step in understanding its mode of action.

Data Presentation: Comparative Apoptosis Induction

The percentage of apoptotic cells can be quantified using flow cytometry after staining with Annexin V and Propidium Iodide (PI).

Treatment (at IC50)Cell LineEarly Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
This compound HeLa35.215.8
Cisplatin HeLa28.912.1
Untreated Control HeLa2.11.5
Experimental Protocol: Annexin V/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.

Materials:

  • HeLa cells

  • This compound and Cisplatin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat HeLa cells with the IC50 concentration of this compound or Cisplatin for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry to determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[5][6][7][8]

Delving into the Molecular Mechanism: Signaling Pathways

To understand how this compound induces apoptosis, it is essential to investigate its impact on key signaling pathways. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major routes to apoptosis.

Hypothetical Signaling Pathways

The following diagrams illustrate the key protein players in the intrinsic and extrinsic apoptotic pathways.

intrinsic_pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade DNA_damage DNA Damage Bax_Bak Bax/Bak DNA_damage->Bax_Bak activates ER_stress ER Stress ER_stress->Bax_Bak Mito Mitochondrion Bax_Bak->Mito permeabilizes Bcl2_BclxL Bcl-2/Bcl-xL Bcl2_BclxL->Bax_Bak inhibits CytoC Cytochrome c Mito->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 binds Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic Apoptotic Pathway.

extrinsic_pathway cluster_ligand Ligand Binding cluster_receptor Death Receptor Activation cluster_caspase Caspase Cascade cluster_bid FasL_TNF FasL/TNF-α DeathReceptor Death Receptor (Fas/TNFR1) FasL_TNF->DeathReceptor binds DISC DISC Formation DeathReceptor->DISC recruits FADD Casp8 Caspase-8 DISC->Casp8 activates Casp3 Caspase-3 Casp8->Casp3 activates tBid tBid Casp8->tBid cleaves Bid Apoptosis Apoptosis Casp3->Apoptosis IntrinsicLink Link to Intrinsic Pathway tBid->IntrinsicLink

Caption: Extrinsic Apoptotic Pathway.

Data Presentation: Western Blot Analysis of Apoptotic Markers

Western blotting can be used to measure the changes in the expression levels of key proteins involved in apoptosis.

ProteinTreatmentFold Change vs. Control
Bax This compound2.5 ↑
Cisplatin1.8 ↑
Bcl-2 This compound0.4 ↓
Cisplatin0.6 ↓
Cleaved Caspase-9 This compound3.1 ↑
Cisplatin2.2 ↑
Cleaved Caspase-8 This compound1.2 (ns)
Cisplatin1.1 (ns)
Cleaved Caspase-3 This compound4.5 ↑
Cisplatin3.0 ↑
Cleaved PARP This compound4.2 ↑
Cisplatin2.8 ↑
(ns = not significant)
Experimental Protocol: Western Blotting

This technique separates proteins by size to allow for the detection of specific proteins of interest.

Materials:

  • HeLa cells

  • This compound and Cisplatin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved Caspase-9, -8, -3, anti-cleaved PARP, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Treat HeLa cells with this compound or Cisplatin.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).[9][10][11][12]

Assessing Effects on Cell Migration and Invasion

Beyond inducing cell death, effective anticancer agents may also inhibit the ability of cancer cells to migrate and invade surrounding tissues, key processes in metastasis.

Data Presentation: Comparative Inhibition of Migration and Invasion

The Transwell assay can be used to quantify the number of cells that migrate through a porous membrane or invade through a layer of extracellular matrix.

AssayTreatmentMigrated/Invaded Cells (Normalized to Control)
Migration This compound0.35
Cisplatin0.60
Invasion This compound0.28
Cisplatin0.52
Experimental Protocol: Transwell Migration and Invasion Assay

This assay measures the chemotactic ability of cells to move towards a chemoattractant.

Materials:

  • Cancer cell lines

  • This compound and Cisplatin

  • Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • Serum-free and serum-containing media

  • Cotton swabs

  • Crystal violet stain

Procedure:

  • For the invasion assay, coat the Transwell inserts with Matrigel.

  • Seed cells in the upper chamber in serum-free medium containing this compound or Cisplatin.

  • Add serum-containing medium as a chemoattractant to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.

  • Count the stained cells under a microscope.[13][14][15][16][17][18]

Proposed Experimental Workflow

The following diagram outlines a logical workflow for the validation of this compound's mechanism of action.

experimental_workflow Start Start: Novel Compound (this compound) Cytotoxicity 1. Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Apoptosis_Assay 2. Apoptosis Induction (Annexin V/PI Assay) Cytotoxicity->Apoptosis_Assay Determine IC50 Pathway_Analysis 3. Signaling Pathway Analysis (Western Blot) Apoptosis_Assay->Pathway_Analysis Confirm Apoptotic Induction Metastasis_Assay 4. Migration & Invasion (Transwell Assay) Pathway_Analysis->Metastasis_Assay Identify Key Proteins Conclusion Conclusion: Elucidate Mechanism of Action Metastasis_Assay->Conclusion

Caption: Experimental Workflow.

Conclusion

This guide presents a structured and comparative approach to validating the mechanism of action of a novel compound like this compound. By employing a series of well-established in vitro assays and comparing the results to a standard chemotherapeutic agent, researchers can systematically build a comprehensive understanding of the compound's biological activity. The hypothetical data presented herein suggests that this compound may be a potent inducer of apoptosis via the intrinsic pathway and an effective inhibitor of cell migration and invasion, warranting further investigation as a potential anticancer therapeutic.

References

Cross-Reactivity Profile of Hybridaphniphylline B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available biological activity data for Daphniphyllum alkaloids, with a focus on cytotoxicity, to infer a potential cross-reactivity profile for Hybridaphniphylline B. Due to the limited publicly available data on direct cross-reactivity and binding affinity for this compound, this document leverages data from structurally related Daphniphyllum alkaloids to provide a foundational understanding for researchers.

Executive Summary

Direct cross-reactivity studies detailing the binding affinity of this compound against a panel of receptors, enzymes, or other cellular targets are not currently available in the public domain. The primary biological activity reported for the broader class of Daphniphyllum alkaloids is cytotoxicity against various cancer cell lines. This guide summarizes the available cytotoxicity data for several Daphniphyllum alkaloids to offer a preliminary assessment of their general bioactivity and potential for off-target effects. Furthermore, a hypothetical experimental workflow for assessing cross-reactivity and a plausible signaling pathway for the observed vasorelaxant effects of some alkaloids in this class are presented.

Comparative Biological Activity of Daphniphyllum Alkaloids

The following table summarizes the reported cytotoxic activities of several Daphniphyllum alkaloids against the HeLa human cervical cancer cell line. This data provides a baseline for comparing the general bioactivity of these compounds.

Compound NameCAS NumberMolecular FormulaCell LineAssay TypeIC50 (µM)Reference
Daphnezomine W2123298-01-9C22H29NO4HeLaCytotoxicity16.0[1]
Daphnioldhanol A2417988-82-3C32H47NO5HeLaCytotoxicity31.9[2]
2-deoxymacropodumine ANot AvailableC23H35NO4HeLaCytotoxicity~3.89[3]
Daphnilongeridine150218-97-2C30H45NO4VariousCytotoxicity3.1 - 8.9[4]
Logeracemin A159990-70-6C44H54N2O8HIVAnti-HIV4.5 (EC50)[3]

Note: The data for Daphnilongeridine lacks specifics on the cell lines tested. The value for Logeracemin A is an effective concentration (EC50) for anti-HIV activity, not a cytotoxicity value.

Experimental Protocols

Cytotoxicity Assay Protocol (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of a compound on a cell line, such as HeLa cells, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound (e.g., Daphniphyllum alkaloid) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for another 24-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Cross-Reactivity Study Protocol (Radioligand Binding Assay)

This protocol describes a general method for assessing the binding affinity of a test compound to a specific receptor, which is a key component of cross-reactivity profiling.

Materials:

  • Cell membranes or purified receptors of interest

  • Radiolabeled ligand specific for the receptor of interest

  • Test compound (e.g., this compound)

  • Assay buffer (specific to the receptor)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

  • Incubation: Add the cell membranes or purified receptors to initiate the binding reaction. Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium.

  • Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: The amount of radioactivity detected is proportional to the amount of radioligand bound to the receptor. The data is used to generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from this curve, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow for Cross-Reactivity Screening

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound This compound Stock Assay Incubate Compound with Targets Compound->Assay Serial Dilutions Targets Panel of Receptors/Enzymes Targets->Assay Detection Measure Binding/Activity Assay->Detection IC50 Determine IC50/Ki Values Detection->IC50 Profile Generate Cross-Reactivity Profile IC50->Profile

Caption: A generalized workflow for assessing the cross-reactivity of a test compound.

Plausible Signaling Pathway for Vasorelaxant Effects

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Alkaloid Daphniphyllum Alkaloid Ca_Channel L-type Ca2+ Channel Alkaloid->Ca_Channel Inhibition K_Channel K+ Channel Alkaloid->K_Channel Activation Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation Hyperpolarization->Ca_Channel Inhibition Hyperpolarization->Relaxation

Caption: A potential mechanism for the vasorelaxant effects of certain alkaloids.

Conclusion

While specific cross-reactivity data for this compound is not yet available, the information gathered on related Daphniphyllum alkaloids suggests that cytotoxicity is a common biological activity. The provided cytotoxicity data against the HeLa cell line offers a starting point for comparing the potency of these compounds. The outlined experimental protocols for cytotoxicity and receptor binding assays provide a framework for future studies to comprehensively characterize the cross-reactivity profile of this compound. The proposed signaling pathway for vasorelaxation, based on the activity of other alkaloids, suggests potential interactions with ion channels, which warrants further investigation. Researchers are encouraged to conduct broad-panel screening to elucidate the specific targets of this compound and to better understand its potential therapeutic applications and off-target effects.

References

Comparative Spectroscopic Analysis of Hybridaphniphylline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic properties of Hybridaphniphylline A and B, two complex Daphniphyllum alkaloid and iridoid hybrid isomers, is presented for researchers in natural product chemistry, spectroscopy, and drug development. This guide summarizes the key spectroscopic data, outlines experimental protocols, and provides a visual representation of the analytical workflow.

Hybridaphniphylline A and B, isolated from Daphniphyllum longeracemosum, are intricate natural products featuring a decacyclic fused skeleton.[1] Their structural elucidation relies on a comprehensive suite of spectroscopic techniques. Understanding the subtle differences in their spectroscopic signatures is crucial for their identification, characterization, and potential future applications.

Data Presentation: Spectroscopic Data Summary

A direct comparison of the spectroscopic data for Hybridaphniphylline A and B is essential for distinguishing between these two isomers. While the full detailed experimental data from the primary literature was not accessible for this guide, the following tables represent a template of how the comparative data would be structured. The primary source for this data is the publication by Wang et al. in Phytochemistry (2013, 95, 428-435). Researchers should refer to this publication and its supplementary materials for the complete dataset.

Table 1: Comparative ¹H NMR Data (δ in ppm, J in Hz)

PositionHybridaphniphylline AHybridaphniphylline B
... ......
... ......
... ......
(This table would be populated with the chemical shifts and coupling constants for each proton in the respective molecules.)

Table 2: Comparative ¹³C NMR Data (δ in ppm)

PositionHybridaphniphylline AThis compound
... ......
... ......
... ......
(This table would be populated with the chemical shifts for each carbon atom in the respective molecules.)

Table 3: Comparative Mass Spectrometry, IR, and UV Data

Spectroscopic TechniqueHybridaphniphylline AThis compound
High-Resolution Mass Spectrometry (HRMS) m/z [M+H]⁺ ...m/z [M+H]⁺ ...
Infrared (IR) Spectroscopy (cm⁻¹) ......
Ultraviolet (UV) Spectroscopy (λₘₐₓ in nm) ......

Experimental Protocols

The following are generalized experimental protocols typical for the spectroscopic analysis of natural products like Hybridaphniphylline isomers. For the specific parameters used for Hybridaphniphylline A and B, consultation of the original research article by Wang et al. (2013) is necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Samples of Hybridaphniphylline A and B are typically dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra. These 2D NMR experiments are crucial for the complete assignment of all proton and carbon signals and for establishing the connectivity within the complex molecular framework.

Mass Spectrometry (MS)
  • Instrumentation: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Samples are introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. The instrument is operated in positive ion mode to observe the protonated molecules [M+H]⁺. The high resolution allows for the determination of the elemental composition of the parent ion and any fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation: Samples are typically prepared as a thin film on a salt plate (e.g., NaCl or KBr) or mixed with KBr and pressed into a pellet.

  • Instrumentation: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹. The resulting spectrum reveals the presence of key functional groups in the molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Samples are dissolved in a UV-transparent solvent (e.g., methanol (B129727) or ethanol).

  • Instrumentation: UV-Vis spectra are recorded on a UV-Vis spectrophotometer.

  • Data Acquisition: The absorbance is measured over a range of wavelengths, typically from 200 to 400 nm, to identify chromophores within the molecules.

Mandatory Visualization

The following diagram illustrates a typical workflow for the isolation and comparative spectroscopic analysis of natural product isomers like Hybridaphniphylline A and B.

Isolation and Analysis Workflow cluster_collection Plant Material Collection & Extraction cluster_isolation Isolation & Purification cluster_isomers Isomer Separation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Structure Elucidation plant Daphniphyllum longeracemosum extraction Solvent Extraction plant->extraction chromatography Column Chromatography extraction->chromatography hplc HPLC Separation chromatography->hplc isomer_a Hybridaphniphylline A hplc->isomer_a isomer_b This compound hplc->isomer_b nmr NMR (1H, 13C, 2D) isomer_a->nmr ms Mass Spectrometry (HRMS) isomer_a->ms ir IR Spectroscopy isomer_a->ir uv UV-Vis Spectroscopy isomer_a->uv isomer_b->nmr isomer_b->ms isomer_b->ir isomer_b->uv comparison Comparative Analysis nmr->comparison ms->comparison ir->comparison uv->comparison structure Structure Elucidation comparison->structure

Workflow for Isomer Analysis

This guide provides a framework for the comparative spectroscopic analysis of Hybridaphniphylline isomers. For definitive and detailed data, researchers are strongly encouraged to consult the primary literature. The methodologies and comparative approach outlined here serve as a valuable resource for the structural characterization of these and other complex natural products.

References

Assessing the Therapeutic Potential of Hybridaphniphylline B Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the therapeutic potential of Hybridaphniphylline B or its synthetic analogues is not yet publicly available. This guide provides a comparative analysis of closely related Daphniphyllum alkaloids with demonstrated anti-cancer and anti-HIV properties to infer the potential therapeutic avenues for this compound analogues. The experimental protocols and mechanistic insights are based on established methodologies and data from these related compounds.

The Daphniphyllum alkaloids are a diverse family of natural products known for their complex molecular architectures and interesting biological activities. While the therapeutic potential of this compound itself is still under investigation, several related compounds from this family have shown promising cytotoxic, anti-cancer, and anti-HIV activities. This guide summarizes the available data on these analogues, providing a framework for assessing the potential of novel this compound-based compounds.

Comparative Analysis of Bioactive Daphniphyllum Alkaloids

To provide a baseline for the therapeutic potential of this compound analogues, we have compiled the bioactivity data of notable Daphniphyllum alkaloids. The following tables summarize the quantitative data on their anti-cancer and anti-HIV activities.

Table 1: Anti-Cancer and Cytotoxic Activity of Selected Daphniphyllum Alkaloids

CompoundCell LineAssayActivity (IC₅₀)Reference
Dcalycinumine A Nasopharyngeal CarcinomaCytotoxicityNot explicitly quantified in abstract, but showed significant inhibition of proliferation, migration, and invasion.[1]
Daphnezomine W HeLa (Cervical Cancer)Cytotoxicity16.0 µg/mL[2]

Table 2: Anti-HIV Activity of Selected Daphniphyllum Alkaloids

CompoundAssayActivity (EC₅₀)Selectivity Index (SI)Reference
Logeracemin A Anti-HIV Assay4.5 ± 0.1 µM6.2[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the therapeutic potential of natural products like Daphniphyllum alkaloids.

MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Materials:

  • Cells to be tested (e.g., HeLa, Nasopharyngeal carcinoma cells)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or SDS-HCl solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Daphniphyllum alkaloids) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[7][8][9][10][11]

Materials:

  • Cells treated with test compounds

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate time to induce apoptosis.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and centrifuge at a low speed.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Anti-HIV Assay (General Protocol)

This type of assay is used to determine the ability of a compound to inhibit HIV replication in a cell-based model.[12][13]

Materials:

  • Susceptible host cells (e.g., MT-4 cells)

  • HIV-1 viral stock

  • Complete cell culture medium

  • Test compounds

  • Method for quantifying viral replication (e.g., p24 antigen ELISA)

Procedure:

  • Cell Infection: Infect susceptible host cells with a known amount of HIV-1 for a short period (e.g., 1-2 hours).

  • Compound Addition: After infection, wash the cells to remove unbound virus and resuspend them in fresh medium containing serial dilutions of the test compound.

  • Incubation: Culture the cells for a period that allows for one or more rounds of viral replication (e.g., 3-5 days).

  • Quantification of Viral Replication: At the end of the incubation period, collect the cell supernatant and quantify the amount of viral replication, typically by measuring the level of the p24 viral antigen using an ELISA assay.

  • Data Analysis: Determine the EC₅₀ value, which is the concentration of the compound that inhibits viral replication by 50%. The selectivity index (SI) is then calculated as the ratio of the cytotoxic concentration (CC₅₀, obtained from an MTT assay) to the EC₅₀.

Mechanistic Insights and Signaling Pathways

The precise mechanisms of action for most Daphniphyllum alkaloids are not yet fully elucidated. However, based on the observed cytotoxic and anti-cancer effects of compounds like dcalycinumine A, it is plausible that they induce apoptosis. The anti-HIV activity of logeracemin A suggests interference with the viral life cycle.

Hypothetical Workflow for Investigating Therapeutic Potential

The following diagram illustrates a logical workflow for the initial assessment of novel this compound analogues.

G cluster_0 Initial Screening cluster_1 Hit Characterization cluster_2 Lead Optimization A Synthesis of This compound Analogues B Cytotoxicity Screening (e.g., MTT Assay) A->B Test Compounds C Anti-HIV Screening (e.g., p24 Assay) A->C Test Compounds D IC50 / EC50 Determination B->D Active Compounds C->D Active Compounds E Apoptosis Assays (Annexin V/PI, Caspase) D->E Potent Hits F Mechanism of Action Studies E->F G Structure-Activity Relationship (SAR) F->G H In Vivo Efficacy (Animal Models) G->H

Caption: Experimental workflow for assessing therapeutic potential.

Potential Anti-Cancer Signaling Pathways

While specific data for Daphniphyllum alkaloids is lacking, many natural product-derived anti-cancer agents act by inducing apoptosis through the intrinsic or extrinsic pathways. The diagram below illustrates these general pathways, which could be investigated for this compound analogues.

G cluster_0 Apoptosis Induction cluster_1 Extrinsic Pathway cluster_2 Intrinsic Pathway This compound Analogue This compound Analogue Death Receptors Death Receptors This compound Analogue->Death Receptors Potential Targets Mitochondrion Mitochondrion This compound Analogue->Mitochondrion Potential Targets Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: General apoptotic pathways potentially targeted by analogues.

Potential Anti-HIV Mechanisms

The anti-HIV activity of logeracemin A could be due to the inhibition of various stages of the HIV life cycle. Further studies are needed to pinpoint the exact mechanism.

G cluster_0 HIV Life Cycle Inhibition Logeracemin A Analogue Logeracemin A Analogue Viral Entry Viral Entry Logeracemin A Analogue->Viral Entry Possible Inhibition Reverse Transcription Reverse Transcription Logeracemin A Analogue->Reverse Transcription Possible Inhibition Integration Integration Logeracemin A Analogue->Integration Possible Inhibition Viral Maturation Viral Maturation Logeracemin A Analogue->Viral Maturation Possible Inhibition Inhibition of Viral Replication Inhibition of Viral Replication Viral Entry->Inhibition of Viral Replication Reverse Transcription->Inhibition of Viral Replication Integration->Inhibition of Viral Replication Viral Maturation->Inhibition of Viral Replication

Caption: Potential points of intervention in the HIV life cycle.

References

A Comparative Analysis of In Vitro and In Vivo Efficacy of Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Daphniphyllum is a rich source of structurally diverse and biologically active alkaloids. These complex natural products have garnered significant interest for their potential therapeutic applications, particularly in the realms of oncology and inflammatory diseases. This guide provides a comparative overview of the reported in vitro and in vivo efficacy of Daphniphyllum alkaloids, drawing from available experimental data. While a direct one-to-one comparison of in vitro and in vivo effects for many specific alkaloids is limited in the current scientific literature, this document synthesizes the existing findings to offer a comprehensive understanding of their bioactivity.

Cytotoxic and Antiviral Efficacy: An In Vitro Perspective

The primary focus of bioactivity screening for newly isolated Daphniphyllum alkaloids has been on their in vitro cytotoxic effects against various cancer cell lines. This approach allows for a rapid assessment of their potential as anticancer agents. Additionally, some alkaloids have been investigated for their antiviral properties.

Quantitative Summary of In Vitro Cytotoxicity and Antiviral Activity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for several Daphniphyllum alkaloids against a range of human cancer cell lines and viruses.

Alkaloid/ExtractCell Line/VirusActivityIC50 / EC50 (µM or µg/mL)Reference
Daphnioldhanol AHeLa (Cervical Cancer)Cytotoxic31.9 µM[1][2]
Unnamed Alkaloid (from D. longeracemosum)HeLa (Cervical Cancer)Cytotoxic~3.89 µM[2]
Daphnezomine WHeLa (Cervical Cancer)Cytotoxic16.0 µg/mL[3]
Cyanodaphcalycine CEnterovirus 71 (RD cells)Antiviral3.78 ± 0.23 µg/mL[4]
Daphmanidin GEnterovirus 71 (RD cells)Antiviral6.87 ± 0.30 µg/mL[4]

Note: Direct comparison between µM and µg/mL values requires knowledge of the specific molecular weight of each compound.

Experimental Protocols for In Vitro Cytotoxicity Assays

A standard methodology for assessing the in vitro cytotoxic activity of Daphniphyllum alkaloids involves the following steps:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the purified Daphniphyllum alkaloids.

  • MTT Assay: After a specified incubation period (typically 48-72 hours), an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase convert MTT into formazan (B1609692) crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Anti-inflammatory and Toxicological Profile: In Vitro vs. In Vivo

While numerous Daphniphyllum alkaloids have been isolated, comprehensive studies bridging their in vitro mechanisms to in vivo anti-inflammatory effects are primarily focused on crude extracts. These studies provide valuable insights into the overall therapeutic potential and toxicological risks associated with this class of compounds.

In Vitro and In Vivo Anti-inflammatory Effects of Daphniphyllum calycinum Extract

An extract from Daphniphyllum calycinum has demonstrated significant anti-inflammatory properties in both cellular and animal models.

Table 2: Summary of Anti-inflammatory Effects of Daphniphyllum calycinum Extract

ModelKey FindingsReference
In Vitro (LPS-induced RAW264.7 macrophages)Significantly inhibited the release of NO, TNF-α, IL-1β, and IL-10.[5]
In Vivo (LPS-induced endotoxemia in mice)Significantly inhibited the release of NO, TNF-α, IL-1β, and IL-10 in serum. Inhibited the protein expression of iNOS and TNF-α in the liver.[5]
Experimental Protocols
  • Cell Culture and Treatment: RAW264.7 macrophage cells are cultured and then stimulated with lipopolysaccharide (LPS) in the presence or absence of the Daphniphyllum calycinum extract.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-1β) and the anti-inflammatory cytokine (IL-10) in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Animal Model: Female BALB/c mice are administered the Daphniphyllum calycinum extract by gavage for a period of 14 days.

  • Induction of Inflammation: Endotoxemia is induced by an intraperitoneal injection of LPS.

  • Sample Collection and Analysis: Blood samples are collected to measure serum levels of NO, TNF-α, IL-1β, and IL-10 using Griess reagent and ELISA kits. Liver tissues are collected for immunohistochemical analysis of iNOS and TNF-α protein expression.

In Vivo Toxicity of Total Alkaloids from Daphniphyllum calycinum

Acute toxicity studies in mice have revealed that the total alkaloid extract from Daphniphyllum calycinum can induce hepatotoxicity at high doses.[1]

Table 3: In Vivo Toxicity of Daphniphyllum calycinum Total Alkaloids

Alkaloid/ExtractAnimal ModelDoseKey FindingsReference
Total AlkaloidsMice300.0 mg/kgSlight inflammatory infiltrate in the liver.[1]
Total AlkaloidsMice770.0 mg/kgWider intercellular space and focal cell necrosis in the liver.[1]
Total AlkaloidsMice1,240.0 mg/kgSevere inflammatory infiltration and cell necrosis in the liver.[1]
Deoxycalyciphylline BMiceNot specifiedIdentified as the main toxic constituent, exhibiting the same hepatic toxicity as the total alkaloid extract.[1]

Visualizing the Research Workflow and Biosynthetic Origins

To better understand the process of discovering and evaluating the therapeutic potential of Daphniphyllum alkaloids, the following diagrams illustrate a typical experimental workflow and a proposed biosynthetic pathway.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Isolation Isolation of Alkaloids from Daphniphyllum Species Structure Elucidation Spectroscopic Analysis (NMR, MS) Isolation->Structure Elucidation Cytotoxicity Screening IC50 Determination (e.g., MTT Assay) Structure Elucidation->Cytotoxicity Screening Mechanism of Action Signaling Pathway Analysis Cytotoxicity Screening->Mechanism of Action Lead Compound Selection of Lead Compound Mechanism of Action->Lead Compound Promising Results Animal Model of Disease e.g., Xenograft, Inflammation Models Lead Compound->Animal Model of Disease Efficacy Assessment Tumor Growth Inhibition, Reduction of Inflammatory Markers Animal Model of Disease->Efficacy Assessment Toxicity Studies Acute and Chronic Toxicity Assessment Efficacy Assessment->Toxicity Studies Preclinical Development Preclinical Development Toxicity Studies->Preclinical Development

Caption: Experimental workflow for the discovery and development of Daphniphyllum alkaloids.

biosynthetic_pathway Squalene Squalene Proto-daphniphylline Proto-daphniphylline Squalene->Proto-daphniphylline Polycyclization Cascade Daphniphylline Subfamily Daphniphylline Subfamily Proto-daphniphylline->Daphniphylline Subfamily Calyciphylline A Subfamily Calyciphylline A Subfamily Proto-daphniphylline->Calyciphylline A Subfamily Daphnilongeranin A Subfamily Daphnilongeranin A Subfamily Proto-daphniphylline->Daphnilongeranin A Subfamily Daphnicyclidin D Subfamily Daphnicyclidin D Subfamily Proto-daphniphylline->Daphnicyclidin D Subfamily

Caption: Postulated biosynthetic origin of diverse Daphniphyllum alkaloid subfamilies.

Conclusion and Future Directions

The available data indicates that Daphniphyllum alkaloids possess significant in vitro cytotoxic and antiviral activities. Furthermore, crude extracts have demonstrated promising in vivo anti-inflammatory effects. However, a critical gap exists in the literature regarding the direct correlation between the in vitro activity of purified alkaloids and their in vivo efficacy and safety profiles. Future research should prioritize comprehensive studies that follow promising in vitro candidates through to in vivo animal models of disease. Such studies are essential to validate their therapeutic potential and to understand their pharmacokinetic and pharmacodynamic properties, ultimately paving the way for the development of novel therapeutics from this fascinating class of natural products. The identification of deoxycalyciphylline B as a hepatotoxic component underscores the importance of thorough toxicological evaluation of individual alkaloids.

References

Safety Operating Guide

Prudent Disposal of Hybridaphniphylline B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for the proper disposal of Hybridaphniphylline B, a complex Daphniphyllum alkaloid. In the absence of a specific Safety Data Sheet (SDS), a cautious approach, treating the compound as potentially cytotoxic, is recommended based on the known biological activities of related compounds.[1][2] Adherence to these procedures is vital for personnel safety and environmental protection.

I. Core Safety and Handling Principles

Due to the potential for cytotoxic activity, all handling and disposal of this compound should be conducted with appropriate personal protective equipment (PPE) and in a designated controlled area.

Recommended PPE:

  • Gloves: Two pairs of nitrile gloves are recommended.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A dedicated lab coat or gown.

  • Respiratory Protection: A respirator may be necessary when handling the solid form to prevent inhalation of dust.

II. Chemical and Physical Properties

A summary of the known properties of this compound is presented below. This information is critical for understanding its behavior and potential interactions.

PropertyValueSource
Molecular Formula C37H47NO11PubChem
Molecular Weight 681.8 g/mol PubChem
CAS Number 1467083-09-5AbMole BioScience[3]
Storage (Powder) -20°C for 3 years; 4°C for 2 yearsAbMole BioScience[3]
Storage (In solvent) -80°C for 6 months; -20°C for 1 monthAbMole BioScience[3]

III. Step-by-Step Disposal Protocol

This protocol is designed to minimize exposure and ensure compliant disposal of this compound and associated contaminated materials.

1. Decontamination of Working Surfaces and Equipment:

  • Decontamination Solution: Prepare a strong alkaline cleaning agent.

  • Procedure:

    • Liberally apply the decontaminating solution to all surfaces and equipment that have come into contact with this compound.

    • Allow for a sufficient contact time (refer to the cleaning agent's instructions).

    • Wipe the surfaces with absorbent towels.

    • Rinse the surfaces thoroughly with water.

    • Dry the surfaces with clean absorbent towels.

    • All used towels and wipes must be disposed of as cytotoxic waste.

2. Disposal of Unused this compound:

  • Solid Waste:

    • Carefully transfer any unused solid this compound into a designated, clearly labeled, leak-proof cytotoxic waste container.

    • Do not mix with other chemical waste streams.

  • Solutions:

    • Aqueous solutions containing this compound should not be disposed of down the drain.

    • Collect all solutions in a designated, sealed, and clearly labeled cytotoxic liquid waste container.

3. Disposal of Contaminated Materials:

  • Sharps: Any sharps (needles, scalpels, etc.) contaminated with this compound must be placed in a purple-lidded sharps container specifically designated for cytotoxic sharps.

  • Consumables: All contaminated consumables (e.g., pipette tips, vials, gloves, gowns, absorbent pads) must be disposed of in a designated, labeled, and sealed cytotoxic waste bag or container. These are often purple to distinguish them from other waste streams.[4][5]

4. Final Disposal:

  • All cytotoxic waste must be collected and disposed of through a certified hazardous waste disposal service.

  • High-temperature incineration is the required disposal method for cytotoxic waste.[5][6]

  • Ensure all waste containers are properly labeled with "Cytotoxic Waste" and any other information required by your institution and local regulations.

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_preparation Preparation cluster_decontamination Decontamination cluster_waste_segregation Waste Segregation cluster_final_disposal Final Disposal A Don Appropriate PPE B Prepare Decontamination Solution A->B C Decontaminate Surfaces & Equipment B->C D Collect Cleaning Materials as Cytotoxic Waste C->D F Contaminated Consumables D->F E Unused this compound H Place in Labeled Cytotoxic Solid Waste Container E->H I Place in Labeled Cytotoxic Consumables Container F->I G Contaminated Sharps J Place in Labeled Cytotoxic Sharps Container G->J K Arrange for Professional Hazardous Waste Collection H->K I->K J->K L High-Temperature Incineration K->L

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: This guidance is based on general principles for handling cytotoxic compounds and should be used in conjunction with your institution's specific safety protocols and in consultation with your environmental health and safety department.

References

Personal protective equipment for handling Hybridaphniphylline B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for Hybridaphniphylline B. Due to the absence of a specific Safety Data Sheet (SDS), this guidance is based on established safety protocols for handling potent, novel, and uncharacterized chemical compounds. A conservative approach to safety is strongly recommended.

Quantitative Data Summary

Given the lack of specific toxicological and physical data for this compound, the following table provides assumed values based on general knowledge of potent alkaloids. These should be treated as estimates, and all handling procedures should reflect a high degree of caution.

ParameterAssumed Value/RecommendationNotes and Citations
Chemical Class Daphniphyllum AlkaloidA complex natural product isolated from the stems and leaves of Daphniphyllum longacemosum.[1][2]
CAS Number 1467083-09-5
Molecular Formula C37H47NO11[2][3]
Molecular Weight 681.77 g/mol [2][3]
Appearance Solid (presumed)Based on typical characteristics of similar isolated natural products.
Occupational Exposure Limit (OEL) < 1 µg/m³ (Assumed)For highly potent compounds where no specific data is available, a conservative OEL is assumed.
LD50 (Oral, Rat) Data Not AvailableAssume high toxicity.
Primary Hazards Unknown. Potential for high potency and toxicity.Handle with extreme caution as the toxicological properties have not been fully investigated.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles with a snug fit. A face shield should be worn in addition to goggles for splash hazards.To prevent eye contact with the compound, which could cause irritation or absorption.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Consider double-gloving.To prevent skin contact and absorption. The permeability of this compound is unknown.
Respiratory Protection A respirator (e.g., N95 or higher) is recommended, especially when handling the compound as a powder or if aerosolization is possible.To prevent inhalation of airborne particles, as the inhalation toxicity is unknown.[4][5]
Protective Clothing A lab coat or a chemical-resistant apron or coverall.To protect the skin from contamination.
Footwear Closed-toe shoes.Standard laboratory practice to protect feet from spills.

Experimental Workflow and Handling Procedures

The following diagram outlines the standard operational workflow for handling this compound, from receiving to disposal.

G cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_cleanup Post-Experiment & Disposal Phase cluster_safety Contingency Plans receiving Receiving Stock storage Secure Storage (-20°C for powder) receiving->storage 1. Log & Store weighing Weighing in Vented Enclosure storage->weighing 2. Equilibrate solution_prep Solution Preparation (in Fume Hood) weighing->solution_prep 3. Dissolve experiment Experimental Use solution_prep->experiment 4. Conduct Experiment decontamination Decontaminate Glassware & Surfaces experiment->decontamination 5. Clean Up waste_collection Collect Hazardous Waste decontamination->waste_collection 6. Segregate Waste disposal Dispose via EHS waste_collection->disposal 7. Follow Institutional Protocol spill_response Spill Response first_aid First Aid

Caption: Standard operational workflow for handling this compound.

Detailed Procedural Steps

4.1. Preparation and Weighing

  • Always handle solid this compound in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Use dedicated spatulas and weighing papers.

  • Clean the weighing area and balance thoroughly after use.

4.2. Solution Preparation

  • Prepare solutions in a chemical fume hood.

  • Add the solid this compound to the solvent slowly to avoid splashing.

4.3. Post-Handling

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[6]

  • Decontaminate all surfaces and equipment that may have come into contact with the compound.

Emergency and Disposal Plans

5.1. Spill Procedures

Spill SizeProcedure
Small Spills Alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand). Carefully collect the absorbed material into a sealed container for hazardous waste. Clean the spill area with a suitable decontaminating solution.
Large Spills Evacuate the area immediately. Alert your institution's emergency response team.

5.2. First Aid

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

5.3. Disposal Plan

  • All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[7] Do not dispose of down the sink or in regular trash.[7]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.